Dihydrosinapic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVOXVSMSXBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164147 | |
| Record name | Dihydrosinapic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14897-78-0 | |
| Record name | 4-Hydroxy-3,5-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14897-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrosinapic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosinapic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROSINAPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ1SHO4617 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrosinapic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to Dihydrosinapic Acid: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Dihydrosinapic acid, a phenolic compound of interest for its antioxidant properties. It details the molecule's chemical structure, physicochemical properties, biological relevance, and key experimental protocols for its synthesis and functional evaluation.
Chemical Identity and Structure
This compound, systematically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid , is a phenylpropanoic acid.[1] It is a metabolite of sinapic acid, a common dietary phytochemical.[2] The fundamental chemical identifiers for this compound are listed below:
-
Molecular Weight: 226.23 g/mol [2]
-
IUPAC Name: 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid[1]
-
SMILES: COc1cc(CCC(=O)O)cc(c1O)OC[2]
The chemical structure of this compound is characterized by a benzene ring substituted with a hydroxyl group, two methoxy groups, and a propanoic acid tail.
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. The following table summarizes key predicted properties for this compound.
| Property | Value | Source |
| Water Solubility | 0.86 g/L | ALOGPS[1] |
| logP | 1.44 | ChemAxon[1] |
| pKa (Strongest Acidic) | 3.77 | ChemAxon[1] |
| pKa (Strongest Basic) | -4.6 | ChemAxon[1] |
| Polar Surface Area | 75.99 Ų | ChemAxon[1] |
| Hydrogen Acceptor Count | 5 | ChemAxon[1] |
| Hydrogen Donor Count | 2 | ChemAxon[1] |
| Rotatable Bond Count | 5 | ChemAxon[1] |
Biological Context and Mechanism of Action
This compound is primarily formed in the human colon through the metabolic action of intestinal microflora on sinapic acid.[2] Esterases produced by gut microbiota hydrolyze sinapic acid esters, and reductases subsequently reduce the α,β-double bond of the propenoic acid side chain to yield this compound.
As a phenolic acid, its principal biological activity is attributed to its antioxidant properties. The mechanism involves scavenging free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom from its phenolic hydroxyl group. This process neutralizes the damaging radical and forms a stable phenoxyl radical, which is resonance-stabilized and less reactive, thereby terminating radical chain reactions.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Dihydrosinapic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosinapic acid, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenolic compound and a derivative of cinnamic acid. As a metabolite of sinapic acid, it is of growing interest in the fields of pharmacology and drug development due to its potential antioxidant and anti-inflammatory properties. A thorough understanding of its physicochemical properties is fundamental for research and development, influencing aspects such as formulation, bioavailability, and pharmacokinetic profiling. This guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its potential biological activity.
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for the design of drug delivery systems. The quantitative data available for this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₁H₁₄O₅ | --INVALID-LINK--[1] | - |
| Molecular Weight | 226.23 g/mol | --INVALID-LINK--[1] | - |
| CAS Number | 14897-78-0 | --INVALID-LINK--, --INVALID-LINK--[2] | - |
| Melting Point | Not Experimentally Determined | - | - |
| Boiling Point | Not Experimentally Determined | - | - |
| Water Solubility | 0.86 g/L (Predicted) | --INVALID-LINK--, --INVALID-LINK--[3] | Predicted by ALOGPS |
| logP (Octanol-Water Partition Coefficient) | 1.04 - 1.44 (Predicted) | --INVALID-LINK--[4], --INVALID-LINK--, --INVALID-LINK--[3] | Predicted by various models (ALOGPS, ChemAxon) |
| pKa (Acid Dissociation Constant) | 3.77 (Strongest Acidic, Predicted) | --INVALID-LINK--, --INVALID-LINK--[3] | Predicted by ChemAxon |
Experimental Protocols
Accurate determination of physicochemical properties is essential for validating predicted values and for use in regulatory submissions. The following are detailed, standard protocols for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)[5]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and completely dry, as impurities and solvents can depress and broaden the melting point range.[7] If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6][7]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For a preliminary, rapid determination, heat the sample at a faster rate (e.g., 10-20 °C/minute) to get an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 15-20 °C below the approximate melting point.[6]
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[6]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted into a clear liquid.
-
The recorded range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
-
-
Replicate Measurements: Perform the determination in triplicate to ensure accuracy and report the average melting point range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, ethanol, buffer solutions).
Apparatus:
-
Glass flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a flask. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.[8]
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8] The system is considered to be at equilibrium when the concentration of the solute in solution does not change over time.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.[8] It is crucial to avoid transferring any solid particles during this step.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the saturated solution and the standard solutions using a suitable analytical method like UV-Vis spectrophotometry or HPLC to determine the concentration of this compound in the saturated solution.
-
Construct a calibration curve from the standard solutions to accurately determine the concentration in the test sample.
-
-
Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility. The concentration should be in the range of 0.01 to 0.1 M.
-
-
Titration Setup:
-
Place the solution in a beaker with a magnetic stir bar and begin stirring gently.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Process:
-
If titrating the acidic form, slowly add the standardized NaOH solution from the burette in small, known increments.
-
After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.[9]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[10]
-
-
Replicate Measurements: Perform the titration at least three times to ensure the reproducibility of the results and report the average pKa value.
Biological Activity and Signaling Pathway
Phenolic acids, including this compound, are recognized for their antioxidant properties.[11] A key mechanism underlying this protective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Nrf2-Mediated Antioxidant Response
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or to electrophilic compounds like some phenolic acids, Keap1 is modified, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of various protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and electrophiles, thereby protecting the cell from oxidative damage.[15][16]
Caption: Nrf2-mediated antioxidant signaling pathway activated by this compound.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound, alongside standardized protocols for their experimental determination. The lack of extensive experimental data highlights an area for future research that would be invaluable for the scientific and drug development communities. The visualization of the Nrf2 signaling pathway offers a plausible mechanism for the antioxidant effects of this compound, providing a basis for further pharmacological investigation into its therapeutic potential.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. extrasynthese.com [extrasynthese.com]
- 3. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. enamine.net [enamine.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders - Food & Function (RSC Publishing) [pubs.rsc.org]
Dihydrosinapic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosinapic acid, a metabolite of the widely studied sinapic acid, is emerging as a compound of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a detailed overview of this compound, covering its chemical identity, physicochemical properties, methods for its synthesis and analysis, and its biological activities. Particular emphasis is placed on its antioxidant and anti-inflammatory properties and the associated signaling pathways. This document aims to serve as a foundational resource for professionals engaged in natural product research and the development of novel therapeutic agents.
Chemical Identification and Properties
This compound, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenylpropanoic acid derivative.[1] Its chemical identity and key physicochemical properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 14897-78-0 | [1] |
| IUPAC Name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid | [2] |
| Synonyms | 4-Hydroxy-3,5-dimethoxyhydrocinnamic acid, Dihydrosinapate | [2][3] |
| Chemical Formula | C₁₁H₁₄O₅ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| Canonical SMILES | COC1=CC(CCC(=O)O)=CC(OC)=C1O | [3] |
| InChI Key | BPPVOXVSMSXBEI-UHFFFAOYSA-N | [3] |
Table 1: Chemical Identifiers for this compound
| Property | Value | Reference |
| Physical State | Solid (predicted) | |
| Water Solubility | 0.86 g/L (predicted) | [2] |
| logP | 1.08 (predicted) | [2] |
| pKa (Strongest Acidic) | 3.77 (predicted) | [2] |
| Polar Surface Area | 75.99 Ų (predicted) | [2] |
Table 2: Predicted Physicochemical Properties of this compound
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the catalytic hydrogenation of sinapic acid. A general protocol is outlined below, based on similar reductions of hydroxycinnamic acids.
Protocol: Catalytic Hydrogenation of Sinapic Acid
-
Dissolution: Dissolve sinapic acid in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[4]
Extraction from Natural Sources
This compound is a metabolite of sinapic acid, which is widespread in the plant kingdom.[5] It can be found in various plant materials, often as a result of microbial metabolism of sinapic acid and its derivatives.[6] Extraction protocols for phenolic acids from plant matrices are applicable.
Protocol: Ultrasound-Assisted Extraction (UAE) of Phenolic Acids from Plant Material
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Solvent Addition: Suspend the powdered plant material in a suitable solvent, such as 80% aqueous methanol.[7]
-
Ultrasonication: Place the suspension in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature.[7]
-
Centrifugation: Centrifuge the mixture to separate the extract from the solid plant residue.[7]
-
Filtration: Decant the supernatant and filter it through a syringe filter (e.g., 0.45 µm).[7]
-
Repeated Extraction: The solid residue can be re-extracted multiple times to maximize the yield of phenolic compounds.[7]
-
Concentration: Combine the extracts and concentrate them under reduced pressure to obtain the crude extract containing this compound.
Analytical Identification and Quantification
2.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of this compound in various samples.
Protocol: HPLC Quantification
-
Column: C18 reversed-phase column.[8]
-
Mobile Phase: A gradient elution system is typically used, for example, with a mixture of acidified water and methanol or acetonitrile.[8]
-
Detection: Diode-array detection (DAD) is commonly employed, with monitoring at the UV absorbance maximum of the compound (around 280 nm for phenolic acids).[7]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard of known concentration.[8]
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of this compound. While a specific spectrum for this compound was not found in the search results, the expected signals can be inferred from its structure and comparison with similar compounds like sinapic acid.[9]
Expected ¹H NMR Signals (in DMSO-d₆):
-
Signals corresponding to the two methoxy groups (-OCH₃).
-
Aromatic protons on the benzene ring.
-
Protons of the propanoic acid side chain.
-
A signal for the phenolic hydroxyl group (-OH).
-
A signal for the carboxylic acid proton (-COOH).
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.
-
Expected Molecular Ion Peak: [M-H]⁻ at m/z 225 in negative ion mode.
-
Fragmentation: The fragmentation pattern of carboxylic acids typically involves the loss of water (M-18) and the carboxyl group (M-45).[10] The specific fragmentation of this compound would provide further structural confirmation.
Biological Activities and Signaling Pathways
This compound, as a metabolite of sinapic acid, is expected to share some of its biological activities. The primary activities reported for sinapic acid and its derivatives are antioxidant and anti-inflammatory effects.[5]
Antioxidant Activity
Sinapic acid and its derivatives are known to be potent antioxidants.[5][11] They can scavenge free radicals and inhibit lipid peroxidation.[5] The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing reactive oxygen species (ROS).
Caption: Mechanism of ROS scavenging by this compound.
Anti-inflammatory Activity
Sinapic acid has been shown to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory mediators.[12] This is often achieved through the inhibition of signaling pathways like NF-κB. It is plausible that this compound contributes to these effects.
The NF-κB signaling pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β.[12] Sinapic acid has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[12]
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a promising natural compound with significant potential for further research and development. Its antioxidant and anti-inflammatory properties, inherited from its precursor sinapic acid, make it a candidate for investigation in various disease models. This technical guide provides a solid foundation of its chemical and biological characteristics, along with practical experimental protocols. Future studies should focus on elucidating the specific mechanisms of action of this compound and its potential therapeutic applications.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Dihydrosinapic Acid: Uncovering Its Natural Plant Sources, Biosynthesis, and Analysis
This guide provides an in-depth exploration of Dihydrosinapic acid, a phenolic compound of growing interest to the scientific community. We will delve into its natural occurrences in the plant kingdom, elucidate its biosynthetic origins, provide detailed methodologies for its extraction and analysis, and discuss its biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising bioactive molecule.
Introduction: The World of Hydroxycinnamic Acids
This compound belongs to the hydroxycinnamic acid family, a class of phenolic compounds that are secondary metabolites ubiquitously found in plants.[1][2][3] These compounds play a crucial role in plant physiology, contributing to cell wall structure, defense against pathogens, and protection from UV radiation.[4] In human health, they are recognized for their potent antioxidant, anti-inflammatory, and other health-promoting properties.[1][2]
This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is the saturated derivative of sinapic acid, one of the most common hydroxycinnamic acids in the plant kingdom.[1][5] While sinapic acid has been extensively studied, its dihydro- form is emerging as a significant metabolite and a bioactive compound in its own right.
Natural Occurrence: Where to Find this compound
Direct evidence points to this compound being a metabolite of sinapic acid.[1] Its presence has been confirmed in urine samples following the ingestion of sinapic acid-rich foods, indicating its formation through the metabolic activity of intestinal microflora.[1]
While not always explicitly quantified in plant analyses, the widespread distribution of its precursor, sinapic acid, strongly suggests the potential presence of this compound in a variety of plant families.
The Brassicaceae Family: A Primary Source
The Brassicaceae family, which includes mustard (Brassica juncea, Sinapis alba), canola (Brassica napus), and broccoli, is exceptionally rich in sinapic acid and its esters.[4][6][7][8] Consequently, these plants are considered a primary potential source of this compound.
Cereals, Oilseeds, and Fruits
Sinapic acid is also abundant in cereals, oilseed crops, and various fruits and vegetables.[1][2][3] This includes citrus fruits, berries, and other dietary staples.[1] While present, the concentration of sinapic acid and its derivatives can vary significantly depending on the plant species, variety, and growing conditions.[4]
Fermented Products
Interestingly, this compound has been identified as a key radical-scavenging component in Kurosu, a Japanese vinegar, where it is not found in the raw material, unpolished rice.[9] This suggests that fermentation processes can lead to the formation of this compound from sinapic acid precursors present in the starting materials.
Table 1: Prominent Plant Families and Species as Potential Sources of this compound
| Plant Family | Common Name | Key Species | Primary Precursor(s) |
| Brassicaceae | Mustard, Canola, Rapeseed | Brassica juncea, Brassica napus, Sinapis alba | Sinapic acid, Sinapine |
| Poaceae | Cereals (e.g., Rye) | Secale cereale | Sinapic acid |
| Rosaceae | Strawberry | Fragaria ananassa | Sinapoyl esters |
| Rutaceae | Citrus Fruits (e.g., Lemon) | Citrus limon | Sinapic acid |
Biosynthesis and Metabolism: The Genesis of this compound
The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites.[4][10]
The Phenylpropanoid Pathway and Sinapic Acid Formation
The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. This intermediate is a critical branch point in the pathway. For the synthesis of sinapic acid, 4-coumaroyl-CoA undergoes further hydroxylation and methylation reactions to form ferulic acid and then 5-hydroxyferulic acid. Subsequent methylation and activation steps lead to the formation of sinapoyl-CoA, the direct precursor to sinapic acid and its various esters.[11]
Figure 1: Simplified biosynthetic pathway of sinapic acid and the proposed formation of this compound.
Conversion to this compound
The conversion of sinapic acid to this compound involves the reduction of the α,β-double bond in the propenoic acid side chain. While the specific enzymes responsible for this reduction in plants are not yet fully elucidated, it is a known metabolic step. In the context of human metabolism, this conversion is carried out by the gut microbiota.[1] It is plausible that similar enzymatic machinery exists within plants, or that the reduction occurs during senescence, food processing, or fermentation.
Methodologies: Extraction, Isolation, and Quantification
The analysis of this compound from plant matrices requires robust and sensitive analytical techniques. The methodologies outlined below are based on established protocols for the analysis of phenolic compounds.
Extraction of Phenolic Compounds
The initial step involves the efficient extraction of phenolic compounds from the plant material. The choice of solvent is critical and depends on the polarity of the target compounds.
Protocol 1: General Solvent Extraction of Phenolic Acids
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder to increase the surface area for extraction.
-
Solvent Selection: A mixture of methanol or ethanol and water (e.g., 80:20 v/v) is commonly used for the extraction of hydroxycinnamic acids.[12]
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent in a ratio of 1:10 to 1:20 (w/v).
-
Sonication or shaking at a controlled temperature (e.g., 40-60°C) can be employed to enhance extraction efficiency.[13]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete recovery of the analytes.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
-
Hydrolysis (Optional): To release this compound from its esterified or glycosylated forms, alkaline or acidic hydrolysis can be performed on the crude extract.[7][12]
-
Alkaline Hydrolysis: Treat the extract with NaOH (e.g., 2 M) at room temperature for a defined period (e.g., 4 hours) under a nitrogen atmosphere. Acidify the mixture to pH 2 before proceeding with purification.[12]
-
Acidic Hydrolysis: Treat the extract with HCl (e.g., 6 M) at an elevated temperature (e.g., 100°C) for 1 hour under a nitrogen atmosphere.[12]
-
Isolation and Purification
For the isolation of this compound for further characterization, chromatographic techniques are employed.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Selection: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by acidified water (pH 2).
-
Loading: Load the aqueous extract (acidified to pH 2) onto the cartridge.
-
Washing: Wash the cartridge with acidified water to remove polar impurities.
-
Elution: Elute the phenolic acids with methanol.
-
Drying: Evaporate the methanol to obtain a purified phenolic fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector is the method of choice for the quantification of this compound.[14][15]
Protocol 3: HPLC-DAD Analysis
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is required.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with two solvents is common:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (around 280 nm).
-
Quantification: Prepare a calibration curve using a certified standard of this compound. Quantification is based on the peak area of the analyte in the sample compared to the calibration curve.
Figure 2: General workflow for the extraction and analysis of this compound from plant sources.
Biological Activities and Future Perspectives
This compound, like its precursor, exhibits significant antioxidant activity.[9] Its ability to scavenge free radicals makes it a compound of interest for applications in the prevention and treatment of oxidative stress-related conditions. The presence of two methoxy groups and a hydroxyl group on the phenolic ring contributes to its potent antioxidant capacity.
The study of this compound is still in its early stages, and further research is needed to fully understand its biological activities, bioavailability, and potential therapeutic applications. The development of efficient extraction and purification methods from abundant and sustainable plant sources, particularly from the Brassicaceae family and their processing by-products, will be crucial for advancing research and potential commercialization.
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 6. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 13. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L. [pharmacia.pensoft.net]
- 15. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Dihydrosinapic Acid in Plants: From Phenylpropanoid Precursors to Reduced Phenolic Acids
Abstract This technical guide provides a comprehensive overview of the biosynthesis of dihydrosinapic acid in plants, a process intrinsically linked to the broader phenylpropanoid pathway. While its direct precursor, sinapic acid, and its various esters are well-documented for their roles in UV protection and plant development, the pathway leading to the saturated-side-chain derivative, this compound, is less characterized. This document synthesizes current knowledge, beginning with the foundational pathway that generates sinapic acid from phenylalanine, and subsequently elucidates the critical, yet often inferred, reduction step that yields this compound. We will explore the enzymatic logic, present key branch points in the metabolic network, and provide detailed methodologies for researchers seeking to investigate this pathway. This guide is intended for researchers in plant biochemistry, metabolic engineering, and drug discovery who require a deep, mechanistically-grounded understanding of how plants synthesize this class of reduced phenolic acids.
The Phenylpropanoid Pathway: The Foundation of Sinapate Biosynthesis
The journey to this compound begins deep within the central secondary metabolism of plants: the phenylpropanoid pathway. This pathway is responsible for synthesizing a vast array of phenolic compounds essential for plant structure, defense, and signaling. The initial stages are highly conserved and provide the core building blocks for more specialized branches, including the one leading to sinapic acid.
The Core Pathway: Phenylalanine to 4-Coumaroyl-CoA
The pathway is initiated from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[1] Three key enzymatic steps convert phenylalanine into the central intermediate, 4-coumaroyl-CoA, which stands at a major metabolic crossroads.
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid. This is a critical entry point and a highly regulated step in the pathway.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid. This enzyme is often considered a rate-limiting step in the biosynthesis of sinapate esters.[2]
-
4-Coumarate:CoA Ligase (4CL): 4CL activates the carboxyl group of p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. This thioester is an energy-rich compound primed for a variety of downstream reactions, including reduction to monolignols, or modification to produce flavonoids and other phenolics.[3][4]
The Sinapic Acid Branch: Sequential Hydroxylation and Methylation
From 4-coumaroyl-CoA, a series of hydroxylation and O-methylation reactions decorate the phenyl ring to produce sinapic acid. This branch is particularly active in Brassicaceae species like Arabidopsis thaliana.[5][6]
-
HCT & C3'H: 4-coumaroyl-CoA is first acted upon by Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) , which transfers the p-coumaroyl group to shikimate or quinate. The resulting ester is then hydroxylated at the 3-position by p-Coumaroyl Ester 3'-Hydroxylase (C3'H) to yield a caffeoyl ester. HCT then acts again to swap the caffeoyl group back onto CoA, producing caffeoyl-CoA.
-
CCoAOMT: Caffeoyl-CoA O-Methyltransferase (CCoAOMT) methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
-
F5H: Ferulate-5-Hydroxylase (F5H) , another key cytochrome P450 enzyme, hydroxylates feruloyl-CoA at the 5-position to create 5-hydroxyferuloyl-CoA. The expression of F5H is a critical determinant for channeling flux towards syringyl lignin and sinapate esters.[2][7]
-
COMT: Caffeic Acid O-Methyltransferase (COMT) performs the final methylation, converting the 5-hydroxyl group of 5-hydroxyferuloyl-CoA into a methoxy group, yielding sinapoyl-CoA .
-
Hydrolysis: While the exact mechanism can vary, sinapoyl-CoA is ultimately hydrolyzed to free sinapic acid .
dot digraph "Sinapic Acid Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Phe [label="L-Phenylalanine"]; Cin [label="Cinnamic Acid"]; pCou [label="p-Coumaric Acid"]; pCouCoA [label="4-Coumaroyl-CoA"]; CafCoA [label="Caffeoyl-CoA"]; FerCoA [label="Feruloyl-CoA"]; OHFerCoA [label="5-Hydroxyferuloyl-CoA"]; SinCoA [label="Sinapoyl-CoA"]; SinAcid [label="Sinapic Acid", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Phe -> Cin [label=" PAL"]; Cin -> pCou [label=" C4H"]; pCou -> pCouCoA [label=" 4CL"]; pCouCoA -> CafCoA [label=" HCT, C3'H"]; CafCoA -> FerCoA [label=" CCoAOMT"]; FerCoA -> OHFerCoA [label=" F5H"]; OHFerCoA -> SinCoA [label=" COMT"]; SinCoA -> SinAcid [label=" Hydrolysis"]; } caption [shape=plain, label="Figure 1. The core phenylpropanoid pathway leading to sinapic acid.", fontsize=10];
The Critical Reduction Step: Formation of this compound
The defining feature of this compound is the saturation of the α-β double bond on the propanoic acid side chain. This conversion is achieved through a reduction reaction. While a specific "sinapoyl-CoA reductase" dedicated solely to this product has not been extensively characterized in all species, the mechanism is understood from homologous enzymes that reduce similar hydroxycinnamoyl-CoA thioesters.
The Proposed Mechanism: Reduction via a Hydroxycinnamoyl-CoA Reductase
The most plausible route for this compound synthesis involves the NADPH-dependent reduction of an activated precursor, most likely sinapoyl-CoA. This is analogous to the formation of dihydrocaffeic acid, which is known to be produced via the reduction of caffeoyl-CoA by an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase.[8]
The reaction proceeds as follows: Sinapoyl-CoA + NADPH + H⁺ → Dihydrosinapoyl-CoA + NADP⁺
The resulting dihydrosinapoyl-CoA is then hydrolyzed by a thioesterase to release free This compound .
This reduction step represents a critical metabolic branch point. Sinapoyl-CoA can alternatively be reduced by a different class of enzymes, cinnamoyl-CoA reductases (CCR) and sinapyl alcohol dehydrogenases (SAD), to form sinapyl alcohol, the monomeric precursor for syringyl lignin.[9] Therefore, the metabolic flux towards either this compound or lignin is determined by the relative activities and substrate specificities of these competing reductase enzymes.
dot digraph "Fate of Sinapoyl-CoA" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
// Central Node SinCoA [label="Sinapoyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Product Nodes DHSinCoA [label="Dihydrosinapoyl-CoA"]; DHSinAcid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; SinAld [label="Sinapaldehyde"]; SinAlc [label="Sinapyl Alcohol"]; Lignin [label="Syringyl Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SinCoA -> DHSinCoA [label=" Hydroxycinnamoyl-CoA\nReductase (Proposed)", fontcolor="#5F6368"]; DHSinCoA -> DHSinAcid [label=" Thioesterase", fontcolor="#5F6368"]; SinCoA -> SinAld [label=" CCR", color="#EA4335"]; SinAld -> SinAlc [label=" SAD", color="#EA4335"]; SinAlc -> Lignin [label=" Polymerization", color="#EA4335"]; } caption [shape=plain, label="Figure 2. Competing metabolic fates of the key intermediate sinapoyl-CoA.", fontsize=10];
Downstream Metabolism and Biological Significance
While this guide focuses on the synthesis of this compound, it is crucial to understand the broader metabolic context. In many plants, particularly in the Brassicaceae, the pool of free sinapic acid is rapidly converted into various esters, which serve distinct biological functions.
-
Sinapoyl-Glucose: Sinapic acid is first glycosylated by UDP-glucose:sinapate glucosyltransferase (SGT) to form 1-O-sinapoyl-β-glucose.[1][10] This activated form serves as the acyl donor for subsequent reactions.
-
Sinapoyl-Malate: In vegetative tissues, the sinapoyl moiety from sinapoyl-glucose is transferred to malate by sinapoylglucose:malate sinapoyltransferase (SMT) .[6][10][11] Sinapoyl malate accumulates in the leaf epidermis and functions as a potent UV-B protectant.[1]
-
Sinapine (Sinapoyl-Choline): In seeds, the sinapoyl group is transferred to choline by sinapoylglucose:choline sinapoyltransferase (SCT) , forming sinapine.[1] Sinapine is an abundant seed metabolite that may act as a defense compound and a storage form of sinapate and choline for the germinating seedling.
The putative roles of this compound itself are less defined but are likely related to antioxidant activity and defense, similar to other dihydro-phenolic acids like dihydrocaffeic acid.[8] Its saturated side chain may confer different chemical properties, such as increased stability or altered interactions with cellular targets, compared to its unsaturated counterpart.
Methodologies for Studying the Pathway
Investigating the biosynthesis of this compound requires robust analytical and biochemical methods. Here, we provide exemplar protocols for enzyme characterization and metabolite quantification.
Experimental Protocol: Activity Assay for a Putative Sinapoyl-CoA Reductase
This protocol describes a continuous spectrophotometric assay to measure the activity of a candidate hydroxycinnamoyl-CoA reductase that may convert sinapoyl-CoA to dihydrosinapoyl-CoA.
-
Principle: The assay quantifies the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). The reaction is dependent on the presence of the enzyme, NADPH, and the sinapoyl-CoA substrate.
-
Reagents:
-
100 mM Potassium Phosphate buffer (pH 7.0)
-
10 mM NADPH stock solution in buffer
-
10 mM Sinapoyl-CoA stock solution in buffer (synthesized enzymatically or chemically)
-
Purified or partially purified candidate enzyme solution
-
-
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing:
-
850 µL of 100 mM Phosphate buffer
-
50 µL of 10 mM NADPH stock (final concentration: 0.5 mM)
-
50 µL of enzyme solution
-
-
Place the cuvette in a temperature-controlled spectrophotometer set to 340 nm and 30°C.
-
Record a baseline reading for 2 minutes to measure any background NADPH oxidation.
-
Initiate the reaction by adding 50 µL of 10 mM Sinapoyl-CoA stock (final concentration: 0.5 mM) and mix immediately by inversion.
-
Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Control: Perform a parallel reaction without the enzyme or without the sinapoyl-CoA substrate to ensure the observed activity is substrate- and enzyme-dependent.
-
-
Causality and Self-Validation: The choice of monitoring NADPH at 340 nm is a universally accepted standard for NAD(P)H-dependent dehydrogenases and reductases. The rate of absorbance decrease is directly proportional to enzyme activity. The inclusion of controls (minus-enzyme, minus-substrate) is critical to validate that the observed activity is not an artifact and is specifically due to the enzymatic conversion of sinapoyl-CoA. The linearity of the reaction rate over time confirms that the assay is being conducted under initial velocity conditions.
Experimental Protocol: Metabolite Analysis by HPLC-DAD-MS/MS
This workflow outlines the extraction and quantification of sinapic acid and this compound from plant leaf tissue.
dot digraph "Metabolite Analysis Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="1. Collect & Freeze Plant Tissue\n(e.g., 100 mg fresh weight)"]; B [label="2. Homogenize in Liquid N2"]; C [label="3. Extract with 1 mL 80% Methanol\n(Vortex, Sonicate 15 min)"]; D [label="4. Centrifuge at 14,000 x g for 10 min"]; E [label="5. Collect Supernatant"]; F [label="6. Filter through 0.22 µm Syringe Filter"]; G [label="7. Analyze by HPLC-DAD-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Quantify against Standard Curves", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption [shape=plain, label="Figure 3. Experimental workflow for the extraction and analysis of phenolic acids.", fontsize=10];
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
DAD Detection: Monitor at 320 nm (for sinapic acid) and 280 nm (for general phenolics).
-
-
MS/MS Conditions (Example, Negative Ion Mode):
-
Sinapic Acid: Precursor ion (m/z) 223.06 -> Product ions (e.g., m/z 208.04, 179.03)
-
This compound: Precursor ion (m/z) 225.07 -> Product ions (e.g., m/z 181.05, 166.02)
-
Causality and Self-Validation: This method provides multiple layers of validation. The HPLC retention time provides the first dimension of identification. The Diode Array Detector (DAD) provides a characteristic UV spectrum. Finally, the mass spectrometer provides an accurate mass of the parent ion (MS1) and a unique fragmentation pattern (MS/MS or MS2), which serves as a definitive chemical fingerprint. Quantification using a multi-point calibration curve generated from authentic chemical standards ensures accuracy and reproducibility.
-
Data Presentation
Quantitative data from such experiments should be presented clearly for comparison.
| Metabolite | Genotype A (µg/g FW) | Genotype B (µg/g FW) | Fold Change (B vs A) |
| Sinapic Acid | 15.2 ± 1.8 | 18.1 ± 2.1 | 1.19 |
| This compound | 2.5 ± 0.4 | 12.7 ± 1.5 | 5.08 |
| Sinapoyl-Malate | 85.6 ± 9.3 | 91.2 ± 10.5 | 1.07 |
Table 1: Hypothetical quantification of sinapate-related metabolites in two different plant genotypes (e.g., wild-type vs. a putative reductase overexpressor). Data are mean ± SD, n=5.
Conclusion and Future Directions
The biosynthesis of this compound is an integral, if understudied, branch of the plant phenylpropanoid pathway. Its formation is proposed to occur via the NADPH-dependent reduction of sinapoyl-CoA, a key intermediate that also serves as a precursor to syringyl lignin. This positions the responsible reductase enzyme at a critical metabolic juncture, potentially regulating the flow of carbon between soluble phenolic acids and structural polymers.
Future research should focus on the definitive identification and characterization of the specific hydroxycinnamoyl-CoA reductase(s) responsible for this compound formation in various plant species. Elucidating the kinetic properties of these enzymes and their expression patterns will provide crucial insights into the regulation of this pathway. Furthermore, investigating the biological functions of this compound through genetic modification (e.g., knockout or overexpression lines) will be vital to understanding its contribution to plant fitness, stress resilience, and its potential for applications in human health and nutrition.
References
- 1. researchgate.net [researchgate.net]
- 2. sinapate ester biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 6. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of ferulate-5-hydroxylase expression in Arabidopsis in the context of sinapate ester biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evidence for the biosynthetic pathway from sinapic acid to syringyl lignin using labeled sinapic acid with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dihydrosinapic Acid Metabolism in Mammalian Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosinapic acid (DHSA) is a phenylpropanoic acid that is both a dietary constituent and a significant metabolite of other dietary polyphenols, such as sinapic acid, produced by the gut microbiota.[1][2] Understanding its metabolic fate is crucial for evaluating the bioactivity and toxicological profile of DHSA and its parent compounds. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. We delve into the key enzymatic processes, including Phase II conjugation reactions, and the critical role of the gut microbiome. Furthermore, this document outlines detailed experimental protocols for studying DHSA metabolism, offering a framework for rigorous scientific investigation in academic and industrial research settings.
Introduction: The Significance of this compound
This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is a low-molecular-weight phenolic acid that occupies a central position in the metabolism of dietary hydroxycinnamic acids.[1][2] While present in some dietary sources, it is more prominently formed through the metabolic action of the gut microbiota on related compounds like sinapic acid, which is abundant in cereals, fruits, and vegetables.[3] The biotransformation of dietary polyphenols by gut bacteria is a critical step that often determines their bioavailability and subsequent biological activity.[4][5] These microbial metabolites can be absorbed into systemic circulation and exert various physiological effects, including antioxidant and anti-inflammatory activities.[4][6] For drug development professionals, understanding the metabolic pathways of such compounds is paramount for assessing potential drug-nutrient interactions and for harnessing the therapeutic potential of natural products.
Absorption, Distribution, and the Role of the Gut Microbiome
The journey of this compound and its precursors begins in the gastrointestinal (GI) tract. While some parent polyphenols may be absorbed in the small intestine, many, particularly larger and more complex structures, pass to the colon.[4] Here, the vast and diverse gut microbiota orchestrates a series of enzymatic transformations.
Key Microbial Reactions Include:
-
Reduction: The double bond in the propionic acid side chain of sinapic acid is reduced to form this compound.
-
Hydrolysis: Gut bacteria hydrolyze glycosides, esters, and other conjugates, releasing aglycones for further metabolism.[6]
-
Demethylation and Dehydroxylation: Further modifications to the phenolic ring structure can occur, leading to a variety of smaller phenolic metabolites.[6]
Once formed, this compound and other low-molecular-weight phenolic acids are more readily absorbed by colon epithelial cells.[4] Studies on analogous compounds like dihydrocaffeic acid suggest that absorption can be rapid, with metabolites appearing in plasma within 30 minutes of ingestion, indicating potential absorption in the upper GI tract as well.[7] This rapid absorption suggests a passive, non-active transport process.[8] After absorption, these compounds enter the portal circulation and are transported to the liver, the primary site for systemic metabolism.[4]
Mammalian Metabolism: The Central Role of Phase II Conjugation
Upon reaching the liver and other tissues, this compound, like most phenolic compounds, undergoes extensive Phase II metabolism.[9] These conjugation reactions increase the water solubility of the molecule, facilitating its excretion and generally leading to detoxification.[10][11] Phase I reactions (e.g., oxidation via cytochrome P450 enzymes) are less prominent for simple phenolic acids but can occur.[12]
The primary Phase II metabolic pathways for this compound are:
-
Glucuronidation: This is a major pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of DHSA.[9][10]
-
Sulfation: Sulfotransferases (SULTs) mediate the addition of a sulfonate group, another key reaction for increasing polarity.[7][9]
-
Methylation: Catechol-O-methyltransferase (COMT) can methylate hydroxyl groups on the aromatic ring.
Studies on the closely related dihydrocaffeic acid have shown that the liver and intestinal cells are primary sites for these conjugations, with the intestine showing a high capacity for glucuronidation and the liver favoring sulfation.[7] The resulting metabolites are a complex mixture of glucuronide, sulfate, and methylated conjugates of the parent compound.
Caption: Metabolic conversion of Sinapic Acid to this compound and its subsequent Phase II metabolism.
Excretion
The conjugated metabolites of this compound, being highly water-soluble, are efficiently eliminated from the body. The primary route of excretion is via the urine.[1][3] Biliary excretion into the feces can also occur, potentially leading to enterohepatic circulation where metabolites are re-hydrolyzed by gut bacteria and reabsorbed.[4]
Methodologies for Studying this compound Metabolism
A multi-pronged approach combining in vitro and in vivo models is essential for a comprehensive understanding of DHSA metabolism.
In Vitro Models: Mechanistic Insights
In vitro systems are invaluable for identifying specific metabolic pathways and the enzymes involved in a controlled environment.
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of Phase I (CYP) and Phase II (UGT) enzymes.[12] They are the gold standard for initial metabolic stability and metabolite identification studies.
-
Hepatocytes: Primary hepatocytes offer a more complete model as they contain a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism as well as transport processes.
-
Intestinal Models: Caco-2 cell monolayers can be used to study intestinal absorption and metabolism.[7] Additionally, intestinal microsomes or S9 fractions can be used to investigate the specific metabolic contributions of the gut wall.
This protocol aims to identify the formation of glucuronide and sulfate conjugates of DHSA.
1. Reagent Preparation:
- DHSA Stock Solution: Prepare a 10 mM stock solution of this compound in methanol or DMSO.
- Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
- Cofactors:
- UDPGA (Uridine 5'-diphosphoglucuronic acid) stock: 40 mM in water.
- PAPS (3'-phosphoadenosine-5'-phosphosulfate) stock: 10 mM in water.
- NADPH (for potential Phase I metabolism): 40 mM in buffer.
- HLM Suspension: Thaw human liver microsomes on ice and dilute to 2 mg/mL in cold phosphate buffer.
- Quenching Solution: Acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
2. Incubation:
- In a microcentrifuge tube, combine phosphate buffer, HLM suspension, and DHSA (final concentration, e.g., 10 µM).
- Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate the reaction by adding the cofactor(s) (final concentrations: 2 mM UDPGA, 0.1 mM PAPS). For a negative control, add water instead of cofactors.
- Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
3. Sample Termination and Processing:
- Stop the reaction by adding 2 volumes of ice-cold quenching solution.
- Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
- Transfer the supernatant to a new tube or HPLC vial for analysis.
4. Analysis:
- Analyze samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
- Monitor for the disappearance of the parent compound (DHSA) and the appearance of predicted metabolites (DHSA-glucuronide, DHSA-sulfate). The exact mass shifts will confirm the identity of the conjugates.
Causality Behind Experimental Choices:
-
pH 7.4: Mimics physiological pH.
-
37°C: Represents normal body temperature.
-
Cofactors (UDPGA/PAPS): These are essential for the activity of UGT and SULT enzymes, respectively.[10] Including them is critical to observe Phase II conjugation.
-
Quenching with Acetonitrile: This simultaneously stops the enzymatic reaction and precipitates proteins that would otherwise interfere with LC-MS/MS analysis.
Caption: Experimental workflow for an in vitro metabolism study of this compound.
In Vivo Models: Pharmacokinetics and Bioavailability
Animal models, typically rats or mice, are used to understand the complete ADME profile of DHSA in a whole-organism context.[1][7]
1. Animal Dosing:
- Use adult male Sprague-Dawley rats (n=3-5 per time point).
- Administer DHSA via oral gavage at a defined dose (e.g., 50 mg/kg).
- Include a vehicle control group receiving only the dosing vehicle (e.g., water with 0.5% carboxymethylcellulose).
2. Sample Collection:
- Collect blood samples (via tail vein or cannula) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Immediately centrifuge the blood to separate plasma and store plasma at -80°C.
- House rats in metabolic cages to collect urine and feces for 24-48 hours post-dose.
3. Sample Preparation:
- Plasma: Use protein precipitation (as described in the in vitro protocol) or solid-phase extraction (SPE) for cleanup and concentration.
- Urine: Often requires a "dilute-and-shoot" approach, but may need enzymatic deconjugation to measure total aglycone.[14] To do this, treat urine samples with β-glucuronidase/sulfatase enzymes prior to extraction to hydrolyze conjugates back to the parent DHSA.
4. LC-MS/MS Analysis:
- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of DHSA and its major predicted metabolites in plasma and urine.[15]
5. Pharmacokinetic Analysis:
- Plot the plasma concentration of DHSA versus time.
- Use pharmacokinetic software to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half; indicates the rate of elimination. |
Note: Specific quantitative values for DHSA are not widely published, but studies on related phenolic acids show Tmax values often under 2 hours and half-lives ranging from short to several hours, depending on the specific metabolite.[7][16]
Challenges and Future Directions
While the general metabolic pathways for phenolic acids are understood, significant gaps remain for this compound specifically.
-
Quantitative Data: There is a lack of comprehensive pharmacokinetic data for DHSA in humans.[17]
-
Enzyme Specificity: The specific UGT and SULT isoforms responsible for DHSA conjugation have not been fully characterized. This is critical for predicting drug-drug interactions.
-
Bioactivity of Metabolites: The biological activities of the glucuronide and sulfate conjugates of DHSA are largely unknown. While conjugation is often seen as a detoxification step, some conjugates retain or even have enhanced activity.[18]
-
Human Microbiome Variability: The composition of an individual's gut microbiota can vary significantly, which will impact the production of DHSA from dietary precursors and thus affect its ultimate bioavailability and bioactivity.[19][20]
Future research should focus on human intervention studies, advanced metabolomics to identify the full spectrum of metabolites, and functional assays to determine the bioactivity of these conjugated forms.
Conclusion
This compound is a key microbial metabolite of dietary polyphenols that undergoes extensive Phase II metabolism in mammals, primarily through glucuronidation and sulfation in the intestine and liver. Its absorption is efficient, and its conjugated metabolites are readily excreted in the urine. A thorough understanding of its ADME profile, achieved through a combination of rigorous in vitro and in vivo methodologies as outlined in this guide, is essential for accurately assessing its role in human health and for the development of novel therapeutics derived from natural products.
References
- 1. Metabolism of sinapic acid and related compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 3. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the metabolic fate of dihydrocaffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrointestinal absorption and metabolism of capsaicin and dihydrocapsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the bioaccessibility and intestinal absorption of major classes of pure phenolic compounds using in vitro simulated gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hh-ra.org [hh-ra.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. phenol-explorer.eu [phenol-explorer.eu]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
The Pharmacokinetic Profile of Dihydrosinapic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacokinetic data for Dihydrosinapic acid is limited in publicly available literature. This guide provides a comprehensive overview based on existing data for its precursor, sinapic acid, and structurally related phenolic acids, offering a predictive profile to guide future research.
Introduction
This compound is a primary metabolite of sinapic acid, a widespread phenolic acid found in various dietary sources such as cereals, fruits, and vegetables. The conversion of sinapic acid to this compound is carried out by the intestinal microflora.[1] While the biological activities of many phenolic acids, including antioxidant and anti-inflammatory properties, are well-documented, the specific pharmacokinetic profile of this compound remains largely unexplored. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is crucial for evaluating its physiological significance and potential as a therapeutic agent. This technical guide synthesizes the available information on this compound and related compounds to provide a predictive pharmacokinetic profile and to outline experimental approaches for its detailed investigation.
Predicted Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound is anticipated to follow the general pattern observed for other microbial metabolites of dietary polyphenols.
Absorption: Following the microbial conversion of sinapic acid in the colon, this compound is expected to be absorbed across the colonic epithelium. The absorption of similar phenolic acids, such as dihydrocaffeic acid, occurs in the small and large intestines.[2]
Distribution: Once absorbed into the bloodstream, this compound is likely to bind to plasma proteins, such as serum albumin, for transport throughout the body. This is a common characteristic of phenolic acids.
Metabolism: After absorption, this compound is predicted to undergo extensive phase I and phase II metabolism, primarily in the liver. Phase I reactions may include hydroxylation and methylation, while phase II reactions would involve conjugation with glucuronic acid or sulfate to increase its water solubility and facilitate excretion.[2]
Excretion: The resulting metabolites of this compound are expected to be eliminated from the body through both renal and biliary pathways, leading to their excretion in urine and feces.
Physicochemical and Predicted Pharmacokinetic Properties
Due to the scarcity of direct experimental data, the following table includes predicted physicochemical properties and inferred pharmacokinetic parameters for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₅ | [3][4] |
| Molecular Weight | 226.23 g/mol | [3][4] |
| Water Solubility | 0.86 g/L (predicted) | [3] |
| logP | 1.08 - 1.44 (predicted) | [3] |
| pKa (Strongest Acidic) | 3.77 (predicted) | [3] |
| Bioavailability | Predicted to be low to moderate | Inferred |
| Tmax (Time to Peak) | Expected to be delayed due to microbial metabolism | Inferred |
| Metabolism | Hepatic (Phase I & II) | Inferred |
| Excretion | Renal and Biliary | Inferred |
Experimental Protocols
The following section outlines a generalized experimental protocol for determining the pharmacokinetic profile of this compound in a rodent model, based on standard methodologies for phenolic acids.
Animal Model and Administration
-
Species: Male Sprague-Dawley rats (n=6 per group).
-
Housing: Housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Administration: this compound administered via oral gavage at a dose of 50 mg/kg.[5] A satellite group for intravenous administration (10 mg/kg) would be included to determine absolute bioavailability.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[6]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase for analysis.[7]
-
Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.[8][9]
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[8][9]
Potential Signaling Pathways
Based on studies of its precursor, sinapic acid, and the structurally similar dihydrocaffeic acid, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
-
NF-κB Signaling Pathway: Dihydrocaffeic acid has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.[10] Similarly, sinapic acid also modulates NF-κB signaling.[1][11] It is plausible that this compound shares this anti-inflammatory mechanism.
-
MAPK Signaling Pathway: Dihydrocaffeic acid has been observed to suppress the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[10][12]
-
Nrf2/HO-1 Signaling Pathway: Sinapic acid has been reported to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.[1][11] This suggests that this compound may also contribute to cellular antioxidant defenses through this pathway.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Predicted anti-inflammatory signaling pathways.
References
- 1. Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 4. extrasynthese.com [extrasynthese.com]
- 5. oral gavage administration: Topics by Science.gov [science.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Preliminary Screening of Dihydrosinapic Acid's Biological Activities: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activities of Dihydrosinapic acid is limited in publicly available scientific literature. This document provides a preliminary screening based on the well-documented activities of its parent compound, Sinapic acid. This compound is a known metabolite of Sinapic acid, and thus, its biological profile is hypothesized to share similarities.[1] Further targeted research is essential to elucidate the specific activities of this compound.
Introduction
This compound is a phenylpropanoic acid and a metabolite of Sinapic acid, a phenolic compound widely found in various plant sources, including fruits, vegetables, and cereals.[1] Phenolic acids and their derivatives are of significant interest in drug discovery due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[2] This guide outlines a preliminary screening of the potential biological activities of this compound, drawing primarily from the established profile of Sinapic acid. The information presented herein is intended for researchers, scientists, and drug development professionals.
Potential Biological Activities
Based on the profile of Sinapic acid, the primary biological activities of interest for this compound include:
-
Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress.
-
Anti-inflammatory Activity: The potential to modulate inflammatory pathways and reduce inflammation.
-
Anticancer Activity: The capacity to inhibit the growth of cancer cells and induce apoptosis.
Data Presentation: Quantitative Analysis of Sinapic Acid
The following tables summarize the quantitative data on the biological activities of Sinapic acid, which can serve as a benchmark for the preliminary screening of this compound.
Antioxidant Activity of Sinapic Acid
| Assay | IC50 / Activity | Reference Compound | Reference IC50 |
| DPPH Radical Scavenging | 317.5 µM | - | - |
| ABTS Radical Scavenging | 1.59 ± 0.06 µg/mL (Caffeic Acid) | (+)-Catechin hydrate | 3.12 ± 0.51 µg/mL |
| Superoxide Radical Scavenging | Not specified | - | - |
| Nitric Oxide (NO) Scavenging | Not specified | - | - |
Note: Data for some assays were not available for Sinapic acid directly in the provided search results, and related compounds are listed for context.
Anti-inflammatory Activity of Sinapic Acid
| Assay Model | Concentration | % Inhibition |
| LPS-induced NO production in RAW 264.7 cells | Dose-dependent | Not specified |
| Carrageenan-induced paw edema in rats | 30 mg/kg | 44.5% |
| Serotonin-induced paw edema in rats | 30 mg/kg | 34.2% |
Anticancer Activity of Sinapic Acid
| Cell Line | Assay | IC50 | Duration |
| HT-29 (Colon Cancer) | XTT Assay | 317.5 µM | 24 h[3] |
| PC-3 (Prostate Cancer) | Not specified | Not specified | - |
| LNCaP (Prostate Cancer) | Not specified | Not specified | - |
| MCF-7 (Breast Cancer) | MTT Assay | 180 µg/mL | 24 h[4] |
| MCF-7 (Breast Cancer) | MTT Assay | 168 µg/mL | 48 h[4] |
| MCF-7 (Breast Cancer) | MTT Assay | 145 µg/mL | 72 h[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the preliminary screening of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compound.
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[5]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Cell viability should be assessed in parallel using an MTT or similar assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.
Methodology:
-
Culture the selected cancer cell line (e.g., HT-29, MCF-7) in an appropriate medium.
-
Seed the cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with a range of concentrations of the test compound (this compound) for 24, 48, and 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a wavelength of around 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]
Mandatory Visualizations
Signaling Pathway Diagram
The anti-inflammatory effects of many phenolic compounds, including Sinapic acid, are often mediated through the inhibition of the NF-κB signaling pathway.[6][7]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preliminary screening of this compound's biological activities.
Caption: General workflow for preliminary biological activity screening.
Conclusion
While direct evidence for the biological activities of this compound is currently sparse, the extensive research on its parent compound, Sinapic acid, provides a strong rationale for investigating its potential as an antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and data presented in this guide offer a foundational framework for the preliminary screening of this compound. Future studies should focus on direct in vitro and in vivo evaluations to confirm these hypothesized activities and elucidate its specific mechanisms of action.
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sinapic-Acid-Loaded Nanoparticles Optimized via Experimental Design Methods: Cytotoxic, Antiapoptotoic, Antiproliferative, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Sinapic Acid Ameliorates Oxidative Stress, Inflammation, and Apoptosis in Acute Doxorubicin-Induced Cardiotoxicity via the NF-κB-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Dihydrosinapic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative data and mechanistic studies on the antioxidant potential of Dihydrosinapic acid are limited in publicly available scientific literature. This guide leverages data from its parent compound, Sinapic acid, to infer potential activities and provides generalized experimental protocols. All data presented for Sinapic acid should be considered as a proxy and requires experimental validation for this compound.
Introduction
This compound is a phenylpropanoic acid and a metabolite of sinapic acid.[1] Phenylpropanoic acids are characterized by a benzene ring structure conjugated to a propanoic acid.[1] While research specifically investigating the antioxidant potential of this compound is sparse, the well-documented antioxidant and free-radical scavenging properties of its parent compound, sinapic acid, suggest that this compound may also possess significant antioxidant capabilities.[2][3][4] This technical guide aims to provide an in-depth overview of the potential antioxidant activity of this compound by examining the established data for sinapic acid, detailing relevant experimental protocols, and exploring potential signaling pathways involved in its antioxidant mechanism.
Quantitative Antioxidant Activity of Sinapic Acid
The antioxidant capacity of a compound can be quantified using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the quantitative antioxidant activity of Sinapic Acid from several common in vitro assays. These values provide a benchmark for the potential antioxidant efficacy of this compound.
| Assay | Method | Result (for Sinapic Acid) | Reference Compound |
| DPPH Radical Scavenging Activity | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | IC50: Varies depending on the study, but generally shows potent activity. For example, one study reported significant scavenging activity.[5] | Ascorbic Acid, Trolox, BHT |
| ABTS Radical Scavenging Activity | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Effective scavenger. One study showed 86.5% scavenging at 50 µM.[3] | Trolox, Ascorbic Acid |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Demonstrates significant reducing power.[6][7] | Ferrous sulfate, Trolox |
| Superoxide Anion Scavenging Activity | Measures the ability of an antioxidant to scavenge the superoxide anion radical. | Effective scavenger. One study showed 88.6% scavenging at 50 µM.[3] | Quercetin, Gallic Acid |
| Nitric Oxide (NO) Radical Scavenging | Measures the ability of an antioxidant to scavenge nitric oxide radicals. | Demonstrates NO scavenging capabilities.[8] | Curcumin, Gallic Acid |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant potential. The following sections provide standardized protocols for the key antioxidant assays mentioned above. These protocols can be adapted for the investigation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant to the yellow-colored, non-radical form, DPPH-H.[9] The change in absorbance at 517 nm is proportional to the antioxidant's scavenging capacity.[10][11]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[11] The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the this compound solution to an equal volume of the DPPH working solution.[11]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[9][11]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[11] A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[12]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution.[13]
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6-7 minutes).[12][14]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[14]
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[15][16]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[16] The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the FRAP reagent.[16]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[16]
-
Absorbance Measurement: Measure the absorbance at 593 nm.[15]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a ferrous sulfate standard curve. The results are expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).
Potential Signaling Pathways
The antioxidant effects of phenolic compounds are often mediated through their interaction with cellular signaling pathways that regulate endogenous antioxidant defense mechanisms. While direct evidence for this compound is lacking, the following pathways are known to be modulated by other phenolic antioxidants, including Sinapic acid.
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[17] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[17] Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[17][18] Studies have shown that Sinapic acid can activate the Nrf2 signaling pathway, leading to increased expression of these protective genes.[18]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. louis.uah.edu [louis.uah.edu]
- 7. In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 11. researchgate.net [researchgate.net]
- 12. aetheion.com [aetheion.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target-Guided Isolation and Purification of Antioxidants from Urtica laetevirens Maxim. by HSCCC Combined with Online DPPH-HPLC Analysis | MDPI [mdpi.com]
Elucidating the mechanism of action of Dihydrosinapic acid
An In-Depth Technical Guide to the Mechanism of Action of Dihydrosinapic Acid
Abstract
This compound (DHSA) is a primary metabolite of sinapic acid and related dietary polyphenols, produced through the metabolic action of the intestinal microflora. As a phenylpropanoic acid, it has garnered significant interest for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive elucidation of the known and inferred mechanisms of action of this compound. We will explore its origins and pharmacokinetics, delve into its core molecular mechanisms, present detailed experimental protocols for validation, and visualize the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this promising bioactive compound.
Introduction and Pharmacokinetic Profile
This compound, chemically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is not typically ingested directly in significant amounts. Instead, it is endogenously formed from the microbial digestion of more complex dietary polyphenols, most notably sinapic acid and its esters, which are abundant in cereals, fruits, and vegetables.[1] The esterase activity of the gut microbiota cleaves these parent compounds, which are then further metabolized into DHSA and other related molecules.[1]
Following its formation in the colon, DHSA is absorbed into circulation. Studies have confirmed its presence in both plasma and urine after the consumption of polyphenol-rich foods, indicating its bioavailability.[3] While comprehensive pharmacokinetic data for orally administered DHSA is not yet widely available, its rapid absorption and subsequent metabolism are inferred from studies of related phenolic acids like dihydrocaffeic acid.[4] The journey of DHSA from dietary precursor to systemic circulation is a critical consideration for understanding its biological impact.
Core Mechanisms of Action
The therapeutic potential of this compound is primarily attributed to two interconnected mechanisms: potent antioxidant activity and the targeted modulation of inflammatory signaling pathways.
Potent Antioxidant and Radical Scavenging Activity
The chemical structure of DHSA, featuring a phenolic hydroxyl group and two methoxy groups on the benzene ring, is key to its antioxidant capabilities. This structure allows it to act as an effective hydrogen atom donor, a mechanism that efficiently neutralizes highly reactive free radicals.[1] The electron-donating nature of the methoxy groups further stabilizes the resulting phenoxyl radical, enhancing its overall antioxidant efficacy.[5]
The primary antioxidant mechanisms include:
-
Direct Radical Scavenging: DHSA can directly neutralize a variety of reactive oxygen species (ROS), including superoxide anions (O₂•−) and hydroxyl radicals (•OH).[1][6] This has been demonstrated for its parent compound, sinapic acid, in numerous in vitro assays.[7]
-
Inhibition of Lipid Peroxidation: By scavenging peroxyl radicals, DHSA can interrupt the chain reaction of lipid peroxidation, protecting cell membranes from oxidative damage.[1] Studies on sinapic acid show it is highly effective at suppressing the formation of hydroperoxides.[1]
The direct consequence of this activity is a reduction in cellular oxidative stress, a pathological condition implicated in a wide range of chronic diseases, from neurodegeneration to cancer.[1]
Caption: Antioxidant mechanism of this compound (DHSA).
Modulation of Inflammatory Signaling Pathways
Chronic inflammation is a critical driver of many diseases. This compound and its precursors have demonstrated significant anti-inflammatory effects by intervening in key signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Pathway Inhibition:
The NF-κB transcription factor is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[8][9]
Studies on sinapic acid show that it effectively suppresses this entire process.[8] It inhibits the degradation and phosphorylation of IκBα, thereby preventing the nuclear translocation of the p50 and p65 subunits.[8][9] The direct consequences of this inhibition are:
-
Reduced Pro-inflammatory Cytokine Production: Decreased expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[8][9]
-
Downregulation of Inflammatory Enzymes: Suppression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), leading to lower production of nitric oxide (NO) and prostaglandins, respectively.[8][9]
Additionally, recent evidence suggests that sinapic acid can specifically inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and secretion of IL-1β.[10] This represents another crucial node of anti-inflammatory control.
Caption: DHSA inhibits NF-κB activation by blocking IκBα phosphorylation.
Data Summary
The following tables summarize quantitative data from studies on sinapic acid, which serves as a strong proxy for the expected activity of its primary metabolite, this compound.
Table 1: In Vitro Antioxidant Activity of Sinapic Acid
| Assay Type | Activity / IC₅₀ | Reference |
|---|---|---|
| DPPH Radical Scavenging | 50% inhibition at 0.3 mM | [1] |
| Superoxide (O₂•−) Scavenging | 88.6% scavenging at 50 µM | [7] |
| ABTS Radical Scavenging | 86.5% scavenging at 50 µM | [7] |
| LDL Oxidation Inhibition | 28% inhibition at 10 µM |[1] |
Table 2: Inhibition of Pro-inflammatory Markers by Sinapic Acid in LPS-Stimulated RAW 264.7 Macrophages
| Marker | Effect | Concentration | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Dose-dependent inhibition | 10-100 µM | [8][9] |
| Prostaglandin E₂ (PGE₂) | Dose-dependent inhibition | 10-100 µM | [8] |
| TNF-α Production | Dose-dependent inhibition | 10-100 µM | [8] |
| IL-1β Production | Dose-dependent inhibition | 10-100 µM | [8] |
| iNOS Protein Expression | Suppressed | 100 µM | [8][9] |
| COX-2 Protein Expression | Suppressed | 100 µM |[8][9] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the mechanisms described above must be validated through rigorous experimental protocols. The following are self-validating workflows for assessing the core activities of this compound.
Protocol 1: In Vitro DPPH Radical Scavenging Assay
Causality: This assay directly measures the hydrogen-donating capacity of a compound, which is the fundamental basis of its ability to neutralize free radicals. The color change of the DPPH radical from purple to yellow is stoichiometric to the number of radicals scavenged.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) in methanol. Ascorbic acid is used as a positive control.
-
Reaction Incubation: In a 96-well plate, add 100 µL of each DHSA concentration to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Measurement: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting scavenging percentage against concentration.
Protocol 2: In Vitro Anti-inflammatory Activity in Macrophages
Causality: This cellular model mimics an acute inflammatory response. By stimulating RAW 264.7 macrophages with LPS, we induce the NF-κB pathway. Measuring the subsequent reduction in inflammatory mediators (NO, cytokines) upon treatment with DHSA provides direct evidence of its anti-inflammatory action at a cellular level.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of DHSA for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED) and incubate for 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant.
-
Use commercially available ELISA kits to quantify the concentration of TNF-α and IL-1β according to the manufacturer's instructions.
-
-
Western Blot for NF-κB Translocation (Self-Validation):
-
To confirm the mechanism, lyse the cells and separate nuclear and cytoplasmic protein fractions.
-
Perform Western blotting on both fractions using antibodies against the p65 subunit of NF-κB. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in DHSA-treated cells validates the inhibition of NF-κB translocation.
-
Conclusion and Future Directions
This compound, a key metabolite of dietary polyphenols, exerts its biological effects through a potent, dual mechanism of action. It functions as a direct antioxidant by scavenging harmful reactive oxygen species and interrupting lipid peroxidation. Concurrently, it demonstrates significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway, thereby reducing the expression of numerous pro-inflammatory mediators.
While many of its mechanisms are inferred from its well-studied precursor, sinapic acid, the evidence strongly supports DHSA as a key contributor to the health benefits associated with polyphenol-rich diets. Future research should focus on obtaining a comprehensive pharmacokinetic profile of pure, orally administered DHSA and conducting in vivo studies in disease models to fully validate its therapeutic potential as a standalone agent. Elucidating its interactions with other cellular pathways, such as the Nrf2 antioxidant response element, will provide an even clearer picture of its role in cellular protection and homeostasis.
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 3. Showing experiments where this compound has been detected in biofluids - Phenol-Explorer [phenol-explorer.eu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of Dihydrosinapic Acid
An In-Depth Technical Guide to Foundational In Vitro Experiments with Dihydrosinapic Acid
This compound (DSA), chemically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenolic acid belonging to the phenylpropanoic acid class.[1] It is a saturated derivative of sinapic acid, a well-studied hydroxycinnamic acid found in a variety of plants, fruits, and cereals.[2][3] While its parent compound has garnered significant attention, DSA itself is an important metabolite, often generated by the activity of intestinal microflora on sinapic acid and its derivatives.[2][3]
The core structure of DSA, featuring a substituted phenolic ring, provides a strong theoretical basis for its biological activity. Phenolic compounds are renowned for their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[2] This fundamental antioxidant capability is the cornerstone of a cascade of potential therapeutic effects, including anti-inflammatory and neuroprotective actions, as oxidative stress is a key pathological driver in inflammation and neurodegeneration.[2][4][5]
This guide provides a series of foundational in vitro experimental protocols designed to rigorously characterize the core bioactivities of this compound. The methodologies are presented not merely as steps, but as logical frameworks, explaining the causality behind each experimental choice to ensure robust, interpretable, and self-validating results for researchers in drug discovery and development.
Part 1: Characterization of Antioxidant Capacity
The primary and most frequently investigated property of phenolic acids is their antioxidant activity.[6] This is the logical starting point for characterizing DSA, as it underpins its other potential biological functions. We will employ two complementary and widely accepted assays to measure the free-radical scavenging potential of DSA.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Causality and Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7] The DPPH radical has a deep violet color in solution with a characteristic absorption maximum around 517 nm. Upon reduction by an antioxidant like DSA, the DPPH is converted to its non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of decolorization is directly proportional to the radical-scavenging activity of the compound.[7][8] This method is rapid, simple, and effective for screening the radical-scavenging activity of pure compounds in organic solvents.[8]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the solution is freshly made and protected from light, as DPPH is photosensitive.[8][9] The absorbance of this solution at 517 nm should be approximately 1.0.[8]
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in methanol.
-
-
Assay Procedure:
-
Create a series of dilutions of the DSA stock solution and the standard antioxidant in methanol to generate a range of concentrations for testing.
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
For the control (blank), add 100 µL of DPPH solution to 100 µL of methanol.[8]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.[10]
-
Plot the % Inhibition against the concentration of DSA and the standard.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Causality and Principle: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The resulting ABTS•⁺ solution is blue-green and has a distinct absorbance at 734 nm.[9] In the presence of a hydrogen-donating antioxidant such as DSA, the radical cation is reduced back to the neutral ABTS form, causing the solution to decolorize. A key advantage of this assay is that the ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[12]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[9][13]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[14]
-
For the assay, dilute the ABTS•⁺ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm. This is the ABTS working solution.
-
Prepare stock solutions and serial dilutions of DSA and a standard (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS working solution to 10 µL of each sample dilution.
-
Mix and incubate at room temperature for approximately 6-10 minutes.
-
-
Measurement:
-
Read the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of DSA is expressed as µM of Trolox equivalents per µM of DSA.
-
Data Presentation: Antioxidant Activity of this compound
| Assay | Parameter | This compound | Standard (e.g., Trolox) |
| DPPH Assay | IC₅₀ (µM) | Experimental Value | Experimental Value |
| ABTS Assay | TEAC Value | Experimental Value | 1.0 (by definition) |
Experimental Workflow for Antioxidant Screening
Caption: General workflow for in vitro antioxidant capacity assessment.
Part 2: Evaluation of Anti-Inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases. Macrophages are key mediators of the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines, largely through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Causality and Principle: The murine macrophage cell line RAW 264.7 is a robust and widely used model for studying inflammation.[17] When stimulated with LPS, a component of Gram-negative bacteria cell walls, these cells upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[16] Overproduction of NO is a key feature of pathological inflammation. Therefore, the ability of DSA to inhibit NO production in LPS-stimulated macrophages is a direct measure of its anti-inflammatory potential.[17][18] NO is unstable, but it quickly oxidizes to nitrite (NO₂⁻) in the culture medium. We can quantify this stable metabolite using the Griess reagent as an indicator of NO production.[17]
A critical component of this protocol is a concurrent cytotoxicity assay (e.g., MTT). This is essential for self-validation, as a reduction in nitrite could be due to true iNOS inhibition or simply because the compound is toxic to the cells. A compound is considered a valid anti-inflammatory agent in this model only if it reduces NO production at non-toxic concentrations.
Experimental Protocol: NO Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[17]
-
-
Treatment:
-
Treat the cells with various non-toxic concentrations of DSA for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[17] Include a vehicle control (cells + media), an LPS-only control (cells + LPS), and positive control (cells + LPS + known inhibitor).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[17]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay):
-
To the remaining cells in the plate, add MTT solution and incubate for 4 hours.
-
Remove the supernatant and dissolve the resulting formazan crystals in DMSO.[17]
-
Measure the absorbance at 540-570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Mechanistic Insight: Modulation of the NF-κB Signaling Pathway
Causality and Principle: The NF-κB pathway is a master regulator of inflammatory gene expression, including iNOS.[19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[19] LPS stimulation activates a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB (specifically the p65 subunit) to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[15][20] Investigating DSA's effect on this pathway provides a deeper mechanistic understanding of its anti-inflammatory action. This can be assessed using techniques like Western blotting to measure the phosphorylation of p65 or IκB, or by using a reporter cell line that expresses a reporter gene (like luciferase) under the control of NF-κB.[21][22]
Caption: Workflow for assessing neuroprotective effects against oxidative stress.
Experimental Protocol: Neuroprotection Assay
-
Cell Culture:
-
Culture and seed SH-SY5Y cells in 96-well plates. If desired, differentiate the cells using agents like retinoic acid to induce a more neuron-like phenotype.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of DSA for 2-4 hours.
-
Introduce the neurotoxin (e.g., H₂O₂) to induce oxidative stress and cell death. Include appropriate controls: vehicle-only, DSA-only, and toxin-only.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT assay as described previously or an LDH (Lactate Dehydrogenase) assay on the culture supernatant. LDH is a cytosolic enzyme that is released into the medium upon cell membrane damage, making it a reliable marker for cytotoxicity.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-only control. A successful neuroprotective effect is demonstrated if DSA pre-treatment leads to a statistically significant increase in cell viability compared to the toxin-only group.
-
Conclusion and Synthesis
The foundational experiments outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and neuroprotective properties, researchers can build a robust data package. The results from these assays are interconnected: strong radical scavenging activity (Part 1) likely contributes to the suppression of inflammatory pathways (Part 2) and the protection of neuronal cells from oxidative damage (Part 3). This multi-faceted approach provides not only evidence of DSA's potential but also crucial mechanistic insights to guide further pre-clinical development.
References
- 1. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The neuroprotective potential of sinapic acid in the 6-hydroxydopamine-induced hemi-parkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. iomcworld.com [iomcworld.com]
- 11. mdpi.com [mdpi.com]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Frontiers | NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrosinapic Acid: A Technical Review for Drug Discovery and Development
An In-Depth Exploration of a Promising Phenolic Metabolite
Dihydrosinapic acid, a derivative of sinapic acid, is a phenolic compound that has garnered interest within the scientific community for its potential therapeutic applications. As a metabolite of the widely consumed sinapic acid, understanding its biological activities is crucial for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive literature review of this compound, including its chemical properties, metabolic origins, and known biological effects, supplemented with data from closely related dihydro-phenolic acids to contextualize its potential.
Chemical Properties and Metabolism
This compound, chemically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is classified as a hydroxyphenylpropanoic acid.[1][2] It is a primary metabolite of sinapic acid, formed through the reduction of the double bond in the propanoic acid side chain. This biotransformation is largely attributed to the enzymatic activity of the intestinal microflora following the consumption of sinapic acid-rich foods.[3] this compound has been detected in biological fluids such as urine and plasma, confirming its systemic absorption after formation in the gut.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₅ | [2] |
| Molecular Weight | 226.23 g/mol | [5] |
| CAS Number | 14897-78-0 | [5] |
| Appearance | Solid | [6] |
| Water Solubility | 80 mg/mL | [6] |
| DMSO Solubility | 80 mg/mL | [6] |
Biosynthesis of this compound
The formation of this compound is a direct consequence of the metabolism of sinapic acid. The following workflow illustrates the general metabolic pathway.
Biological Activities and Therapeutic Potential
Direct research on the biological activities of this compound is limited. However, significant insights can be drawn from studies on its precursor, sinapic acid, and structurally similar dihydro-phenolic acids like dihydrocaffeic acid and dihydroferulic acid.
Antioxidant Activity
Phenolic acids are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals. While specific quantitative data for this compound is scarce, its structural similarity to other potent antioxidant phenolic acids suggests it likely possesses similar capabilities. For context, dihydroferulic acid, a metabolite of ferulic acid, has demonstrated radical-scavenging properties with an IC50 value of 19.5 μM.[7] Studies on sinapic acid have shown significant free radical scavenging activity in various in vitro assays.[8][9]
Table 2: Antioxidant Activity of Related Phenolic Acids
| Compound | Assay | IC50 / Activity | Source |
| Dihydroferulic Acid | Radical Scavenging | 19.5 μM | [7] |
| Sinapic Acid | DPPH Radical Scavenging | 82% inhibition at 50 µM | |
| Sinapic Acid | ABTS Radical Scavenging | 86.5% inhibition at 50 µM | [10] |
| Dihydrocaffeic Acid | DPPH Radical Scavenging | High antioxidant capacity | [11] |
| Dihydrocaffeic Acid | ABTS Radical Scavenging | High antioxidant capacity | [11] |
Anti-inflammatory Effects
Inflammation is a key factor in the pathogenesis of numerous chronic diseases. Dihydrocaffeic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[12][13] Specifically, it can prevent the upregulation of pro-inflammatory mediators such as iNOS and IL-6, and matrix metalloproteinases (MMPs) in chondrocytes.[12] Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory mechanisms.
Signaling Pathway Modulation by Related Dihydro-phenolic Acids
Due to the lack of direct studies on this compound, the following signaling pathway diagrams are based on the documented effects of the closely related compound, dihydrocaffeic acid (DHCA), which has been shown to inhibit inflammatory responses through the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway by Dihydrocaffeic Acid
Inhibition of the MAPK Signaling Pathway by Dihydrocaffeic Acid
Experimental Protocols
Detailed experimental protocols specifically for the analysis of this compound are not widely published. However, general methods for the quantification of phenolic acids in biological samples are applicable.
Quantification of this compound in Biological Samples
1. Sample Preparation (Plasma/Urine):
-
Enzymatic Hydrolysis: To measure total this compound (free and conjugated forms), samples are typically treated with β-glucuronidase and sulfatase to release the conjugated forms.
-
Solid-Phase Extraction (SPE): SPE is commonly used for the cleanup and concentration of phenolic acids from biological matrices. A C18 cartridge is often employed. The sample is loaded, washed with a polar solvent (e.g., water), and the analytes are eluted with a less polar solvent (e.g., methanol or acetonitrile).
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can be performed using a solvent such as ethyl acetate to extract the phenolic acids.
2. Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase chromatography with a C18 column is the standard technique.
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol).
-
Detection:
-
Diode-Array Detection (DAD): Provides spectral information and is suitable for quantification.
-
Mass Spectrometry (MS/MS): Offers high sensitivity and selectivity, allowing for accurate identification and quantification, especially in complex biological matrices.
-
-
The following diagram outlines a general workflow for the analysis of this compound in biological samples.
Future Directions and Conclusion
The current body of literature indicates that this compound is a known metabolite of sinapic acid, but its specific biological activities remain largely unexplored. The potent antioxidant and anti-inflammatory effects of its precursor and structurally related dihydro-phenolic acids strongly suggest that this compound warrants further investigation as a potential therapeutic agent.
Future research should focus on:
-
Chemical Synthesis: The development of efficient synthetic routes for this compound will enable more in-depth biological evaluation.[14][15][16][17]
-
In Vitro and In Vivo Studies: Direct assessment of the antioxidant, anti-inflammatory, and other biological activities of purified this compound is essential.
-
Mechanism of Action: Elucidation of the specific signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.
References
- 1. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 2. This compound | C11H14O5 | CID 84681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing experiments where this compound has been detected in biofluids - Phenol-Explorer [phenol-explorer.eu]
- 5. extrasynthese.com [extrasynthese.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. brieflands.com [brieflands.com]
- 15. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Novel Hybrids Containing Dihydrochalcone as Tyrosinase Inhibitors to Treat Skin Hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Dihydrosinapic Acid: A Detailed Guide for Researchers
Dihydrosinapic acid, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenolic compound of significant interest in pharmaceutical and antioxidant research. As a derivative of the naturally occurring sinapic acid, it exhibits various biological activities, making its efficient synthesis a crucial aspect for further investigation. This guide provides a comprehensive overview of the chemical synthesis of this compound, focusing on the widely employed method of catalytic hydrogenation of sinapic acid. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical guidance.
Introduction to this compound
This compound is a member of the phenylpropanoic acid class of organic compounds. Its structure, featuring a hydroxyl group and two methoxy groups on the phenyl ring, contributes to its antioxidant properties. The reduction of the α,β-unsaturated bond in its precursor, sinapic acid, leads to the formation of this compound, altering its electronic and conformational properties and potentially its biological activity. Understanding the synthesis of this compound is fundamental to exploring its therapeutic potential.
Principle of Synthesis: Catalytic Hydrogenation
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of sinapic acid. This reaction involves the addition of hydrogen across the carbon-carbon double bond of the propenoic acid side chain, converting the alkene to an alkane. The reaction is facilitated by a metal catalyst, typically palladium on carbon (Pd/C), which adsorbs both the hydrogen gas and the sinapic acid, lowering the activation energy of the reaction.
The choice of catalyst is critical for the chemoselectivity of the reaction, ensuring the reduction of the alkene functional group without affecting the aromatic ring or the carboxylic acid moiety. Palladium on carbon is highly effective for this transformation under relatively mild conditions.
Visualizing the Synthesis Workflow
The overall workflow for the synthesis of this compound can be visualized as a three-stage process: reaction setup, hydrogenation, and product workup and purification.
Application Notes and Protocols for the Purification of Synthetic Dihydrosinapic Acid
Introduction
Dihydrosinapic acid, a derivative of sinapic acid, is a phenolic compound of interest in various research fields, including pharmacology and materials science. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a high-purity compound suitable for downstream applications. This document provides detailed application notes and protocols for the purification of synthetic this compound using common laboratory techniques, including chromatography, crystallization, and extraction.
Purification Strategies Overview
The purification of synthetic this compound can be approached using a single method or a combination of techniques to achieve the desired level of purity. The choice of method depends on the impurity profile of the crude product, the required final purity, and the scale of the purification.
A general workflow for purification can be visualized as follows:
Caption: General workflow for the purification of synthetic this compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes hypothetical quantitative data for different purification methods to provide a baseline for comparison. Actual results may vary depending on the specific experimental conditions and the nature of the crude mixture.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 50 - 70 | 75 - 85 | 80 - 95 | Simple, fast, good for removing highly polar or non-polar impurities. | Limited separation of structurally similar compounds. |
| Solid-Phase Extraction (SPE) | 50 - 70 | 80 - 90 | 70 - 90 | Good for sample concentration and removal of interfering matrix components.[1] | Can be less effective for complex mixtures; requires method development. |
| Flash Column Chromatography | 70 - 85 | 90 - 98 | 60 - 85 | Good for separating compounds with different polarities. | Can be time-consuming and solvent-intensive. |
| Preparative HPLC | 85 - 95 | > 99 | 50 - 80 | High resolution and purity.[2][3] | Lower throughput, more expensive, requires specialized equipment. |
| Crystallization | > 90 | > 99 | 70 - 95 | Excellent for achieving high purity; scalable.[4][5] | Requires a suitable solvent system; yield can be sensitive to conditions.[4][6] |
| Recrystallization | > 95 | > 99.5 | 80 - 95 | Removes trace impurities to yield highly pure product. | Can lead to material loss in each cycle. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is suitable for an initial cleanup of the crude synthetic product to remove highly polar or non-polar impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated sodium bicarbonate solution (to remove acidic impurities). This compound, being a carboxylic acid, will move to the aqueous layer.
-
-
Collect the aqueous layer containing the sodium salt of this compound.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The this compound will precipitate out.
-
Extract the precipitated this compound back into a fresh portion of ethyl acetate.
-
Wash the organic layer with saturated brine solution to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for liquid-liquid extraction of this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating this compound from impurities with different polarities.
Materials:
-
Partially purified this compound (from extraction or crude)
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Formic acid or acetic acid (optional modifier)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the this compound sample in a minimal amount of the mobile phase or a stronger solvent (e.g., ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be from 10% to 50% ethyl acetate. A small amount of formic or acetic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape and prevent tailing of the acidic compound.[7][8]
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure this compound. Use a mobile phase similar to the one used for the column. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified product.
Caption: Workflow for flash column chromatography purification.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is the method of choice.
Materials:
-
Partially purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition for separating this compound from its impurities. A common mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.[2][7]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Injection and Fractionation: Inject the sample onto the preparative C18 column and run the developed gradient method. Collect fractions corresponding to the this compound peak using a fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent. If the mobile phase is volatile, a rotary evaporator can be used. For water-rich mobile phases, lyophilization is preferred to obtain a fluffy solid.
Caption: Workflow for preparative HPLC purification.
Protocol 4: Purification by Crystallization
Crystallization is an excellent final step to obtain a highly pure, crystalline solid.
Materials:
-
Purified this compound (preferably >90% purity)
-
A suitable solvent system (e.g., ethanol/water, acetone/hexane)
-
Heating mantle or water bath
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at low temperatures.
-
Dissolution: In a flask, add the this compound and the minimum amount of the hot solvent (or the more soluble solvent of a binary system) to achieve complete dissolution.
-
Crystallization:
-
Cooling Crystallization: Slowly cool the saturated solution to room temperature and then in an ice bath to induce crystallization.
-
Antisolvent Crystallization: If using a binary solvent system, slowly add the antisolvent (the solvent in which the compound is less soluble) to the solution at room temperature until turbidity is observed, then cool.[9]
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: Workflow for purification by crystallization.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for determining the purity of phenolic compounds.[10][11] An area percentage of the main peak can provide a good estimate of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
By following these protocols and adapting them to the specific requirements of the synthetic mixture, researchers can obtain this compound of high purity suitable for their intended applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biosciencejournals.com [biosciencejournals.com]
- 11. d-nb.info [d-nb.info]
Efficient Extraction of Dihydrosinapic Acid from Natural Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosinapic acid, a metabolite of sinapic acid, is a phenolic compound with potential antioxidant and anti-inflammatory properties. While its direct extraction from natural sources in high yields is challenging due to its typical formation through microbial metabolism in the gut, this document provides comprehensive protocols for the efficient extraction of its precursor, sinapic acid, and general methods applicable to the extraction of this compound from matrices where it may be present.[1][2] These protocols are designed to be adaptable for various research and drug development applications.
Application Notes
This section provides an overview of the key considerations for the successful extraction of this compound and related phenolic compounds.
Natural Sources and Expected Yields
This compound is not abundantly found as a primary constituent in most plants.[2][3] It is often identified as a metabolic product of sinapic acid.[1] Therefore, a practical approach for obtaining this compound can be the extraction of sinapic acid from rich sources, followed by biotransformation.
High concentrations of sinapic acid and its derivatives are found in:
-
Brassicaceae family: Mustard seeds (Brassica juncea) and canola/rapeseed (Brassica napus) meal are excellent sources of sinapine, a choline ester of sinapic acid, which can be hydrolyzed to yield sinapic acid.[4][5][6][7][8]
-
Cereals: Rye and wheat bran contain notable amounts of sinapic acid derivatives.[9][10][11]
-
Fruits and Vegetables: Berries and citrus fruits also contain sinapic acid.[1]
The direct extraction of this compound is more likely from fermented food products or matrices where microbial activity has occurred. For instance, it has been isolated from Japanese vinegar (Kurosu).[2]
Selection of Extraction Method
The choice of extraction method significantly impacts the yield and purity of the target compound. Modern techniques are generally more efficient and environmentally friendly than conventional methods.
-
Conventional Methods:
-
Soxhlet Extraction: A continuous extraction method that is more efficient than simple maceration but may expose the extract to prolonged heat, potentially degrading thermolabile compounds.
-
Maceration: A simple soaking technique that is time-consuming and may result in lower yields.
-
-
Modern Methods:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[12][13][14][15][16]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and sample, leading to faster extraction and often higher yields.[9][10][17]
-
Solvent Selection
The polarity of the solvent is a critical factor. For phenolic acids like this compound and its precursors, polar solvents are generally effective.
-
Ethanol and Methanol: Aqueous solutions of ethanol (e.g., 70-80%) are widely used and are effective for extracting phenolic compounds.[4][5] Methanol is also a common solvent.
-
Water: Can be used as a green solvent, especially at elevated temperatures in MAE.[10][11]
-
pH Adjustment: The pH of the extraction solvent can influence the form and solubility of phenolic acids. Alkaline conditions (e.g., pH 12) can enhance the extraction of sinapic acid, while acidic conditions (e.g., pH 2) can favor the extraction of sinapine.[6][8]
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound and its precursors are provided below.
Protocol 1: Soxhlet Extraction of Sinapic Acid Derivatives from Canola/Mustard Seed Meal
This protocol is adapted for the extraction of sinapic acid derivatives, which can be further processed to obtain this compound.
Materials:
-
Defatted canola or mustard seed meal
-
Methanol (100%)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Weigh approximately 20 g of finely ground, defatted seed meal and place it in a cellulose thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of methanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
After extraction, allow the apparatus to cool.
-
Filter the extract through Whatman No. 1 filter paper to remove any solid particles.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
The crude extract, rich in sinapine, can be subjected to alkaline hydrolysis to yield sinapic acid.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Acids
This protocol provides a general method for the efficient extraction of phenolic acids from plant materials.
Materials:
-
Dried and powdered plant material (e.g., wheat bran, fruit pomace)
-
70% (v/v) Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filter
Procedure:
-
Mix 10 g of the powdered plant material with 100 mL of 70% ethanol in a beaker.
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Sonicate the mixture at a frequency of 37 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.[12]
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Re-extract the solid residue twice more with fresh solvent.
-
Combine the supernatants and filter through a 0.45 µm syringe filter.
-
Concentrate the combined extract using a rotary evaporator at 45°C.
Protocol 3: Microwave-Assisted Extraction (MAE) of Phenolic Acids
This protocol describes a rapid method for extracting phenolic acids.
Materials:
-
Dried and powdered plant material (e.g., sorghum or maize bran)
-
2 M Sodium Hydroxide (for bound phenolics) or 80% Ethanol (for free phenolics)
-
Microwave extraction system
-
Centrifuge
-
pH meter and appropriate acids/bases for neutralization
-
Solid Phase Extraction (SPE) cartridges (C18) for cleanup
Procedure for Bound Phenolic Acids: [9]
-
Suspend 1 g of the sample in 20 mL of 2 M NaOH in a microwave-safe vessel.
-
Place the vessel in the microwave extractor and irradiate for 90 seconds.
-
After extraction, cool the sample and neutralize it to pH 2.0 with HCl.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Pass the supernatant through a pre-conditioned C18 SPE cartridge for purification.
-
Elute the phenolic acids from the cartridge with methanol.
-
Evaporate the methanol and reconstitute the sample in a suitable solvent for analysis.
Protocol 4: UPLC-MS/MS Analysis of this compound
This protocol outlines a sensitive method for the quantification of this compound.
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (example): [18][19][20][21][22]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient starting from 5% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (exact m/z values to be determined using a standard).
-
Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum sensitivity.
Sample Preparation:
-
Dilute the final extract in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the yields of related phenolic acids from various natural sources using different extraction methods to provide a reference for expected concentrations. Note that this compound concentrations are generally low in primary plant sources.
| Compound | Natural Source | Extraction Method | Solvent | Yield | Reference |
| Sinapic Acid | Canola Meal (roasted at 160°C for 5 min) | Ultrasound-Assisted | 70% Methanol | 727 µg/g DW | [4] |
| Sinapine | Canola Meal (roasted at 160°C for 5 min) | Ultrasound-Assisted | 70% Methanol | 7572 µg/g DW | [4] |
| Sinapic Acid | Mustard Seed Meal | Solid-Liquid | Buffered water (pH 12) | 13.22 µmol/g DM | [6][8] |
| Ferulic Acid | Maize Bran (hard cultivars) | Microwave-Assisted | 2 M NaOH | ~1189 µg/g | [9] |
| p-Coumaric Acid | Maize Bran (hard cultivars) | Microwave-Assisted | 2 M NaOH | ~179 µg/g | [9] |
| Total Phenols | Wheat Kernels | Microwave-Assisted | Water | 5.41 mg/g DW | [10] |
| Total Phenols | Tamus communis | Ultrasound-Assisted | 70% Ethanol | 243.94 mg CA/g | [15] |
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 4. Improved Extraction Efficiency and Antioxidant Activity of Defatted Canola Meal Extract Phenolic Compounds Obtained from Air-Fried Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The Ultrasound-Assisted Extraction of Polyphenols from Mexican Firecracker (Hamelia patens Jacq.): Evaluation of Bioactivities and Identification of Phytochemicals by HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Microwave-Assisted Extraction of Bound Phenolic Acids [research.amanote.com]
- 18. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. phcog.com [phcog.com]
- 21. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Validated HPLC-DAD Method for the Robust Analysis and Quantification of Dihydrosinapic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate analysis and quantification of dihydrosinapic acid. This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid), a metabolite of sinapic acid, is a phenolic compound of interest in pharmaceutical and nutraceutical research.[1][2] The method detailed herein is designed for specificity, linearity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4] We provide comprehensive protocols for standard and sample preparation, instrument setup, method validation, and data analysis, making this guide a vital resource for researchers engaged in the study of phenolic compounds.
Introduction and Scientific Principle
This compound is a phenylpropanoic acid derivative found in various plant-based materials and is recognized for its potential biological activities.[1] Accurate quantification is critical for pharmacokinetic studies, quality control of natural products, and in the development of new therapeutic agents.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of components within a complex mixture.[4] This method employs a reversed-phase C18 column, where the nonpolar stationary phase retains analytes based on their hydrophobicity. A gradient mobile phase of acidified water and an organic solvent is used to selectively elute the compounds. The Diode-Array Detector (DAD) provides a significant advantage by acquiring absorbance spectra across a range of wavelengths simultaneously.[5] This capability is crucial for:
-
Optimal Wavelength Selection: Ensuring maximum sensitivity for the analyte of interest.
-
Peak Purity Assessment: Confirming that a chromatographic peak corresponds to a single compound, which is fundamental for specificity.
-
Compound Identification: Tentatively identifying compounds by comparing their UV-Vis spectra with those of known standards.
This combination of efficient separation and multi-wavelength detection makes HPLC-DAD a powerful and reliable tool for the quantitative analysis of this compound.
Materials and Methodology
Reagents and Chemicals
-
This compound analytical standard (≥98% purity)[6]
-
Acetonitrile (ACN), HPLC gradient grade
-
Methanol (MeOH), HPLC gradient grade
-
Formic acid (FA), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a degasser, quaternary pump, autosampler, column thermostat, and a diode-array detector.
| Parameter | Condition | Causality and Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction for retaining phenolic acids like this compound, enabling effective separation from polar matrix components. |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | The acidified aqueous phase suppresses the ionization of the carboxylic acid group on the analyte, leading to better retention, improved peak shape, and enhanced reproducibility. |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength for phenolic compounds and low UV cutoff. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B | A gradient elution is essential for efficiently separating the target analyte from other matrix components with varying polarities and for cleaning the column after each injection. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time, separation efficiency, and solvent consumption for a standard 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for ensuring reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and separation kinetics. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion (band broadening) while providing sufficient analyte for sensitive detection. |
| Detection | Diode Array Detector (DAD) | DAD allows for monitoring at the optimal wavelength for this compound (~280 nm) while simultaneously collecting spectral data from 200-400 nm for peak purity assessment. |
Protocol: Preparation of Standard Solutions
Accurate standard preparation is fundamental to the reliability of quantitative analysis.[7]
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of this compound standard using a calibrated analytical balance. Transfer it to a 10.0 mL Class A volumetric flask. Dissolve and bring to volume with HPLC-grade methanol. This stock solution should be stored at 4°C and protected from light.
-
Working Stock Solution (100 µg/mL): Pipette 1.0 mL of the primary stock solution into a 10.0 mL volumetric flask and dilute to the mark with the mobile phase (90:10, A:B).
-
Calibration Standards: Perform serial dilutions from the working stock solution using the mobile phase to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Filtration: Prior to injection, filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could damage the HPLC system.[7][8]
Protocol: Sample Preparation (General Example from Plant Matrix)
The goal of sample preparation is to efficiently extract the analyte from the matrix and remove interfering substances.[9]
-
Homogenization: Dry the plant material (e.g., leaves, roots) at 40°C until a constant weight is achieved. Grind the dried material into a fine, homogenous powder.
-
Extraction: Weigh 1.0 g of the powdered sample into a centrifuge tube. Add 10 mL of 70% methanol.[8]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell wall disruption and enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection & Filtration: Carefully collect the supernatant. Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis. If necessary, dilute the sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
HPLC Method Validation Workflow
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4] The following parameters must be assessed according to ICH Q2(R2) guidelines.[3][10]
Caption: Logical workflow for HPLC method validation.
Validation Protocols
-
Specificity: Analyze a blank (mobile phase), a zero-sample (matrix extract without analyte), a standard solution of this compound, and a sample extract. The retention time of the analyte peak in the sample must match the standard, and there should be no interfering peaks at this retention time in the blank or zero-sample. Use the DAD's peak purity function to confirm the spectral homogeneity of the analyte peak.[10]
-
Linearity: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the corresponding concentration. The relationship is considered linear if the correlation coefficient (R²) is ≥ 0.999.[11]
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The accuracy is expressed as the percentage recovery. Acceptable recovery is typically within 95-105%.[11][12]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicates of a sample at a single concentration (e.g., 50 µg/mL) on the same day under the same conditions.
-
Intermediate Precision (Inter-day): Repeat the analysis on two different days.
-
The precision is expressed as the Relative Standard Deviation (%RSD), which should not exceed 2%.[11]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[11][13]
Results: Expected Performance
A properly executed validation will yield data confirming the method's reliability. The results below are representative of a well-validated method.
Table 1: Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 1 - 100 µg/mL | - |
| Regression Equation | y = 45872x + 1250 | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| LOD | 0.25 µg/mL | Report Value |
| LOQ | 0.75 µg/mL | Report Value |
Table 2: Accuracy and Precision
| Spiked Conc. (µg/mL) | Recovery (%) | %RSD (Repeatability) | %RSD (Intermediate Precision) |
|---|---|---|---|
| 25 (Low QC) | 99.5% | 1.1% | 1.5% |
| 50 (Mid QC) | 101.2% | 0.8% | 1.2% |
| 80 (High QC) | 98.9% | 0.9% | 1.3% |
| Acceptance Criteria | 95-105% | ≤ 2% | ≤ 2% |
Protocol for Sample Quantification
This workflow outlines the process from sample preparation to final concentration calculation.
Caption: Workflow for this compound quantification.
-
System Suitability: Before analyzing samples, inject a mid-range standard (e.g., 50 µg/mL) five times. The %RSD for retention time and peak area should be < 1.0% to confirm the system is performing correctly.
-
Calibration Curve: Run the full set of calibration standards from lowest to highest concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Data Processing: Integrate the peak corresponding to this compound in the sample chromatogram to obtain its peak area.
-
Calculation: Determine the concentration of this compound in the injected sample (C_hplc, in µg/mL) using the linear regression equation from the calibration curve:
-
C_hplc = (Peak Area - y-intercept) / slope
-
-
Final Concentration: Calculate the final concentration in the original solid sample (C_final, in mg/g), accounting for the extraction volume and initial sample weight:
-
C_final (mg/g) = (C_hplc * Extraction Volume_mL) / (Initial Sample Weight_g * 1000)
-
Conclusion
The HPLC-DAD method described in this application note is a robust, reliable, and validated procedure for the quantification of this compound. By following the detailed protocols for instrumentation, sample preparation, and validation, researchers can achieve accurate and reproducible results essential for quality control, metabolic studies, and the development of pharmacologically active products. The inherent specificity and spectral confirmation capabilities of the DAD detector ensure a high degree of confidence in the generated data.
References
- 1. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. mdpi.com [mdpi.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. mastelf.com [mastelf.com]
- 8. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. database.ich.org [database.ich.org]
- 11. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. public.pensoft.net [public.pensoft.net]
Application Note: Mass Spectrometric Fragmentation Analysis of Dihydrosinapic Acid
Abstract
This application note provides a detailed guide to the analysis of dihydrosinapic acid using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). This compound, a key phenolic acid found in various plant species, is of significant interest to researchers in the fields of natural products, pharmacology, and drug development.[1][2] This document outlines a robust protocol for sample preparation and LC-MS/MS analysis, and delves into the characteristic fragmentation pattern of this compound observed in negative ion mode. Understanding this fragmentation is crucial for the accurate identification and quantification of this compound in complex biological matrices.
Introduction: The Scientific Significance of this compound
This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is a phenylpropanoic acid, a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety.[1] With a molecular formula of C₁₁H₁₄O₅ and an average molecular weight of 226.2259 g/mol , this compound is a reduced derivative of the more commonly known sinapic acid.[1][2][3] Its presence in various plant-based foods and traditional medicines underscores its potential biological activities, making it a target for phytochemical and pharmacological research.
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such compounds.[4] Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions, while tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion.[5] For acidic molecules like this compound, negative ion mode ESI is often preferred as it readily facilitates the formation of the deprotonated molecule [M-H]⁻.[6][7]
This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and a practical protocol to confidently identify and characterize this compound using LC-ESI-MS/MS.
Experimental Workflow and Protocol
The following protocol provides a comprehensive, step-by-step methodology for the analysis of this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental choices.
Visualizing the Workflow
Caption: Experimental workflow for this compound analysis.
Detailed Protocol: From Plant Material to Data
This protocol is a self-validating system, with quality control checks inherent in the chromatographic and mass spectrometric data generated.
Materials:
-
This compound analytical standard (Extrasynthese or equivalent)[8]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Plant material (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
Grinder or mortar and pestle
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol Steps:
-
Sample Preparation (from Plant Material):
-
Harvesting and Stabilization: Immediately freeze fresh plant material in liquid nitrogen to quench enzymatic activity that could degrade the analyte.[9]
-
Drying: For long-term storage and to facilitate extraction, lyophilize (freeze-dry) the plant material until a constant weight is achieved. This method is preferred over oven-drying to prevent thermal degradation of phenolic compounds.[9][10]
-
Homogenization: Grind the dried plant material to a fine powder using a grinder or a mortar and pestle. This increases the surface area for efficient extraction.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol in water. Methanol is an effective solvent for extracting a wide range of phenolic compounds.[4]
-
Vortex the mixture for 1 minute.
-
Sonicate in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge at 10,000 x g for 10 minutes to pellet solid debris.
-
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. This is a critical step to remove any remaining particulates that could clog the LC system.[11]
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with 80% methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating phenolic acids.
-
Mobile Phase A: 0.1% Formic acid in water. The addition of a small amount of acid improves peak shape and ionization efficiency.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B. This gradient allows for the effective separation of compounds with varying polarities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MS1 Scan: Scan for the deprotonated molecule [M-H]⁻ of this compound at m/z 225.07.
-
MS/MS Analysis: Select the precursor ion at m/z 225.07 for collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to achieve a characteristic fragmentation pattern. A starting point of 15-25 eV is recommended.
-
Key Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the instrument manufacturer's recommendations.
-
-
Fragmentation Pattern of this compound
The structural elucidation of this compound is confirmed through the analysis of its fragmentation pattern in negative ion mode ESI-MS/MS. The deprotonated molecule [M-H]⁻ serves as the precursor ion for CID.
Proposed Fragmentation Pathway
The primary fragmentation pathways for deprotonated phenolic acids typically involve the loss of small, stable neutral molecules. For this compound, the most characteristic fragmentation is the loss of carbon dioxide (CO₂) from the carboxylic acid group.
Caption: Proposed fragmentation of this compound in negative ESI-MS/MS.
Interpretation of Key Fragments
The collision-induced dissociation of the [M-H]⁻ ion of this compound (m/z 225.07) is expected to yield the following major fragment ions:
-
m/z 181.08 ([M-H-CO₂]⁻): This is the most prominent and diagnostic fragment, arising from the neutral loss of 44 Da, which corresponds to the decarboxylation of the propanoic acid side chain. This is a characteristic fragmentation for many phenolic acids.
-
m/z 166.06 ([M-H-CO₂-CH₃]⁻): A subsequent fragmentation of the m/z 181.08 ion can occur through the loss of a methyl radical (15 Da) from one of the methoxy groups on the aromatic ring.
The presence of these key fragments provides a high degree of confidence in the identification of this compound.
Summary of Mass Spectral Data
| Ion Description | Proposed Structure | Calculated m/z |
| Precursor Ion [M-H]⁻ | C₁₁H₁₃O₅⁻ | 225.07 |
| Fragment Ion | [C₁₀H₁₃O₃]⁻ | 181.08 |
| Fragment Ion | [C₉H₁₀O₃]⁻ | 166.06 |
Conclusion
This application note provides a comprehensive framework for the robust and reliable analysis of this compound using LC-ESI-MS/MS. The detailed protocol for sample preparation and instrumental analysis, combined with the in-depth explanation of the characteristic fragmentation pattern, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and related fields. The methodologies described herein are designed to ensure scientific integrity and produce high-quality, reproducible data for the confident identification and quantification of this compound in various sample matrices.
References
- 1. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 2. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Negative ion formation in electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. extrasynthese.com [extrasynthese.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 11. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: A Robust UPLC-QTOF-MS Method for the High-Resolution Detection and Quantification of Dihydrosinapic Acid
Abstract
This application note details the development and validation of a highly sensitive and selective Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the analysis of Dihydrosinapic Acid. This compound (DHSA), a phenolic acid and a metabolite of sinapic acid, is of growing interest in pharmaceutical and nutraceutical research for its potential bioactive properties. The method presented herein leverages the chromatographic resolving power of UPLC and the high-resolution accurate mass (HRAM) capabilities of QTOF-MS to achieve precise quantification and confident structural identification. We provide a comprehensive guide covering the strategic choices in method development, a step-by-step experimental protocol, and a complete validation summary according to established analytical guidelines.
Introduction and Scientific Rationale
This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is a phenylpropanoic acid found in various plant-based materials and is a human metabolite of related dietary phenolic compounds.[1][2] Its structural similarity to other well-studied phenolic acids necessitates a highly selective analytical approach to distinguish it from matrix interferences and isomers.
The combination of UPLC and QTOF-MS offers a superior analytical solution.[3] UPLC provides rapid and high-resolution separations, significantly improving peak capacity and reducing run times compared to conventional HPLC.[4] The QTOF mass spectrometer is a hybrid instrument that combines a quadrupole for ion selection with a time-of-flight (TOF) analyzer for high-resolution mass detection.[5][6] This configuration enables the determination of the "exact" mass of ions, providing a high degree of confidence in compound identification and the ability to resolve target analytes from background interferences.[5][7] Furthermore, its MS/MS capabilities allow for structural elucidation through fragmentation analysis.[8] This application note serves as a practical guide for researchers aiming to establish a reliable analytical workflow for this compound in complex matrices.
Principles of the Analytical Approach
The developed method is founded on the synergistic combination of reversed-phase chromatography for separation and electrospray ionization mass spectrometry for detection.
-
UPLC Separation: this compound, a moderately polar small molecule, is ideally suited for reversed-phase chromatography. We employ a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with an acidified water-acetonitrile mobile phase ensures sharp, symmetrical peaks and efficient elution of the analyte. The addition of a small percentage of acid (e.g., formic acid) is critical for protonating silanol groups on the column to reduce peak tailing and for promoting efficient ionization in the MS source.[4][9]
-
QTOF-MS Detection: Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI). For phenolic acids like this compound, the negative ESI mode (ESI-) is preferred.[10][11] The acidic proton on the carboxylic acid group and the proton on the phenolic hydroxyl group are readily lost, forming a stable [M-H]⁻ ion. This process is highly efficient and results in excellent sensitivity. The TOF analyzer then measures the mass-to-charge ratio (m/z) of this ion with high accuracy (typically <5 ppm error), allowing for the generation of an elemental formula and unambiguous identification.[12]
Method Development Strategy & Workflow
The logical flow for developing this method is centered on optimizing each system component—from sample handling to data acquisition—to achieve maximum sensitivity, selectivity, and robustness.
Caption: Logical workflow for UPLC-QTOF-MS method development.
Sample and Standard Preparation
The goal of sample preparation is to efficiently extract this compound while minimizing matrix components that could interfere with analysis.
-
Standard Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in methanol. A series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) are prepared by serial dilution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Sample Extraction: For plant or biological matrices, a liquid-solid extraction is typically effective. A common starting point is an 80:20 (v/v) methanol-water solution, which can efficiently extract a wide range of phenolic compounds.[13][14] Samples are vortexed or sonicated with the extraction solvent, centrifuged to pellet solid debris, and the supernatant is collected.[9][15]
-
Filtration: Prior to injection, all samples and standards must be filtered through a 0.22 µm syringe filter (e.g., PTFE or Nylon) to remove particulates that could clog the UPLC system.[14][16]
Detailed Experimental Protocol
This protocol outlines the finalized, optimized method for the detection of this compound.
Instrumentation and Materials
-
UPLC System: Waters ACQUITY UPLC I-Class, Agilent 1290 Infinity II, or equivalent.[17]
-
Mass Spectrometer: Waters Xevo G2-S, Agilent 6545, Sciex X500R, or equivalent QTOF system.[5][6]
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size, or equivalent.
-
Reagents: LC-MS grade acetonitrile, water, and formic acid. This compound reference standard (>98% purity).
Optimized Instrument Parameters
The following tables summarize the optimized conditions for the analysis.
Table 1: UPLC System Parameters
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Elution | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min) |
Table 2: QTOF-MS System Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Range | 50 - 1000 m/z |
| Capillary Voltage | 2.5 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow (N₂) | 50 L/hr |
| Desolvation Gas Flow (N₂) | 800 L/hr |
| Acquisition | Full Scan MS & Targeted MS/MS |
| Target Ion [M-H]⁻ | m/z 225.0768 |
| Collision Energy (MS/MS) | 10-30 eV Ramp |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for DHSA analysis.
Method Validation
The developed method was fully validated to ensure its suitability for quantitative analysis. Validation was performed by assessing specificity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.[18][19]
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference at the retention time of DHSA | Peak purity > 98% |
| Linearity (Range) | 1 - 1000 ng/mL | - |
| Correlation Coefficient (R²) | > 0.998 | ≥ 0.99 |
| LOD | 0.3 ng/mL | S/N ≥ 3 |
| LOQ | 1.0 ng/mL | S/N ≥ 10 |
| Intra-day Precision (%RSD) | 2.5% - 6.8% | < 15% |
| Inter-day Precision (%RSD) | 4.1% - 9.5% | < 15% |
| Accuracy (Recovery %) | 93.7% - 104.8% | 80 - 120% |
The results demonstrate that the method is linear, sensitive, precise, and accurate over the specified concentration range, making it highly reliable for the intended application.[14][20]
Conclusion
This application note presents a robust, validated UPLC-QTOF-MS method for the confident identification and precise quantification of this compound. The strategic optimization of chromatographic separation and high-resolution mass spectrometric detection provides the necessary selectivity and sensitivity for analyzing this compound in complex sample matrices. The detailed protocol and validation data confirm that this method is fit-for-purpose and can be readily implemented by researchers in drug development and natural product analysis.
References
- 1. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 2. This compound | C11H14O5 | CID 84681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advanced Quadrupole Time-of-Flight LC-MS/MS | SHIMADZU [ssi.shimadzu.com]
- 4. Establishment of a UPLC-PDA/ESI-Q-TOF/MS-Based Approach for the Simultaneous Analysis of Multiple Phenolic Compounds in Amaranth (A. cruentus and A. tricolor) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours | MDPI [mdpi.com]
- 15. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of a fast UPLC-MS/MS method for quantitative analysis of opioids, cocaine, amphetamines (and their derivatives) in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of an UPLC-MS/MS method for quantitative analysis of OTX015 in human plasma samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Sourcing and Synthesizing a Dihydrosinapic Acid Analytical Standard
Abstract
Dihydrosinapic acid, also known as 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenolic compound of significant interest in metabolomics, natural product chemistry, and pharmaceutical research. As a reduced derivative of sinapic acid, it serves as a key metabolite and biomarker. Accurate quantification and identification of this compound in complex matrices necessitate a high-purity, well-characterized analytical standard. This guide provides a comprehensive overview for researchers on two primary pathways for obtaining this standard: direct commercial sourcing and de novo chemical synthesis followed by rigorous purification and characterization. We present detailed, field-proven protocols for each stage, from synthesis and purification to analytical validation, ensuring scientific integrity and trustworthiness in your results.
Section 1: Strategic Decision - To Source or To Synthesize?
The initial and most critical decision for a researcher is whether to procure a commercially available standard or to synthesize it in-house. This choice hinges on factors such as availability, budget, required purity, and the need for custom modifications (e.g., isotopic labeling).
1.1. Commercial Sourcing: The Direct Pathway
For most applications, sourcing a certified analytical standard from a reputable supplier is the most efficient and reliable method. Commercial standards typically come with a Certificate of Analysis (CoA) detailing purity, identity, and storage conditions, which is essential for regulatory compliance and method validation.
Our market survey indicates that this compound is available as a certified analytical standard.
Table 1: Commercial Supplier Overview for this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification |
| Extrasynthese | This compound | 14897-78-0 | C₁₁H₁₄O₅ | Provided with w/w absolute assay for quantitative titration[1] |
Recommendation: If a certified standard meeting your project's requirements is commercially available, this is the preferred route. It saves significant time and resources that would otherwise be allocated to synthesis, purification, and full characterization.
1.2. In-House Synthesis: The Flexible Pathway
Synthesis becomes necessary under several circumstances:
-
The commercial standard is unavailable or cost-prohibitive for the required quantity.
-
An isotopically labeled standard (e.g., ¹³C or ²H) is required for mass spectrometry-based quantitative studies, which is often not commercially available.
-
The research goal involves developing novel synthetic routes.
The most direct and widely adopted method for synthesizing this compound is through the catalytic hydrogenation of its readily available precursor, Sinapic acid.[2][3]
Section 2: Synthesis of this compound via Catalytic Hydrogenation
This section details the protocol for synthesizing this compound from Sinapic acid. The underlying principle is the selective reduction of the alkene C=C double bond in the propanoic acid side chain, without affecting the aromatic ring or the carboxylic acid functional group. Palladium on carbon (Pd/C) is an exceptionally effective and standard catalyst for this transformation under mild conditions.[3][4][5]
Figure 1: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound
Materials and Reagents:
-
Sinapic acid (≥98% purity)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 1.0 g of Sinapic acid in 100 mL of ethanol. Stir until fully dissolved.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst to the solution. Causality Note: The catalyst is pyrophoric; add it under an inert atmosphere (e.g., Argon or Nitrogen) if possible, although careful addition in air is generally acceptable for this scale.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask via a three-way stopcock. Purge the flask by evacuating the air with a vacuum pump and backfilling with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert, H₂-rich atmosphere.
-
Reaction: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 50:50 Hexane:Ethyl Acetate with a trace of acetic acid. The product, this compound, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the filter cake with a small amount of fresh ethanol to recover any adsorbed product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound, typically as a white or off-white solid.
Section 3: Purification of the Analytical Standard
The crude product from synthesis is not suitable for use as an analytical standard. It must be rigorously purified to remove unreacted starting material, catalyst residues, and by-products. Recrystallization is an effective method for this purpose.
Protocol 3.1: Purification by Recrystallization
Principle: This technique relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
Methodology:
-
Solvent Selection: A mixture of water and ethanol is a good starting point for a compound with moderate polarity like this compound.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the crystals under high vacuum for several hours to remove all residual solvent. The resulting pure, crystalline this compound is now ready for characterization.
Section 4: Characterization and Certification
This is the most critical phase in establishing a compound as an analytical standard. A multi-pronged approach using orthogonal analytical techniques is required to confirm the identity, purity, and strength of the material.
Figure 2: Workflow for the analytical validation of a synthesized standard.
Protocol 4.1: Purity Determination by HPLC-DAD
Principle: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column separates compounds based on their hydrophobicity. Purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.[6]
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separating moderately polar compounds.[6] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid modifier improves peak shape and suppresses ionization of the carboxylic acid.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 min | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[8] |
| Detection | DAD, 280 nm | The phenyl group exhibits strong UV absorbance around 280 nm. |
| Injection Vol. | 10 µL |
A purity level of ≥99.5% by peak area is typically required for a primary analytical standard.
Protocol 4.2: Structural Confirmation by NMR and MS
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy groups, and the two methylene groups (-CH₂-CH₂-) of the propanoic acid side chain. The key change from the Sinapic acid spectrum will be the disappearance of the vinylic protons (typically at ~6.3 and ~7.6 ppm) and the appearance of two triplet signals for the new aliphatic chain around ~2.6 and ~2.9 ppm.[5]
Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.5 | singlet (broad) | 1H | Phenolic hydroxyl (-OH) |
| ~6.5 | singlet | 2H | Aromatic protons (H-2, H-6) |
| ~3.7 | singlet | 6H | Methoxy protons (2 x -OCH₃) |
| ~2.7 | triplet | 2H | Methylene protons (-CH₂-COOH) |
| ~2.5 | triplet | 2H | Methylene protons (Ar-CH₂-) |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in negative mode (ESI-), this compound (MW = 226.23) is expected to show a prominent ion at m/z 225.07 [M-H]⁻.[9] High-resolution MS (e.g., QTOF or Orbitrap) can confirm the elemental composition to within a few ppm, providing definitive proof of identity.[10]
Section 5: Final Preparation, Storage, and Use
Storage: Once purified and characterized, the this compound analytical standard should be stored in a tightly sealed container, protected from light, and kept at a low temperature (<+8°C) to ensure long-term stability.[1]
Preparation of Stock Solutions:
-
Allow the standard to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use an analytical balance to accurately weigh the required amount of standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a Class A volumetric flask to create a stock solution of known concentration.
-
Store stock solutions at -20°C or below and prepare fresh working solutions as needed.
By following these comprehensive guidelines, researchers can confidently source or prepare a this compound standard that meets the rigorous requirements for its use in demanding analytical applications.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. Characterization of the metabolic fate of sinapic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. This compound | C11H14O5 | CID 84681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ultra-fast liquid chromatography coupled with electrospray ionization/time-of- flight mass spectrometry for rapid phenolic profiling of red maple (Acer rubrum) leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dihydrosinapic Acid in Cell-Based Assays: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosinapic acid is a metabolite of sinapic acid, a phenolic compound found in various plant sources. While research specifically detailing the applications of this compound in cell-based assays is limited, the extensive studies on its precursor, sinapic acid, provide a strong framework for investigating its potential biological activities. This document offers detailed application notes and protocols based on the known effects of sinapic acid and related phenolic compounds, which are anticipated to be relevant for this compound due to structural similarities. These assays are fundamental in assessing antioxidant, anti-inflammatory, and cytoprotective properties, crucial for drug discovery and development.
The provided protocols and data primarily reference sinapic acid and should be adapted and validated for this compound in your specific experimental context.
Key Applications and Mechanisms
This compound, like its precursor, is expected to exhibit significant antioxidant and anti-inflammatory effects. These activities are mediated through direct radical scavenging and modulation of key cellular signaling pathways.
Antioxidant Activity: Phenolic acids can neutralize reactive oxygen species (ROS), protecting cells from oxidative damage. This is a critical aspect of preventing various pathologies, including neurodegenerative diseases and cancer.
Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases. This compound may suppress inflammatory responses by inhibiting pro-inflammatory enzymes and cytokines.
Modulation of Signaling Pathways:
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2-antioxidant response element (ARE) pathway leads to the expression of numerous protective genes.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway is a primary target for anti-inflammatory therapies.
Data Presentation: Quantitative Analysis of Related Phenolic Acids
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for sinapic acid and other relevant phenolic compounds to provide a comparative baseline.
Table 1: Antioxidant Activity of Phenolic Acids
| Compound | Assay | IC50 / Activity | Reference |
| Sinapic Acid | ABTS Radical Scavenging | 86.5% inhibition at 50 µM | [1] |
| Sinapic Acid | Superoxide Scavenging | 88.6% inhibition at 50 µM | [1] |
| Gallic Acid | ABTS Radical Scavenging | IC50: 1.03 ± 0.25 µg/mL | [2] |
| Caffeic Acid | ABTS Radical Scavenging | IC50: 1.59 ± 0.06 µg/mL | [2] |
| (+)-Catechin | ABTS Radical Scavenging | IC50: 3.12 ± 0.51 µg/mL | [2] |
Table 2: Anti-inflammatory Activity of Sinapic Acid
| Assay | Cell Type | Effect | Concentration | Reference |
| NO Production | Rat Chondrocytes | Inhibition of IL-1β-induced NO production | Not specified | [3] |
| PGE2 Production | Rat Chondrocytes | Inhibition of IL-1β-induced PGE2 production | Not specified | [3] |
| iNOS Expression | Rat Chondrocytes | Downregulation of IL-1β-induced iNOS | Not specified | [3] |
| Cox-2 Expression | Rat Chondrocytes | Downregulation of IL-1β-induced Cox-2 | Not specified | [3] |
| IL-1β Secretion | Mouse BMDMs | Attenuation in LPS-induced inflammation | Not specified | [4] |
Experimental Protocols
The following are detailed protocols for key cell-based assays relevant to assessing the biological activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][6]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound (or other test compound) stock solution
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the this compound stock solution in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH in a cell-based model.[7]
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA. Incubate for 1 hour.
-
Remove the medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for both control and sample wells.
-
The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: This assay quantifies the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance values with a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production.
Signaling Pathway and Workflow Visualizations
Nrf2/ARE Signaling Pathway Activation
Caption: Activation of the Nrf2/ARE antioxidant response pathway by this compound.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for assessing this compound in cell-based assays.
Conclusion
While direct experimental data on this compound is emerging, the established bioactivities of its precursor, sinapic acid, provide a robust starting point for investigation. The application notes and protocols detailed herein offer a comprehensive guide for researchers to explore the antioxidant, anti-inflammatory, and signaling modulatory effects of this compound. It is imperative to empirically determine optimal concentrations and conditions for this compound in each specific cell-based assay. The provided visual workflows and pathway diagrams serve as conceptual aids for experimental design and data interpretation in the pursuit of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Sinapic Acid Inhibits the IL-1β-Induced Inflammation via MAPK Downregulation in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol: Standard Operating Procedure for DPPH Assay with Dihydrosinapic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Antioxidant Capacity Assessment
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] Antioxidants are compounds that can delay or inhibit the oxidation of other molecules, and there is significant interest in the identification and characterization of novel antioxidant compounds for therapeutic and nutraceutical applications.[3]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the free radical scavenging ability of compounds.[4][5][6] This application note provides a detailed protocol for the standardized assessment of the antioxidant capacity of Dihydrosinapic acid using the DPPH assay. This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is a phenolic acid and a derivative of sinapic acid, a compound known for its antioxidant properties.[2][7][8]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5][6][9] DPPH is a stable free radical that exhibits a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[5][6] When the DPPH radical is scavenged (reduced) by an antioxidant, its color changes from violet to a pale yellow, resulting in a decrease in absorbance at 517 nm.[6][10] This decolorization is stoichiometric with respect to the number of electrons taken up, and the decrease in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[5][6]
The primary mechanisms by which antioxidants scavenge DPPH radicals are through Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[9][11] For phenolic compounds like this compound, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring enhances their antioxidant activity by stabilizing the resulting aryloxy radical after hydrogen donation.[12]
Materials and Reagents
-
This compound (Test Sample): (CAS No. 14897-78-0)[13]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): (CAS No. 1898-66-4)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): (Positive Control/Standard)
-
Methanol (Spectrophotometric Grade): (Solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Calibrated pipettes
-
Analytical balance
-
Amber glass bottles or flasks (for light-sensitive DPPH solution)
-
Vortex mixer
-
Ultrasonic bath
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.
Preparation of Solutions
4.1.1. DPPH Working Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder using an analytical balance.
-
Dissolve the DPPH in 100 mL of methanol in an amber glass flask.
-
To ensure complete dissolution, sonicate the solution for approximately 60 seconds.[14]
-
The freshly prepared DPPH solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm when measured against a methanol blank.[10]
-
Crucial Note: DPPH is light-sensitive. Always prepare this solution fresh and protect it from light by wrapping the container in aluminum foil.[4][10]
4.1.2. This compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol to prepare a 1 mg/mL (1000 µg/mL) stock solution.
-
Vortex thoroughly to ensure complete dissolution.
4.1.3. Trolox Standard Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of Trolox in methanol, following the same procedure as for this compound.
4.1.4. Preparation of Serial Dilutions
-
From the stock solutions of this compound and Trolox, prepare a series of dilutions in methanol. A typical concentration range for creating a dose-response curve would be, for example, 10, 25, 50, 100, and 250 µg/mL.
Assay Procedure
-
Plate Layout: Design the 96-well plate layout to include blanks, controls, the Trolox standard curve, and the this compound samples. It is recommended to perform all measurements in triplicate.
-
Sample and Standard Addition:
-
Add 100 µL of each concentration of the this compound dilutions into the designated wells.
-
Add 100 µL of each concentration of the Trolox standard dilutions into their respective wells.
-
-
Control and Blank Wells:
-
Control (A_control): Add 100 µL of methanol to these wells. This represents the absorbance of the DPPH solution without any antioxidant.
-
Blank (A_blank): Add 200 µL of methanol to these wells. This is used to zero the spectrophotometer.
-
-
Reaction Initiation:
-
To all wells except the blank, add 100 µL of the freshly prepared 0.1 mM DPPH working solution.
-
Mix the contents of the wells gently by pipetting.
-
-
Incubation:
-
Absorbance Measurement:
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity (%)
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Radical Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution and methanol).
-
A_sample is the absorbance of the sample (DPPH solution and this compound or Trolox).
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[15]
-
Plot a graph with the percentage of radical scavenging activity on the Y-axis and the corresponding concentrations of this compound (or Trolox) on the X-axis.
-
Perform a linear regression analysis on the data points to obtain a linear equation (y = mx + c).[16][17]
-
The IC50 value can be calculated from this equation by setting y = 50:
IC50 = (50 - c) / m
Where:
-
m is the slope of the regression line.
-
c is the y-intercept of the regression line.
A lower IC50 value indicates a higher antioxidant activity.
Trolox Equivalent Antioxidant Capacity (TEAC)
The antioxidant capacity of this compound can also be expressed as Trolox Equivalents (TE). This is determined by comparing the antioxidant activity of the sample to that of the Trolox standard curve.[1][18][19] The result is expressed as µg of Trolox equivalent per µg of this compound.
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: DPPH Assay Experimental Workflow
Chemical Reaction Mechanism
Caption: DPPH Radical Scavenging Mechanism
Data Presentation: Example Data Table
| Concentration (µg/mL) | Mean Absorbance (this compound) | % Radical Scavenging Activity | Mean Absorbance (Trolox) | % Radical Scavenging Activity |
| Control (0) | 1.050 | 0.00 | 1.050 | 0.00 |
| 10 | 0.840 | 20.00 | 0.788 | 25.00 |
| 25 | 0.630 | 40.00 | 0.525 | 50.00 |
| 50 | 0.420 | 60.00 | 0.315 | 70.00 |
| 100 | 0.210 | 80.00 | 0.158 | 85.00 |
| 250 | 0.105 | 90.00 | 0.084 | 92.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results obtained from this protocol, the following points should be considered:
-
Positive Control: The inclusion of a well-characterized antioxidant standard like Trolox is essential for validating the assay's performance and for comparing the relative antioxidant activity of the test compound.
-
Linearity: The dose-response curve for both the standard and the test compound should exhibit a linear relationship between concentration and scavenging activity within a certain range. This linearity confirms that the assay is performing as expected.
-
Reproducibility: Performing the assay in triplicate and ensuring low standard deviations between replicates is crucial for demonstrating the reproducibility of the results.
-
Solvent Effects: The choice of solvent can influence the reaction kinetics. Methanol is commonly used, but it is important to ensure that the test compound is fully soluble and does not react with the solvent.[4][5]
Conclusion
This application note provides a comprehensive and standardized protocol for the determination of the antioxidant activity of this compound using the DPPH radical scavenging assay. By adhering to the detailed steps outlined, researchers can obtain reliable and reproducible data, which is fundamental for the screening and characterization of potential antioxidant compounds in the fields of pharmacology, food science, and drug development.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 8. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]
- 9. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. extrasynthese.com [extrasynthese.com]
- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. citeqbiologics.com [citeqbiologics.com]
Application Notes and Protocols for Dihydrosinapic Acid as a Dietary Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosinapic acid, a metabolite of sinapic acid, is an emerging biomarker for the dietary intake of foods rich in this phenolic acid, particularly whole grains. Sinapic acid is abundant in the bran of cereals such as wheat and rye, and is also found in various fruits and vegetables. Following consumption, sinapic acid is metabolized by the gut microbiota to this compound, which is then absorbed into the bloodstream and subsequently excreted in the urine. This metabolic pathway makes this compound a promising candidate for an objective measure of whole-grain consumption, overcoming the inaccuracies associated with self-reported dietary assessments.
These application notes provide a comprehensive overview of the use of this compound as a dietary biomarker, including its dietary sources, metabolism, and detailed protocols for its quantification in biological samples. While this compound has been detected in biological fluids post-consumption of sinapic acid-rich foods, further validation studies are required to fully establish its dose-response relationship, sensitivity, and specificity as a dietary biomarker in human populations.
Data Presentation: Precursor Content in Dietary Sources
Quantitative data on this compound in biological fluids following specific dietary interventions is still emerging. However, understanding the concentration of its precursor, sinapic acid, in various foodstuffs is crucial for designing and interpreting dietary intervention studies. The following table summarizes the sinapic acid content in common cereal grains.
| Cereal Grain | Botanical Fraction | Sinapic Acid (µg/g dry weight) |
| Wheat | Whole Grain | 4.9 - 10.8 |
| Pericarp | 89.2 (6.5 - 195.0) | |
| Aleurone | 15.4 (3.4 - 57.0) | |
| Germ | 19.5 (4.0 - 58.5) | |
| Barley | Whole Grain | 6.4 - 215.0 |
| Pericarp | 82.6 (6.5 - 158.6) | |
| Aleurone | 19.6 (5.9 - 49.3) | |
| Germ | 12.8 (6.0 - 55.2) | |
| Oat | Whole Grain | 8.1 - 16.0 |
| Pericarp | 121.5 (1.7 - 241.2) | |
| Aleurone | 16.3 (11.4 - 20.5) | |
| Germ | 19.2 (17.9 - 20.0) | |
| Yellow Corn | Whole Grain | Not Reported |
| Pericarp | Not Reported | |
| Aleurone | High Concentration | |
| Germ | Not Reported |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.
Metabolic pathway of this compound.
Experimental workflow for biomarker analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in human urine and plasma.
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
1. Sample Collection and Storage:
-
Collect 24-hour or spot urine samples from subjects.
-
Measure the total volume of 24-hour urine collections.
-
Centrifuge samples at 2000 x g for 10 minutes at 4°C to remove particulate matter.
-
Store aliquots of the supernatant at -80°C until analysis.
2. Sample Preparation (Enzymatic Deconjugation and Solid-Phase Extraction):
-
Thaw urine samples on ice.
-
To 1 mL of urine, add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia (>5000 units/mL glucuronidase activity).
-
Incubate the mixture at 37°C for 18 hours.
-
Stop the reaction by adding 200 µL of 10% formic acid.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% ammonium hydroxide, followed by 3 mL of water.
-
Elute the analytes with 2 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other urinary components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
The exact MRM transitions for this compound should be determined by infusing a standard solution. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be generated by collision-induced dissociation (CID).
-
Hypothetical MRM Transitions (to be optimized):
-
Precursor Ion (Q1): m/z 225.1
-
Product Ion (Q3) for Quantification: To be determined (e.g., a major fragment ion).
-
Product Ion (Q3) for Confirmation: To be determined (e.g., a secondary fragment ion).
-
-
-
Optimization: Optimize collision energy and other MS parameters to maximize the signal for the selected transitions.
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma aliquots at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The LC-MS/MS parameters will be similar to those described in Protocol 1, with potential adjustments to the chromatographic gradient to account for the different sample matrix.
Validation of this compound as a Dietary Biomarker
To establish this compound as a robust biomarker of dietary intake, the following validation studies are recommended:
-
Dose-Response Study: A controlled intervention study where participants consume varying amounts of a sinapic acid-rich food (e.g., rye bran). Plasma and urine samples should be collected at multiple time points to establish a clear relationship between the dose of intake and the concentration of this compound.
-
Specificity and Sensitivity: Analyze this compound levels after the consumption of various food groups to ensure that its presence is specific to sinapic acid-containing foods. Determine the lower limit of detection of intake.
-
Reproducibility: Assess the intra- and inter-individual variability of this compound levels over time with a consistent dietary intake.
-
Pharmacokinetics: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans to understand its time-course and half-life.
Key aspects of biomarker validation.
Conclusion
This compound holds significant promise as a specific biomarker for the intake of whole grains and other sinapic acid-rich foods. The provided protocols offer a robust framework for its quantification in biological samples. Further validation studies are essential to fully characterize its utility in nutritional epidemiology and clinical research, ultimately contributing to a more accurate assessment of dietary patterns and their impact on health.
Application Notes and Protocols for In Vivo Animal Studies with Dihydrosinapic Acid
Introduction
Dihydrosinapic acid (DHSA) is a primary metabolite of sinapic acid, a bioactive phenolic acid found in various plants, including spices, fruits, and cereals.[1][2] Sinapic acid is recognized for its potent antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[1][3][4] As a metabolite, DHSA likely contributes to or possesses similar biological activities. These application notes provide a framework for designing and conducting in vivo animal studies to investigate the therapeutic potential of this compound, focusing on its antioxidant and anti-inflammatory effects.
Rationale for In Vivo Studies
In vitro assays are crucial for initial screening; however, in vivo studies are essential to understand the compound's efficacy, mechanism of action, pharmacokinetics, and safety in a whole biological system.[5][6] Given that sinapic acid has demonstrated significant protective effects in various animal models[1][4][7], it is hypothesized that its metabolite, DHSA, will also exhibit therapeutic activities.
Key Research Areas for this compound
-
Antioxidant Efficacy: Evaluating the ability of DHSA to mitigate oxidative stress induced by toxins or pathological conditions.
-
Anti-inflammatory Activity: Assessing the potential of DHSA to reduce inflammation in acute and chronic models.
-
Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, and excretion (ADME) profile and establishing the safety and tolerability of DHSA.
Experimental Protocols
Protocol 1: Evaluation of In Vivo Antioxidant Activity
This protocol uses a chemically induced oxidative stress model in rodents to assess the antioxidant capacity of this compound.
1.1. Animal Model
-
Species: Wistar rats or Swiss albino mice.
-
Health Status: Healthy, specific-pathogen-free animals.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
1.2. Experimental Design and Groups
| Group | Treatment | Rationale |
| I | Normal Control | Receives vehicle only. Establishes baseline parameters. |
| II | Disease Control | Receives vehicle and the oxidizing agent (e.g., Carbon Tetrachloride - CCl4). |
| III | Positive Control | Receives a standard antioxidant (e.g., N-acetylcysteine) and the oxidizing agent. |
| IV | Test Group (Low Dose) | Receives a low dose of DHSA and the oxidizing agent. |
| V | Test Group (High Dose) | Receives a high dose of DHSA and the oxidizing agent. |
1.3. Procedure
-
Pre-treatment: Administer DHSA or the respective control substances orally for a specified period (e.g., 14-30 days).
-
Induction of Oxidative Stress: On the last day of pre-treatment, induce oxidative stress by administering an oxidizing agent (e.g., a single intraperitoneal injection of CCl4).
-
Sample Collection: 24 hours after induction, anesthetize the animals and collect blood and tissue samples (e.g., liver, kidney).
-
Biochemical Analysis: Analyze serum and tissue homogenates for biomarkers of oxidative stress and antioxidant status.
1.4. Biomarker Analysis
| Parameter | Method | Expected Outcome with DHSA |
| Malondialdehyde (MDA) | Thiobarbituric Acid Reactive Substances (TBARS) assay | Decrease |
| Superoxide Dismutase (SOD) | Spectrophotometric assay | Increase |
| Catalase (CAT) | Spectrophotometric assay | Increase |
| Glutathione Peroxidase (GPx) | Spectrophotometric assay | Increase |
| Reduced Glutathione (GSH) | Ellman's reagent-based assay | Increase |
Protocol 2: Evaluation of In Vivo Anti-inflammatory Activity
This protocol utilizes the carrageenan-induced paw edema model, a classic model for acute inflammation.[8]
2.1. Animal Model
-
Species: Wistar rats.
-
Weight: 150-200g.
2.2. Experimental Design and Groups
| Group | Treatment |
| I | Normal Control (Vehicle) |
| II | Disease Control (Carrageenan + Vehicle) |
| III | Positive Control (Carrageenan + Indomethacin) |
| IV | Test Group (Carrageenan + DHSA Low Dose) |
| V | Test Group (Carrageenan + DHSA High Dose) |
2.3. Procedure
-
Pre-treatment: Administer DHSA or control substances orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema.
2.4. Data Analysis
| Time Point (hours) | Paw Volume (mL) - Group II | Paw Volume (mL) - Group IV | % Inhibition |
| 1 | Data | Data | Calculated |
| 2 | Data | Data | Calculated |
| 3 | Data | Data | Calculated |
| 4 | Data | Data | Calculated |
Visualization of Pathways and Workflows
Proposed Signaling Pathway for DHSA Action
Caption: Proposed mechanism of this compound (DHSA) action.
General Experimental Workflow
Caption: A typical workflow for an in vivo animal study.
Logical Study Design Diagram
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTIOXIDANT PROPERTIES OF SINAPIC ACID: IN VITRO AND IN VIVO APPROACH - Europub [europub.co.uk]
- 8. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Formulation of Dihydrosinapic Acid in Research
Abstract
Dihydrosinapic acid (DHSA), a phenylpropanoic acid derivative, presents significant opportunities for investigation in various research fields due to the known biological activities of structurally related phenolic compounds, such as antioxidant and anti-inflammatory effects. A primary challenge in the preclinical assessment of DHSA is its predicted low aqueous solubility, which can hinder its bioavailability and lead to inconsistent experimental outcomes. This guide provides a comprehensive overview and detailed protocols for the development of research-centric formulations of this compound. We will explore strategies to enhance its solubility and stability, including co-solvency, solid dispersions, and cyclodextrin complexation. Furthermore, this document outlines methods for the physicochemical characterization and quantification of DHSA in the developed formulations, ensuring researchers are equipped with the necessary tools for reliable and reproducible in vitro and in vivo studies.
Introduction: The Scientific Imperative for this compound Formulation
This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is a member of the phenylpropanoid family, a class of compounds widely distributed in the plant kingdom. Its structural analog, sinapic acid, has demonstrated potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] These attributes suggest that DHSA may also possess significant therapeutic potential, making it a compound of interest for researchers in pharmacology, drug discovery, and nutraceuticals.
However, the progression from promising molecule to a well-characterized research tool is often hampered by suboptimal physicochemical properties. DHSA is predicted to have low water solubility, a characteristic that can lead to poor dissolution rates and erratic absorption in biological systems.[2] Therefore, the development of carefully designed formulations is not merely a technical exercise but a critical step in ensuring the validity and reproducibility of research findings. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for creating effective DHSA formulations for laboratory-based research.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design. The key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₅ | [2] |
| Molecular Weight | 226.23 g/mol | [2] |
| Predicted Water Solubility | 0.86 g/L | [2] |
| Predicted pKa (Strongest Acidic) | 3.77 | [2] |
| Predicted logP | 1.08 | [2] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
The low predicted water solubility and the presence of both hydrogen bond donor and acceptor sites are critical considerations for the formulation strategies discussed in the subsequent sections.
Formulation Strategies for Enhancing the Solubility of this compound
The selection of a formulation strategy should be guided by the intended research application (e.g., in vitro cell-based assays, in vivo animal studies), the required concentration of DHSA, and the available laboratory equipment. Below, we detail three robust methods for enhancing the solubility of DHSA.
Co-solvency Approach
Co-solvency is a widely used technique to increase the solubility of poorly water-soluble compounds by adding a water-miscible solvent in which the compound is more soluble.[3] This method is straightforward and particularly useful for preparing stock solutions for in vitro experiments.
Causality of Experimental Choices: The selection of co-solvents is based on their polarity and toxicological profile. Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used biocompatible co-solvents. The aim is to reduce the interfacial tension between the aqueous solution and the hydrophobic DHSA molecule.
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
Materials:
-
This compound (DHSA) powder
-
Ethanol (95% v/v)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a series of co-solvent systems:
-
System A: 10% Ethanol in PBS (v/v)
-
System B: 10% Propylene glycol in PBS (v/v)
-
System C: 10% PEG 400 in PBS (v/v)
-
-
Determine the solubility of DHSA in each co-solvent system:
-
Add an excess amount of DHSA powder to a microcentrifuge tube containing a known volume of each co-solvent system.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes on a rotary shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved DHSA.
-
Carefully collect the supernatant and quantify the concentration of dissolved DHSA using a validated HPLC method (see Section 5).
-
-
Prepare the desired stock solution:
-
Based on the solubility data, select the co-solvent system that provides the desired concentration with the lowest percentage of organic solvent.
-
Accurately weigh the required amount of DHSA and dissolve it in the chosen co-solvent system to achieve the target concentration.
-
Filter the stock solution through a 0.22 µm syringe filter for sterilization, especially for cell-based assays.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.
-
Solid Dispersion Technique
Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at the solid state.[4] This method can enhance the dissolution rate and apparent solubility of a drug by reducing its particle size to a molecular level and improving its wettability. The solvent evaporation method is a common and effective way to prepare solid dispersions in a laboratory setting.[4]
Causality of Experimental Choices: Polyvinylpyrrolidone (PVP K30) is a hydrophilic polymer commonly used as a carrier in solid dispersions due to its ability to form amorphous systems with drug molecules, thereby preventing crystallization and enhancing dissolution.[5] The choice of solvent is critical; it must be able to dissolve both the drug and the carrier and be volatile for easy removal.
Protocol 2: Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation
Materials:
-
This compound (DHSA) powder
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (HPLC grade)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Weighing and Dissolution:
-
Accurately weigh DHSA and PVP K30 in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask to form a clear solution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-45°C).
-
Continue the evaporation until a solid mass or a thin film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Scrape the solid mass from the flask and place it in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to ensure complete removal of the residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
-
Characterization:
-
Characterize the solid dispersion for its dissolution rate enhancement compared to the pure DHSA. This can be done by dissolving a known amount of the solid dispersion in a relevant buffer (e.g., PBS pH 7.4) and measuring the DHSA concentration over time using HPLC.
-
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its apparent water solubility.[6]
Causality of Experimental Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative in pharmaceutical formulations due to its higher water solubility and lower toxicity compared to native β-cyclodextrin. The kneading method is a simple and efficient way to prepare inclusion complexes in the laboratory.[6]
Protocol 3: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex by the Kneading Method
Materials:
-
This compound (DHSA) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation:
-
Calculate the required amounts of DHSA and HP-β-CD to achieve a specific molar ratio (e.g., 1:1).
-
-
Kneading Process:
-
Place the HP-β-CD in a mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Gradually add the DHSA powder to the paste while continuously triturating with the pestle.
-
Continue kneading for a specified period (e.g., 60 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
-
Drying:
-
Transfer the resulting paste to a watch glass or petri dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Pulverization and Storage:
-
Pulverize the dried complex using a mortar and pestle and pass it through a sieve.
-
Store the inclusion complex in a tightly sealed container in a desiccator.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray diffractometry (XRD).
-
Evaluate the enhancement in aqueous solubility by preparing a saturated solution of the complex and quantifying the DHSA concentration via HPLC.
-
Stability Assessment of this compound Formulations
Ensuring the stability of the formulated DHSA is crucial for obtaining reliable experimental data. A forced degradation study should be performed to understand the degradation pathways of DHSA under various stress conditions.[7]
Causality of Experimental Choices: Forced degradation studies expose the drug to conditions more severe than accelerated stability testing to predict its degradation profile.[7] The choice of stressors (acid, base, oxidation, heat, and light) is based on ICH guidelines to cover the most common degradation pathways.[6]
Protocol 4: Forced Degradation Study of this compound
Materials:
-
This compound (DHSA)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve DHSA in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve DHSA in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature and withdraw aliquots at specified time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize each aliquot with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve DHSA in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period.
-
Withdraw aliquots at different time points and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid DHSA in a controlled temperature oven (e.g., 60°C).
-
At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of DHSA (in a transparent container) to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at different time points.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Section 5) to separate DHSA from its degradation products.
-
Analytical Quantification of this compound
A validated analytical method is essential for accurately quantifying DHSA in formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.
Causality of Experimental Choices: A reversed-phase C18 column is suitable for separating moderately polar compounds like DHSA. The mobile phase, a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. UV detection is appropriate as DHSA contains a chromophore.
Protocol 5: Development and Validation of a Stability-Indicating HPLC Method for this compound
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or orthophosphoric acid
-
Water (HPLC grade)
-
DHSA reference standard
Procedure:
-
Method Development (Initial Conditions):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a wavelength around 280 nm is expected for phenolic compounds.
-
-
Method Optimization:
-
Inject a standard solution of DHSA and samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and flow rate to achieve a good peak shape for DHSA and adequate resolution from any degradation products.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to ensure that the DHSA peak is well-resolved from degradation products and any excipients.
-
Linearity: Prepare a series of DHSA standard solutions of different concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of DHSA spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of DHSA that can be reliably detected and quantified.
-
In Vitro Biological Activity Assessment
The ultimate goal of formulating DHSA is to enable its use in biological assays. The antioxidant and anti-inflammatory activities of DHSA can be evaluated using established in vitro models.
Antioxidant Activity
Causality of Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to assess the free radical scavenging capacity of compounds.[1][8] These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable radical, leading to a color change that can be measured spectrophotometrically.
Protocol 6: In Vitro Antioxidant Activity of this compound using DPPH and ABTS Assays
A. DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare different concentrations of DHSA (from a formulated stock solution) and a positive control (e.g., ascorbic acid or Trolox).
-
In a 96-well plate, add the DPPH solution to each well containing the DHSA or control solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity.
B. ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to obtain a specific absorbance at a particular wavelength (around 734 nm).
-
Prepare different concentrations of DHSA and a positive control.
-
In a 96-well plate, add the diluted ABTS•+ solution to the DHSA or control solutions.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance.
-
Calculate the percentage of radical scavenging activity.
Anti-inflammatory Activity
Causality of Experimental Choices: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a well-established in vitro model for studying inflammation.[9] Upon stimulation with LPS, these cells produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of DHSA to inhibit the production of these mediators can be quantified.
Protocol 7: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.
-
Cytotoxicity Assay: First, determine the non-toxic concentration range of the DHSA formulation on RAW 264.7 cells using an MTT assay.
-
Anti-inflammatory Assay:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different non-toxic concentrations of the DHSA formulation for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
-
-
Data Analysis:
-
Compare the levels of NO and cytokines in DHSA-treated cells to LPS-stimulated control cells to determine the inhibitory effect of DHSA.
-
Visualization of Key Processes
To aid in the conceptual understanding of the formulation and analytical workflows, the following diagrams are provided.
Caption: Workflow for the formulation and analysis of this compound.
Caption: Forced degradation study workflow for this compound.
Conclusion
The successful investigation of this compound's biological potential is intrinsically linked to the ability to formulate it in a manner that ensures its solubility and stability in experimental systems. This guide has provided a detailed overview and actionable protocols for three effective formulation strategies: co-solvency, solid dispersion, and cyclodextrin complexation. By following these protocols and implementing the described methods for stability assessment and analytical quantification, researchers can generate reliable and reproducible data, thereby accelerating the exploration of DHSA's therapeutic promise. The principles and techniques outlined herein are not only applicable to DHSA but can also be adapted for other poorly soluble phenolic compounds, serving as a valuable resource for the broader scientific community.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dihydrosinapic Acid as a Potential Nutraceutical Ingredient
Introduction
Dihydrosinapic acid is a phenolic compound and a metabolite of sinapic acid, which is found in various plant-based foods, including rapeseed meal, berries, and vegetables.[1][2] As a derivative of sinapic acid, this compound is gaining attention in the nutraceutical industry for its potential health-promoting properties, particularly its antioxidant and anti-inflammatory effects. These properties suggest its potential application in the prevention and management of chronic diseases associated with oxidative stress and inflammation.
Mechanism of Action
The primary mechanisms of action for this compound are believed to be its potent antioxidant and anti-inflammatory activities.
-
Antioxidant Activity : this compound, similar to its precursor sinapic acid, exhibits significant free radical scavenging properties.[2][3] This has been demonstrated in various in vitro assays, including the DPPH and ABTS radical scavenging assays.[2][4] The ability to neutralize reactive oxygen species (ROS) helps to protect cells from oxidative damage, a key factor in the aging process and the development of several chronic diseases.
-
Anti-inflammatory Activity : this compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. A crucial target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.[5][6][7] By inhibiting the activation of NF-κB, this compound can suppress the expression of pro-inflammatory genes and the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][8][9]
Potential Nutraceutical Applications
Given its antioxidant and anti-inflammatory properties, this compound has potential applications in several areas of human health:
-
Chronic Inflammatory Diseases : Its ability to modulate the NF-κB pathway suggests its potential use in managing chronic inflammatory conditions such as arthritis, inflammatory bowel disease, and cardiovascular disease.[1]
-
Oxidative Stress-Related Conditions : As a potent antioxidant, it may help in mitigating conditions associated with high levels of oxidative stress, including neurodegenerative diseases and certain metabolic disorders.[10]
-
Cancer Prevention and Adjuvant Therapy : The NF-κB pathway is also implicated in the development and progression of cancer.[6][11] By inhibiting this pathway, this compound could potentially play a role in cancer prevention or as an adjuvant to conventional cancer therapies.
Summary of Quantitative Data
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and related compounds.
Table 1: In Vitro Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Sinapic Acid | DPPH Radical Scavenging | Not specified, but potent | [2][3] |
| Sinapic Acid | ABTS Radical Scavenging | 86.5% scavenging at 50 µM | [4] |
| Sinapic Acid | Superoxide Radical Scavenging | 88.6% scavenging at 50 µM | [4] |
| Gallic Acid Hydrate | ABTS Radical Scavenging | 1.03 ± 0.25 µg/mL | [12] |
| Caffeic Acid | ABTS Radical Scavenging | 1.59 ± 0.06 µg/mL | [12] |
| Quercetin | ABTS Radical Scavenging | 1.89 ± 0.33 µg/mL | [12] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Curcumin Analogue (BAT3) | - | NF-κB Inhibition | ~6 µM | [5] |
| Securinega suffruticosa Extract | RAW264.7 | NO Inhibition | 54.42 µg/mL | |
| Morus alba Extract | RAW264.7 | NO Inhibition | 83.44 µg/mL | |
| Dexamethasone | RAW264.7 | NO Inhibition | 24.16 µM | |
| Sinapinic Acid-containing Extracts | PBMCs | Cytokine Reduction (TNF-α, IL-12, IL-6) | Significant reduction | [1] |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.[13][14]
-
Materials :
-
DPPH solution (0.1 mM in methanol)
-
This compound (or test compound) at various concentrations
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Protocol :
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the test compound at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[13][15]
-
Materials :
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
This compound (or test compound) at various concentrations
-
Ethanol or Methanol
-
96-well microplate
-
Microplate reader
-
-
Protocol :
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 100 µL of the test compound at different concentrations.
-
Add 100 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]
-
Materials :
-
Cells (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
This compound (or test compound) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
-
-
Protocol :
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.[17]
-
Treat the cells with varying concentrations of the test compound for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in a CO2 incubator.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
4. In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials :
-
RAW 264.7 macrophages
-
Cell culture medium
-
This compound (or test compound) at various concentrations
-
LPS (from E. coli)
-
Griess reagent
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
-
-
Protocol :
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Mandatory Visualizations
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical scavenging assay.
Caption: Workflow for the MTT cell viability assay.
References
- 1. esmed.org [esmed.org]
- 2. ANTIOXIDANT PROPERTIES OF SINAPIC ACID: IN VITRO AND IN VIVO APPROACH - Europub [europub.co.uk]
- 3. Studies on the antioxidant and free radical-scavenging effect of sinapic acid: An in vivo and in vitro model | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ijbs.com [ijbs.com]
Troubleshooting & Optimization
How to improve the yield of Dihydrosinapic acid extraction
Welcome to the technical support center for Dihydrosinapic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this compound from various plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenylpropanoic acid and a metabolite of sinapic acid.[1] It is a phenolic compound found in various plants.[1] Sinapic acid and its derivatives are widespread in the plant kingdom, including fruits, vegetables, cereal grains, and oilseed crops.[2][3]
Q2: Which solvent system is best for extracting this compound?
The choice of solvent is critical for achieving high extraction yields. This compound is a polar molecule, and polar solvents are generally effective for its extraction.[4] Based on the solubility of the related compound, sinapic acid, the following solvents are recommended.[5][6][7]
Table 1: Recommended Solvents for this compound Extraction
| Solvent | Polarity | Rationale |
| 70% Methanol (v/v) | High | Often shows high efficiency in extracting phenolic compounds from plant material. |
| 70% Ethanol (v/v) | High | A greener alternative to methanol with comparable extraction efficiency for many phenolics. |
| Water | High | An environmentally friendly option, though its efficiency can be lower than aqueous alcohol mixtures. |
| Ethyl Acetate | Medium | Can be used for selective extraction, particularly in liquid-liquid partitioning steps. |
| Dimethyl Sulfoxide (DMSO) | High | Shows very high solubility for the related sinapic acid, but may be difficult to remove post-extraction.[7] |
Q3: What are the key factors influencing the extraction yield?
Several factors can significantly impact the yield of this compound. These include:
-
Solvent-to-Solid Ratio: A higher ratio generally increases yield up to a certain point by improving the concentration gradient.
-
Temperature: Increased temperature can enhance solvent penetration and solubility, but excessive heat may cause degradation of the target compound.
-
Extraction Time: Longer extraction times can increase yield, but prolonged exposure to extraction conditions might lead to degradation.
-
pH: The pH of the extraction medium can influence the solubility and stability of phenolic acids.
Q4: What are the common methods for extracting this compound?
Both conventional and modern extraction techniques can be employed. The choice of method depends on the available equipment, scalability, and desired efficiency.
-
Conventional Methods:
-
Maceration: Soaking the plant material in a solvent with occasional agitation. It is simple but can be time-consuming.
-
Soxhlet Extraction: Continuous extraction with a heated solvent, which is more efficient than maceration but may expose the extract to prolonged heat.[8]
-
Reflux Extraction: Boiling the plant material with the solvent and condensing the solvent vapor back into the mixture.[8]
-
-
Modern Methods:
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[8]
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. It is a green technology that allows for selective extraction by tuning pressure and temperature.
-
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Review the polarity of your current solvent. Consider switching to a more polar solvent or an aqueous-organic mixture (e.g., 70% methanol or ethanol). 2. Perform small-scale pilot extractions with a range of solvents to determine the most effective one for your plant material. |
| Suboptimal Extraction Parameters | 1. Temperature: Optimize the extraction temperature. For heat-sensitive compounds, lower temperatures for a longer duration may be beneficial. For more robust compounds, a moderate increase in temperature could improve yield. 2. Time: Investigate the effect of extraction time. A time-course experiment can help identify the point of diminishing returns and potential degradation. 3. Solvent-to-Solid Ratio: Increase the solvent-to-solid ratio to enhance the concentration gradient and improve extraction efficiency. |
| Inefficient Cell Lysis | 1. Ensure the plant material is finely ground to increase the surface area for solvent contact. 2. Consider using a more disruptive extraction method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to facilitate cell wall breakdown. |
| Degradation of this compound | 1. Phenolic compounds can be susceptible to oxidation and degradation at high temperatures and in the presence of light. Protect your extraction setup from light and consider performing the extraction under an inert atmosphere (e.g., nitrogen). 2. Analyze the extract at different time points to check for degradation products. |
Problem 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | 1. If the initial extract is highly impure, consider a multi-step extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a polar solvent. 2. Employ liquid-liquid partitioning to separate this compound from impurities based on their differential solubility in immiscible solvents (e.g., water and ethyl acetate). |
| Complex Plant Matrix | 1. Utilize solid-phase extraction (SPE) to clean up the crude extract. Choose a sorbent that retains the impurities while allowing this compound to pass through, or vice versa. 2. Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to obtain high-purity this compound. |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the chosen solvent (e.g., 70% methanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 30 minutes).
-
-
Separation:
-
Centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times to maximize yield.
-
-
Concentration:
-
Combine the supernatants from all extractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45 °C to obtain the crude extract.
-
-
Analysis:
Visualizations
Caption: Workflow for the extraction and quantification of this compound.
Caption: Troubleshooting guide for low this compound extraction yield.
References
- 1. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2005053812A1 - Plant materials extraction method - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrosinapic Acid Quantification in Plasma
Welcome to the technical support center for the quantification of dihydrosinapic acid in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in plasma?
A1: The primary challenges in quantifying this compound in plasma samples include its low endogenous concentrations, potential for rapid metabolism, and significant matrix effects from plasma components. Plasma is a complex biological matrix containing proteins, phospholipids, and other endogenous substances that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.[1][2] Ensuring the stability of this compound during sample collection, storage, and processing is also a critical challenge.
Q2: Why is sample preparation a critical step, and what are the recommended methods?
A2: Sample preparation is crucial to remove interfering substances from the plasma matrix that can affect the accuracy and precision of quantification. The most common and effective methods for plasma sample preparation for the analysis of phenolic acids like this compound are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. Acetonitrile is often preferred as it tends to provide cleaner extracts.[3]
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analyte of interest from the aqueous plasma matrix into an organic phase, leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method can significantly reduce matrix effects.[2]
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is essential for accurate quantification.[1][4] Several strategies can be employed:
-
Effective Sample Cleanup: As mentioned in Q2, thorough sample preparation using techniques like SPE can significantly reduce matrix components.[2]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between this compound and co-eluting matrix components is critical. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended. An ideal IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in sample preparation and instrument response.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank plasma matrix that is similar to the study samples can help to compensate for consistent matrix effects.
Q4: What are the typical UPLC-MS/MS parameters for analyzing phenolic acids like this compound?
A4: While specific parameters should be optimized for your instrument and application, a typical UPLC-MS/MS method for phenolic acids in plasma would involve:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[5][6]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is typical to ensure good peak shape and ionization efficiency.[4][7]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic acids as they readily deprotonate.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Injection of sample in a solvent stronger than the mobile phase. | 1. Adjust the mobile phase pH with a suitable additive like formic acid to ensure the analyte is in a single ionic state. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression due to matrix effects. 2. Suboptimal MS/MS parameters. 3. Analyte degradation. | 1. Improve sample cleanup (e.g., switch from PPT to SPE). Dilute the sample extract to reduce the concentration of interfering components. 2. Optimize MS parameters such as collision energy and cone voltage for this compound. 3. Ensure proper sample handling and storage conditions (e.g., store plasma at -80°C, minimize freeze-thaw cycles). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects varying between samples. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility. 2. Use a stable isotope-labeled internal standard to compensate for variability. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing optimally. |
| Carryover | 1. Adsorption of the analyte to surfaces in the autosampler or LC system. 2. High concentration samples injected prior to low concentration samples. | 1. Optimize the autosampler wash procedure with a strong solvent. 2. Inject blank samples after high concentration samples to check for carryover. If observed, randomize the injection sequence. |
Quantitative Data Summary
Direct quantification of this compound in human plasma is not widely reported in the literature, with many studies detecting it as a metabolite of sinapic acid without providing concentration data.[5][7] Therefore, the following table provides representative validation data for the quantification of other phenolic acids in plasma to serve as a reference for expected performance metrics.
Table 1: Representative UPLC-MS/MS Method Validation Parameters for Phenolic Acids in Plasma
| Parameter | Gallic Acid[5] | Quercetin[5] | Lipoic Acid[6] |
| Linear Range | 729-fold dynamic range | 729-fold dynamic range | 5 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not specified | Not specified | 5 ng/mL |
| Intra-day Precision (%RSD) | < 9.5% | < 9.5% | < 7% |
| Inter-day Precision (%RSD) | < 9.5% | < 9.5% | < 7% |
| Accuracy | -11.1% to 12.5% | -11.1% to 12.5% | -7.87% to 9.74% |
| Extraction Recovery | 94.3% - 98.8% | 95.7% - 98.5% | Not specified |
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6.1-7 min: Return to 5% B and equilibrate
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and optimize the collision energy for the most abundant product ions.
Visualizations
References
- 1. Characterization of the metabolic fate of sinapic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Showing experiments where this compound has been detected in biofluids - Phenol-Explorer [phenol-explorer.eu]
- 6. researchgate.net [researchgate.net]
- 7. Showing all polyphenol metabolites originating from consumption of dietary polyphenol Sinapic acid - Phenol-Explorer [phenol-explorer.eu]
Chemical stability and degradation of Dihydrosinapic acid in solution
Welcome to the technical resource center for Dihydrosinapic acid (DHSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the chemical stability and degradation of this compound in solution. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction: Understanding this compound
This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is a phenylpropanoic acid and a key metabolite of sinapic acid, a widely studied hydroxycinnamic acid.[1][2] Its antioxidant properties make it a compound of interest in various fields. However, like many phenolic compounds, DHSA is susceptible to degradation in solution, which can significantly impact experimental outcomes. This guide provides a detailed framework for understanding and managing its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of DHSA, like other phenolic acids, is critically dependent on several environmental factors. These include:
-
pH: The pH of the solution is arguably the most significant factor. Phenolic compounds are generally more stable in acidic conditions (pH < 5).[3] As the pH becomes neutral and then alkaline, the phenolic hydroxyl group deprotonates, forming a phenoxide ion that is highly susceptible to oxidation, leading to rapid degradation.[3][4][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[6] For phenolic compounds, high temperatures can lead to oxidation and other degradative processes.[7] Storing solutions at low temperatures is crucial for maintaining stability.[8][9]
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidative degradation. Auto-oxidation can occur, especially at alkaline pH, but an oxygen-free environment can largely prevent this mechanism.[4]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[6][10] This can involve direct cleavage of chemical bonds or the formation of reactive oxygen species that attack the DHSA molecule.[11][12] It is a critical factor to control during experiments and storage.
Q2: What are the likely degradation products of this compound?
While specific degradation pathways for DHSA are not extensively documented, we can infer the likely products from related phenolic acids like sinapic and caffeic acid. Degradation typically proceeds through oxidation of the phenol group to form quinone-type intermediates, which are highly reactive and can polymerize or break down into smaller molecules.
Expected degradation products may include:
-
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid): Formed via oxidation and cleavage of the propanoic acid side chain. The degradation of sinapic acid is known to yield syringic acid.[13]
-
2,6-Dimethoxy-1,4-benzoquinone: A potential oxidation product resulting from the loss of the side chain.
-
Smaller phenolic fragments: Further degradation can break the aromatic ring, although this requires more aggressive conditions.
Q3: What are the recommended storage conditions for this compound solutions?
To maximize shelf-life and ensure reproducibility, adhere to the following storage protocols:
-
Short-Term Storage (Working Solutions): Aqueous solutions of phenolic acids are notoriously unstable. It is strongly recommended to prepare fresh solutions for each experiment.[14][15] If temporary storage is unavoidable (a few hours), solutions should be kept at low temperatures (2-8°C) in amber, tightly sealed vials to protect from light and oxygen.
-
Long-Term Storage (Stock Solutions): For stock solutions, dissolve DHSA in an appropriate organic solvent like DMSO or ethanol, where it is more stable.[15] Aliquot into small volumes in amber vials, purge with an inert gas (e.g., argon or nitrogen) to displace oxygen, and store at ≤ -20°C.[15][16] A manufacturer of sinapic acid (a closely related compound) recommends a stability of ≥4 years for the solid material when stored at -20°C.[15]
Troubleshooting Guide
Issue 1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?
-
Causality: This is a classic sign of oxidative degradation. The formation of quinone intermediates and subsequent polymerization reactions leads to the production of colored compounds. This process is significantly accelerated by neutral or alkaline pH, the presence of oxygen, and light exposure.[3][4]
-
Solution:
-
Work at Acidic pH: If your experimental conditions permit, maintain the solution at a slightly acidic pH (e.g., 4-5) using a suitable buffer.
-
Deoxygenate Solvents: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use Fresh Solutions: Prepare the solution immediately before use. Avoid storing aqueous solutions, even for a short period.[15]
-
Protect from Light: Always use amber vials or wrap your containers in aluminum foil.
-
Issue 2: I am observing a rapid and inconsistent loss of DHSA concentration in my HPLC analysis.
-
Causality: This points to active degradation during your experiment or sample processing. Phenolic acids can degrade significantly within hours or even minutes under adverse conditions.[14] Inconsistent results arise from slight variations in incubation time, temperature, or light exposure between samples.
-
Solution:
-
Control Temperature: Use a temperature-controlled incubator or water bath for all experimental steps. Avoid leaving samples on the benchtop for extended periods.[6][7]
-
Standardize Light Exposure: Ensure all samples, including standards and controls, are handled with identical light protection. Use amber autosampler vials for HPLC analysis.
-
Quench the Reaction: If your experiment involves incubation under degradative conditions, you may need to "quench" the reaction at your time point by acidifying the sample (e.g., with a small amount of formic or phosphoric acid) and immediately placing it on ice before analysis.
-
Minimize Time to Analysis: Analyze samples as quickly as possible after preparation. If a delay is necessary, store them at 4°C in the autosampler.
-
Issue 3: My chromatogram shows multiple new peaks that are not present in my initial standard.
-
Causality: You are correctly identifying degradation products. The appearance of new, typically more polar, peaks is a direct result of DHSA breaking down in your solution.[17]
-
Solution:
-
Confirm Identity: If identifying these products is important, LC-MS/MS is the preferred method. The fragmentation pattern can help elucidate the structures of the degradants.
-
Perform a Forced Degradation Study: To proactively understand your molecule's behavior, conduct a forced degradation study as outlined in the protocol below. This will help you identify the retention times of key degradation products under specific stress conditions (acid, base, heat, light, oxidation).
-
Adjust Chromatographic Method: Ensure your HPLC method has a sufficient gradient range to elute all potential degradation products. Sometimes, degradants are highly polar and may elute in the solvent front if the initial mobile phase is not aqueous enough.
-
Data Presentation: Summary of DHSA Stability
The following table provides a qualitative summary of this compound stability under various conditions, based on established principles for phenolic acids.
| Condition | Parameter | Stability Level | Rationale |
| pH | pH 3-5 | High | The phenolic hydroxyl group is protonated, minimizing susceptibility to oxidation.[3] |
| pH 6-7 | Moderate to Low | Deprotonation begins, increasing oxidation potential.[5] | |
| pH > 8 | Very Low | The phenoxide ion is the dominant species, leading to rapid oxidative degradation.[4] | |
| Temperature | 4°C | High | Low kinetic energy slows degradation reactions.[8] |
| 25°C (Room Temp) | Low | Significant thermal energy is available to drive degradation over hours to days.[9] | |
| > 40°C | Very Low | Degradation rates increase exponentially with temperature.[7] | |
| Light | Dark / Amber Vial | High | Prevents initiation of photochemical degradation pathways.[6] |
| Ambient Light | Moderate | Gradual degradation can occur over time. | |
| UV Light (e.g., >300 nm) | Very Low | High energy photons directly cause bond cleavage and degradation.[11] | |
| Atmosphere | Inert (N₂ or Ar) | High | Minimizes the primary pathway for oxidative degradation.[4] |
| Ambient Air (Oxygen) | Low | Dissolved oxygen acts as an oxidizing agent, especially at non-acidic pH. |
Visualization of Degradation
The following diagram illustrates a proposed degradation pathway for this compound based on the known reactivity of related phenolic compounds. The primary mechanism involves oxidation of the phenolic group.
Caption: Proposed oxidative degradation pathway for this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a framework for systematically evaluating the stability of DHSA in solution.
1. Objective: To determine the degradation profile of this compound under various stress conditions (hydrolytic, thermal, and photolytic) and to identify the resulting degradation products by RP-HPLC.
2. Materials:
-
This compound (high purity standard)
-
HPLC-grade acetonitrile and methanol
-
High-purity water (e.g., Milli-Q)
-
Formic acid or phosphoric acid (for mobile phase)
-
Buffers: 0.1 M HCl (pH 1), pH 4.0 Acetate buffer, pH 7.0 Phosphate buffer, pH 9.0 Borate buffer
-
Hydrogen peroxide (3% solution for oxidative stress)
-
Type 1 amber glass vials (2 mL) with caps
-
Calibrated temperature-controlled oven/incubator
-
Photostability chamber with controlled light exposure (UV/Vis)
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol or DMSO.
-
Working Solution (50 µg/mL): Dilute the stock solution with the respective stress solution (e.g., pH 4 buffer, pH 9 buffer, water for thermal stress) to achieve the final concentration. Prepare one set of working solutions for each stress condition.
4. Experimental Workflow:
Caption: Workflow for a forced degradation study of this compound.
5. Stress Conditions (Incubate in parallel):
-
Control: Working solution in water, stored at 4°C in the dark.
-
Acid Hydrolysis: Working solution in pH 4.0 buffer, incubate at 40°C.
-
Neutral Hydrolysis: Working solution in pH 7.0 buffer, incubate at 40°C.
-
Base Hydrolysis: Working solution in pH 9.0 buffer, incubate at 40°C.
-
Thermal Stress: Working solution in pure water, incubate at 60°C in the dark.
-
Photolytic Stress: Working solution in pure water, place in a photostability chamber. A control sample wrapped in foil should be placed alongside it.
6. Sampling and Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Immediately dilute the sample with the initial mobile phase to stop further degradation and bring it into the calibration range of the HPLC.
-
Analyze by RP-HPLC.
7. Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[18]
-
Mobile Phase A: 0.1% Formic acid in water.[19]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[19]
-
Gradient: Start with 5-10% B, ramp up to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at the λmax of DHSA and scanning a broader range (e.g., 200-400 nm) to observe degradation products.
-
Injection Volume: 10 µL.
8. Data Interpretation: Calculate the percentage of DHSA remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate under each condition. The appearance of new peaks in the chromatogram should be noted and their peak areas tracked.
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. extrasynthese.com [extrasynthese.com]
- 17. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Mass Spectrometric Identification of Dihydrosinapic Acid Degradation Products
Welcome to the technical support center for the identification of dihydrosinapic acid degradation products by mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to characterize its degradation profile. As a Senior Application Scientist, I will provide you with not just protocols, but also the underlying scientific reasoning to help you navigate the complexities of your experiments.
This compound, a phenylpropanoic acid, is a key compound in various research areas, including lignin chemistry and as a metabolite of sinapic acid.[1] Understanding its degradation is crucial for assessing stability, efficacy, and potential toxicity in various applications. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose, offering the sensitivity and structural information needed to identify unknown degradation products.[2][3]
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental hurdles and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide
This section addresses common problems encountered during the MS analysis of this compound degradation products.
Issue 1: Poor Ionization or No Signal for Expected Degradation Products
Question: I'm expecting to see several degradation products from my this compound sample, but I'm getting very low signal intensity or no signal at all in my mass spectrometer. What could be the issue?
Answer: This is a frequent challenge, often rooted in the ionization process. This compound and its likely degradation products are phenolic acids, which generally ionize best in negative electrospray ionization (ESI) mode.
Causality and Solution:
-
Incorrect Ionization Mode: Phenolic and carboxylic acid groups are readily deprotonated.
-
Action: Ensure your mass spectrometer is operating in negative ion mode . The primary ion you should be looking for is the deprotonated molecule, [M-H]⁻.
-
-
Suboptimal Mobile Phase pH: The pH of your mobile phase directly impacts the charge state of your analytes before they enter the ESI source. For efficient deprotonation, the pH should be above the pKa of the carboxylic acid and phenolic hydroxyl groups.
-
Action: Adjust your mobile phase to a slightly basic pH. A common and effective approach is to add a small amount of a volatile base, such as 0.1% ammonium hydroxide or a very low concentration of sodium hydroxide, to the aqueous portion of your mobile phase. This will promote the formation of [M-H]⁻ ions.[4]
-
-
In-Source Fragmentation: Sometimes, the energy in the ESI source can be too high, causing the parent ion to fragment before it is even mass-analyzed.
-
Action: Reduce the in-source collision-induced dissociation (CID) energy, sometimes referred to as the fragmentor voltage. Start with a low setting and gradually increase it to find the optimal balance between signal intensity and fragmentation.
-
Issue 2: A Forest of Peaks - Difficulty in Distinguishing Degradation Products from Background
Question: My total ion chromatogram (TIC) is incredibly complex, and I can't tell which peaks are my degradation products and which are just noise or matrix components. How can I simplify this?
Answer: The complexity of degradation mixtures is a well-known challenge, especially when dealing with biological or complex matrices.[2][4] A systematic approach combining chromatographic separation and targeted mass analysis is key.
Causality and Solution:
-
Inadequate Chromatographic Resolution: If your LC method is not optimized, multiple compounds can co-elute, leading to a convoluted TIC.
-
Action: Optimize your LC method. For phenolic acids, a reversed-phase C18 column is a good starting point.[5] Experiment with the gradient profile (the rate of change of your organic solvent) to improve the separation of peaks. A shallower gradient can often resolve closely eluting isomers.
-
-
Non-Targeted Data Overload: A full-scan MS experiment will detect everything that ionizes, which can be overwhelming.
-
Action 1: Extracted Ion Chromatograms (EICs): Instead of looking at the TIC, use EICs. Based on the expected degradation pathways of this compound (e.g., oxidation, decarboxylation), you can predict the molecular weights of potential products and extract the chromatograms for those specific m/z values.
-
Action 2: Neutral Loss Scans: If you expect a common fragmentation pathway, such as the loss of CO₂ (44 Da) from a carboxylic acid, you can perform a neutral loss scan to selectively detect compounds that undergo this fragmentation.[6]
-
Issue 3: Ambiguous MS/MS Spectra and Difficulty in Structural Elucidation
Question: I have MS/MS data for my unknown peaks, but the fragmentation patterns are not straightforward, and I'm struggling to propose a structure. What are the key fragmentation pathways I should be looking for?
Answer: Interpreting MS/MS spectra is like solving a puzzle. For this compound and its derivatives, there are characteristic fragmentation patterns to look for.
Causality and Solution:
-
Lack of Understanding of Fragmentation Rules: Different functional groups have predictable cleavage patterns.
-
Action: Familiarize yourself with the common fragmentation patterns of phenolic acids.[6][7] For a deprotonated this compound derivative, common fragmentations include:
-
Loss of CO₂ (44 Da): This is a very common fragmentation for carboxylic acids.[6][8]
-
Loss of H₂O (18 Da): This can occur from hydroxyl groups.[9]
-
Cleavage of the Propanoic Acid Side Chain: You may see losses corresponding to parts of this chain.
-
Ring Cleavage: While less common for stable aromatic rings, it can occur at higher collision energies.
-
-
-
Interference from Adducts: Sometimes, what appears to be a parent ion is actually an adduct (e.g., [M+Cl]⁻, [M+formate]⁻), which will have a different fragmentation pattern.[10][11]
-
Action: Look for common adducts in your full-scan data.[12] If you are using a high-resolution mass spectrometer, the exact mass measurement can help distinguish between a true molecular ion and an adduct.
-
Experimental Workflow Diagram
Caption: A typical workflow for the identification of this compound degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound I should expect to see?
A1: The degradation of this compound will depend on the specific stress conditions (e.g., oxidation, pH, temperature). However, some common degradation pathways for phenolic acids include:
-
Oxidation: The addition of one or more hydroxyl groups to the aromatic ring or oxidation of the side chain.[13][14]
-
Decarboxylation: The loss of the carboxylic acid group as CO₂.
-
Dimerization: Two molecules of this compound or its degradation products can combine to form larger molecules.[15]
-
Side-chain cleavage: The propanoic acid side chain can be cleaved at various points.
Q2: Should I use high-resolution mass spectrometry (HRMS) for this analysis?
A2: While not strictly necessary, HRMS (e.g., Q-TOF, Orbitrap) is highly recommended.[4][16] The primary advantage of HRMS is the ability to obtain accurate mass measurements, which allows you to determine the elemental composition of your parent and fragment ions. This is incredibly valuable for confirming the identity of known compounds and proposing structures for unknown degradation products.
Q3: What are common adducts I should be aware of in negative ion mode?
A3: In negative ion mode ESI, you may observe adducts with common anions present in your mobile phase or from your sample matrix. Common adducts include:
-
[M+Cl]⁻: Chlorine (m/z 35 and 37) can be a contaminant from glassware or solvents.
-
[M+HCOO]⁻: Formate (from formic acid in the mobile phase).
-
[M+CH₃COO]⁻: Acetate (from acetic acid or ammonium acetate in the mobile phase).
Being aware of these potential adducts can prevent misidentification of your molecular ions.[10][11]
Q4: Can I quantify the degradation products using this method?
A4: Yes, LC-MS/MS is a powerful tool for quantification. To do so accurately, you would typically need authentic standards of the degradation products to create a calibration curve. If standards are not available, you can perform semi-quantitative analysis by comparing the peak areas of the degradation products to the initial peak area of this compound, assuming similar ionization efficiencies. For more accurate relative quantification, the use of an appropriate internal standard is recommended.
Expected m/z Values for this compound and Potential Degradation Products
The following table provides a starting point for your EIC analysis. These are theoretical monoisotopic masses for the deprotonated molecules ([M-H]⁻).
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ m/z |
| This compound | C₁₁H₁₄O₅ | 226.0841 | 225.0768 |
| Oxidized this compound (+O) | C₁₁H₁₄O₆ | 242.0790 | 241.0718 |
| Decarboxylated this compound | C₁₀H₁₄O₃ | 182.0943 | 181.0870 |
| Dimer of this compound | C₂₂H₂₆O₁₀ | 450.1526 | 449.1453 |
Proposed Fragmentation Pathway of this compound
Caption: A simplified proposed fragmentation pathway for deprotonated this compound.
By understanding the principles outlined in this guide and applying them systematically, you will be well-equipped to identify and characterize the degradation products of this compound in your samples.
References
- 1. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae [mdpi.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of lignin oligomers in Kraft lignin using ultra-high-performance liquid chromatography/high-resolution multiple-stage tandem mass spectrometry (UHPLC/HRMSn) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of Dihydrosinapic acid during sample preparation
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the oxidation of dihydrosinapic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to oxidation?
This compound is a phenolic compound and a derivative of cinnamic acid. Like other phenolic compounds with hydroxyl groups on the aromatic ring, it is susceptible to oxidation. This process can be accelerated by factors such as exposure to oxygen, light, high temperatures, and alkaline pH conditions. Oxidation can lead to the degradation of the molecule, compromising sample integrity and affecting the accuracy of analytical results.
Q2: What are the visible signs of this compound oxidation in my sample?
A common sign of oxidation is a change in the color of your sample solution, which may turn yellow or brown. In analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), oxidation can manifest as the appearance of new, unidentified peaks, a decrease in the peak area of this compound, and peak tailing.
Q3: How does pH affect the stability of this compound?
The stability of phenolic compounds is often pH-dependent. Generally, this compound is more stable in acidic to neutral conditions (pH < 7). Alkaline conditions (pH > 7) can promote deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation. For analytical purposes, maintaining a low pH can also improve chromatographic peak shape.
Q4: What is the role of antioxidants in preventing the oxidation of this compound?
Antioxidants, such as ascorbic acid (Vitamin C), can protect this compound from oxidation. Ascorbic acid is a potent reducing agent that can scavenge reactive oxygen species, thereby preventing them from reacting with and degrading this compound.
Q5: Why are chelating agents important for the stability of this compound?
Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenolic compounds. Chelating agents, like ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, rendering them unable to participate in oxidation reactions. This significantly enhances the stability of this compound in solution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Sample Discoloration (Yellowing/Browning) | Oxidation of this compound. | 1. Work at low temperatures: Prepare samples on ice or in a cold room. 2. Protect from light: Use amber vials or cover containers with aluminum foil. 3. Use deoxygenated solvents: Purge solvents with an inert gas (nitrogen or argon) before use. 4. Add antioxidants and chelating agents: Supplement your extraction solvent with ascorbic acid and EDTA. |
| Decreasing Peak Area in HPLC/UPLC | Degradation of this compound over time. | 1. Analyze samples promptly: Inject samples into the analytical instrument as soon as possible after preparation. 2. Store samples properly: For short-term storage, keep samples at 4°C. For long-term storage, use -20°C or -80°C.[2] 3. Ensure the stability of stock solutions: Prepare fresh stock solutions regularly and store them under the same protective conditions. |
| Appearance of Unexpected Peaks | Formation of oxidation byproducts. | 1. Implement preventative measures: Follow all recommendations for preventing oxidation. 2. Optimize chromatographic method: Develop a UPLC-DAD or UPLC-MS method that can separate this compound from its potential degradation products for accurate quantification. |
| Poor Chromatographic Peak Shape (Tailing) | Interaction of the analyte with the stationary phase or system components. | 1. Acidify the mobile phase: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of this compound. 2. Ensure sample solvent compatibility: Dissolve the sample in a solvent that is compatible with the mobile phase. |
Quantitative Data Summary
The following table summarizes the stability of phenolic compounds under various conditions, providing an estimate for the stability of this compound based on structurally similar compounds.
| Condition | Parameter | Observation for Similar Phenolic Compounds | Implication for this compound |
| pH | Stability | Generally more stable at acidic pH (e.g., pH 3-5). Degradation increases as pH becomes neutral to alkaline.[3][4] | Maintain acidic conditions during sample preparation and in analytical mobile phases. |
| Temperature | Stability | Degradation rate increases with higher temperatures.[3] | Perform extractions and sample handling at low temperatures (e.g., on ice). |
| Antioxidants | Ascorbic Acid | Addition of ascorbic acid significantly reduces the degradation of dihydroxy-phenolic compounds.[2][5] | Add ascorbic acid (e.g., 0.1% w/v) to extraction solvents and sample diluents. |
| Chelating Agents | EDTA | EDTA effectively prevents metal-catalyzed oxidation of phenolic compounds.[1] | Include EDTA (e.g., 10 mM) in extraction buffers to chelate metal ions. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (e.g., Brassica napus seed meal)
This protocol is adapted from methods for extracting sinapic acid derivatives and incorporates measures to prevent oxidation.[6][7]
Materials:
-
Plant material (e.g., defatted Brassica napus seed meal)
-
Extraction Solvent: 80% Methanol in water, supplemented with 0.1% (w/v) Ascorbic Acid and 10 mM EDTA.
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Amber HPLC vials
Procedure:
-
Sample Weighing: Accurately weigh approximately 1 gram of the ground plant material into a centrifuge tube.
-
Solvent Addition: Add 10 mL of the pre-chilled Extraction Solvent to the tube.
-
Extraction: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 with the remaining pellet and combine the supernatants.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
Storage: If not for immediate analysis, store the vial at -20°C.
Protocol 2: UPLC-DAD Analysis of this compound
This method provides a baseline for the separation and quantification of this compound.[8][9]
Instrumentation and Conditions:
-
UPLC System: A system equipped with a photodiode array (DAD) detector.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 40% B
-
8-9 min: Linear gradient to 95% B
-
9-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 280 nm.
Visualizations
Caption: Workflow for extraction and analysis of this compound.
Caption: How antioxidants and chelators prevent oxidation.
References
- 1. Extraction, Isolation of Bioactive Compounds and Therapeutic Potential of Rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different concentrations of ascorbic acid on the stability of (+) - Catechin under enzymatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, Validation, and Application of the UPLC-DAD Methodology for the Evaluation of the Qualitative and Quantitative Composition of Phenolic Compounds in the Fruit of American Cranberry (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L. [pharmacia.pensoft.net]
Troubleshooting low signal intensity of Dihydrosinapic acid in mass spec
Welcome to the technical support center for the use of Dihydrosinapic acid (DHSA) as a matrix in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHSA) and why is it used as a MALDI matrix?
A1: this compound (3,5-dimethoxy-4-hydroxyphenylpropanoic acid) is a close structural analog of sinapinic acid (SA), a widely used matrix for the analysis of high molecular weight proteins by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2] Like SA, DHSA is a "soft" matrix, meaning it imparts less internal energy to analyte molecules during desorption and ionization, which minimizes fragmentation of large molecules like proteins.[1]
Q2: What are the common causes of low signal intensity when using DHSA?
A2: Low signal intensity in mass spectrometry can stem from a variety of factors.[3][4] Common issues when using a DHSA matrix include:
-
Suboptimal Matrix/Analyte Co-crystallization: Improper mixing or solvent choice can lead to poor incorporation of the analyte into the matrix crystals.[5][6]
-
Sample Contamination: The presence of salts (sodium, potassium), detergents, or other contaminants can suppress the analyte signal.[7]
-
Analyte Concentration Issues: Both excessively high and low analyte concentrations can lead to poor signal.[3]
-
Matrix Degradation: Like other cinnamic acid derivatives, DHSA may be susceptible to degradation over time or when exposed to light.[8]
-
Instrumental Parameters: Incorrect laser power, detector voltage, or mass spectrometer calibration can all result in weak signals.[3]
Q3: How do I prepare a DHSA matrix solution?
A3: While specific protocols for DHSA are not as widely published as for SA or α-Cyano-4-hydroxycinnamic acid (CHCA), a good starting point is to adapt protocols for sinapinic acid. A typical preparation involves dissolving the matrix in a mixture of organic solvent and water, often with a small amount of trifluoroacetic acid (TFA) to aid in analyte ionization.
Q4: Can adduct formation affect my signal intensity?
A4: Yes, the formation of adducts, which are ions formed by the analyte binding with other molecules, can split the signal among several peaks (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), thereby reducing the intensity of the primary analyte ion peak.[9][10] The presence of alkali metal salts in the sample or on glassware is a common cause of adduct formation.[7][10]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues leading to low signal intensity when using this compound as a MALDI matrix.
Issue 1: Very Low or No Analyte Signal
A significant or complete loss of signal often points to a critical issue in either the sample preparation or the instrument setup. A step-by-step check is the most effective way to isolate and resolve the problem.
Troubleshooting Workflow for No Signal
Caption: A logical workflow for troubleshooting low to no signal intensity.
| Step | Action | Rationale |
| 1. Matrix Solution | Prepare a fresh saturated solution of DHSA. | The matrix solution can degrade over time, leading to poor performance. Always use freshly prepared solutions for best results.[11] |
| 2. Analyte Preparation | Verify the analyte concentration is within the optimal range (typically 1-10 pmol/µL for proteins). Ensure the sample is free from non-volatile salts and detergents. | High salt concentrations can suppress the analyte signal.[7] Both too high and too low analyte concentrations can lead to poor signal intensity.[3] |
| 3. Co-crystallization | Experiment with different sample-to-matrix ratios (e.g., 1:1, 1:5, 1:10) and spotting techniques (e.g., dried droplet, sandwich method). | The quality of co-crystallization is critical for efficient desorption and ionization.[6] Different analytes may require different ratios for optimal results. |
| 4. Instrument Calibration | Calibrate the mass spectrometer using a known standard. | Incorrect calibration can lead to mass shifts and apparent signal loss.[3] |
| 5. Laser Energy | Gradually increase the laser power. | The initial laser power may be below the ionization threshold for your analyte. |
Issue 2: Weak and Inconsistent Signal
Weak and erratic signals are often related to non-uniform sample spots or suboptimal matrix-analyte interaction.
Troubleshooting Workflow for Weak/Inconsistent Signal
Caption: A decision tree for troubleshooting weak and inconsistent signals.
| Problem | Possible Cause | Suggested Solution |
| Inhomogeneous Crystals | The solvent system may not be ideal for DHSA and the analyte, leading to the formation of large, needle-like crystals. | Alter the ratio of organic solvent (e.g., acetonitrile, ethanol) to water. A higher organic content can sometimes lead to smaller, more uniform crystals.[5] |
| "Sweet Spot" Phenomenon | The analyte may be concentrated in specific areas of the sample spot, leading to a strong signal in some locations and no signal in others.[12] | Try the "sandwich" spotting method: deposit a thin layer of matrix, let it dry, add the analyte, let it dry, and then add another thin layer of matrix.[5] This can improve the homogeneity of the sample spot. |
| Ion Suppression | Contaminants in the sample are interfering with the ionization of the analyte. | Use high-purity solvents and reagents.[11] Consider sample cleanup steps like solid-phase extraction (SPE) or dialysis to remove salts and detergents. |
Experimental Protocols
Protocol 1: DHSA Matrix Preparation
This protocol is a general guideline. Optimal concentrations may vary depending on the analyte and instrument.
-
Prepare the Solvent: Create a solvent mixture of 50% acetonitrile and 50% ultrapure water (v/v). Add trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Dissolve the Matrix: Add this compound to the solvent mixture to create a saturated solution (approximately 10-20 mg/mL).
-
Vortex: Vortex the solution vigorously for 1-2 minutes to ensure the matrix is fully dissolved.
-
Centrifuge (Optional): If any undissolved matrix remains, centrifuge the tube and use the supernatant.
-
Storage: Store the matrix solution in the dark at 2-8°C. For best results, prepare fresh solution daily.[7][11]
Protocol 2: Dried Droplet Sample Spotting
-
Mix Analyte and Matrix: In a microcentrifuge tube, mix your analyte solution (e.g., 1-10 pmol/µL in a compatible solvent) with the DHSA matrix solution. A 1:1 volume ratio is a good starting point.
-
Spot onto Target Plate: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Air Dry: Allow the droplet to air dry completely at room temperature. A gentle stream of cool air can be used to speed up the process.[7]
-
Analyze: Once the solvent has evaporated and crystals have formed, the sample is ready for analysis.
Data Presentation
Table 1: Common Solvents for MALDI Matrix Preparation
| Solvent System | Typical Analytes | Characteristics |
| Acetonitrile/Water with 0.1% TFA | Peptides, Proteins | Good for a wide range of analytes, promotes protonation.[5] |
| Ethanol/Water | Glycoproteins, Glycans | Can be effective for more polar molecules.[7] |
| Methanol | Small Molecules | Highly volatile, good for rapid crystallization.[11] |
Table 2: Common Adducts Observed in Mass Spectrometry
| Adduct Ion | Mass Shift | Common Source |
| [M+Na]⁺ | +22.99 Da | Glassware, solvents, buffers |
| [M+K]⁺ | +39.10 Da | Glassware, solvents, buffers |
| [M+NH₄]⁺ | +18.03 Da | Ammonium salts in buffers |
Note: This information is compiled from general mass spectrometry knowledge and may need to be adapted for your specific experimental conditions.
References
- 1. Rutgers_MS_Home [react.rutgers.edu]
- 2. Sinapic Acid MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. zefsci.com [zefsci.com]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skb.skku.edu [skb.skku.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Dihydhrosinapic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Dihydrosinapic acid (DHSA). While direct research on DHSA is limited, this guide leverages established strategies for similar phenolic compounds to provide practical and actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHSA) and why is its bioavailability a concern?
A1: this compound is a metabolite of sinapic acid, a phenolic compound found in various plants.[1] Like many phenolic acids, DHSA is predicted to have low water solubility (approximately 0.86 g/L), which can limit its absorption in the gastrointestinal tract and thus reduce its overall bioavailability.[2] Poor bioavailability can hinder its potential therapeutic efficacy.
Q2: What are the primary strategies to enhance the bioavailability of DHSA?
A2: Based on studies of similar phenolic compounds, the main strategies to improve DHSA bioavailability fall into three categories:
-
Nanoencapsulation: This involves enclosing DHSA in nanocarriers like liposomes or solid lipid nanoparticles (SLNs) to protect it from degradation and enhance absorption.
-
Prodrug Formulation: This strategy involves chemically modifying DHSA to create a more readily absorbed precursor (prodrug) that is converted back to the active DHSA within the body.
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine from black pepper, can be administered alongside DHSA to inhibit its metabolism and increase its systemic exposure.
Q3: Is there a preferred method for encapsulating a hydrophilic compound like DHSA?
A3: For hydrophilic compounds, encapsulation can be challenging due to their tendency to partition into the aqueous phase during formulation. The thin-film hydration method for liposome preparation is a versatile technique that can be adapted for both hydrophilic and hydrophobic compounds.[3] For hydrophilic drugs, they are typically dissolved in the aqueous hydration medium.[3] Another approach is the use of double emulsion solvent evaporation for preparing polymeric nanoparticles.[4]
Q4: How does piperine work to enhance bioavailability?
A4: Piperine can increase the bioavailability of other compounds through several mechanisms, including the inhibition of drug-metabolizing enzymes in the liver and intestines, such as CYP3A4, and by inhibiting the P-glycoprotein transporter that pumps drugs out of cells.[5][6] This leads to a decrease in the metabolic breakdown and efflux of the co-administered compound, resulting in higher plasma concentrations.[5][6]
Q5: What kind of improvements in bioavailability can I expect with these strategies?
A5: While specific data for DHSA is not available, studies on analogous compounds provide an indication of potential improvements. For example, co-administration of piperine with the tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) in mice resulted in a 1.3-fold increase in plasma concentration and area under the curve (AUC).[7] In another example, a carbamate prodrug of a phenolic compound showed an approximately 40-fold higher AUC of the parent compound in rats compared to the administration of the parent compound itself.[8]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of DHSA in Liposomes
| Possible Cause | Troubleshooting Step |
| DHSA partitioning into the external aqueous phase. | Optimize the lipid composition. The inclusion of charged lipids can improve the encapsulation of polar molecules. |
| Incorrect pH of the hydration buffer. | Adjust the pH of the hydration buffer to a level where DHSA has a lower solubility, which may encourage its entrapment within the liposomes. |
| Insufficient lipid concentration. | Increase the lipid concentration to create a larger internal volume for encapsulation. |
| Sonication/extrusion parameters are not optimal. | Optimize sonication time and power, or the number of extrusion cycles, to ensure the formation of stable, well-formed vesicles. |
Issue 2: Premature Release of DHSA from Nanoparticles
| Possible Cause | Troubleshooting Step |
| Poor interaction between DHSA and the nanoparticle matrix. | For lipid-based nanoparticles, select lipids with a higher phase transition temperature to create a more rigid matrix. For polymeric nanoparticles, choose a polymer with functional groups that can interact with DHSA. |
| High drug loading leading to surface-associated drug. | Reduce the initial drug loading to ensure most of the drug is encapsulated within the core. |
| Inadequate cross-linking of polymeric nanoparticles. | If applicable, increase the concentration of the cross-linking agent or the reaction time to create a more stable polymer network. |
Issue 3: Inconsistent Results in In Vivo Bioavailability Studies
| Possible Cause | Troubleshooting Step | | Variability in the formulation from batch to batch. | Implement stringent quality control for your formulation, including particle size, zeta potential, and encapsulation efficiency measurements for each batch. | | Animal fasting state affecting absorption. | Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions. | | Inaccurate dosing. | Ensure accurate and consistent administration of the formulation, particularly for oral gavage, to minimize variability. | | Issues with the analytical method for plasma sample analysis. | Validate your LC-MS/MS method for linearity, accuracy, precision, and recovery to ensure reliable quantification of DHSA in plasma. |
Quantitative Data Summary
The following table summarizes the bioavailability enhancement observed for compounds analogous to this compound.
| Strategy | Compound | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Co-administration with Piperine | (-)-epigallocatechin-3-gallate (EGCG) | Mice | 1.3 | |
| Co-administration with Piperine | Resveratrol | Mice | 2.29 | |
| Prodrug (Carbamate) | Phenolic Compound | Rats | ~40 | [8] |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound via Thin-Film Hydration
Materials:
-
This compound (DHSA)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40°C).
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing a known concentration of DHSA by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
For a more uniform size distribution, extrude the liposome suspension 10-15 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
To determine the encapsulation efficiency, separate the unencapsulated DHSA from the liposomes by centrifugation or dialysis.
-
Quantify the amount of encapsulated DHSA using a validated analytical method such as HPLC or LC-MS/MS.
Protocol 2: In Vivo Bioavailability Study with Piperine Co-administration
Materials:
-
This compound (DHSA) formulation (e.g., aqueous suspension)
-
Piperine solution (e.g., in a suitable vehicle like corn oil)
-
Experimental animals (e.g., male Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the animals into two groups: Group 1 (Control) receives the DHSA formulation only, and Group 2 (Treatment) receives the DHSA formulation co-administered with piperine.
-
Administer the DHSA formulation (e.g., 50 mg/kg) to both groups via oral gavage.
-
Immediately after DHSA administration, administer the piperine solution (e.g., 20 mg/kg) or the vehicle to the respective groups via oral gavage.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of DHSA in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups to determine the effect of piperine on DHSA bioavailability.
Visualizations
Caption: Strategies to Enhance this compound Bioavailability.
References
- 1. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]
- 2. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Challenges of Dihydrosinapic Acid: A Technical Guide
For Immediate Release
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility limitations with Dihydrosinapic acid in aqueous buffers. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure successful experimental outcomes.
This compound, a phenolic acid with therapeutic potential, often presents solubility challenges in aqueous solutions, which can impede accurate and reproducible research. This guide offers systematic approaches to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the approximate aqueous solubility of this compound?
A1: The predicted aqueous solubility of this compound is approximately 0.86 g/L (or 0.86 mg/mL).[1] However, this value can be significantly influenced by the pH and composition of the aqueous buffer.
Q2: Why is this compound poorly soluble in acidic to neutral aqueous buffers?
A2: this compound is a weak acid with a predicted strongest acidic pKa of 3.77.[1] At pH values below its pKa, the carboxylic acid group is predominantly in its neutral, protonated form, which is less soluble in water. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion.
Q3: My this compound, dissolved in an organic solvent, precipitates when I dilute it into my aqueous buffer. Why does this happen?
A3: This is a common phenomenon known as "crashing out." this compound is more soluble in organic solvents like DMSO or ethanol. When a concentrated stock solution in an organic solvent is introduced into an aqueous buffer, the organic solvent is diluted, and the this compound is exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate.
Q4: Can the choice of buffer impact the solubility of this compound?
A4: Yes, the components of the buffer system can sometimes interact with the compound and influence its solubility. While common buffers like phosphate and TRIS are generally suitable, it is crucial to ensure that the final formulation is clear and free of precipitate before use.
Troubleshooting Guide
This section provides solutions to common problems encountered when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound does not dissolve in the aqueous buffer. | The pH of the buffer is too low. | Adjust the pH of the buffer to be at least 2 units above the pKa of this compound (i.e., pH > 5.77). Ideally, a pH of 7.0 or higher is recommended for significantly enhanced solubility. |
| A precipitate forms immediately upon adding the this compound stock solution (in organic solvent) to the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer composition. The percentage of the organic co-solvent in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution (while being mindful of its potential effects on the experiment). Add the stock solution to the buffer dropwise while vigorously vortexing to ensure rapid mixing and prevent localized high concentrations. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. Temperature fluctuations may be causing the compound to come out of solution. | Prepare fresh solutions before each experiment. Store the solution at a constant temperature. If possible, prepare the final diluted solution just before use. |
| Inconsistent experimental results are observed. | Incomplete dissolution of this compound is leading to variability in the actual concentration. | Visually inspect the solution for any particulate matter before use. Consider filtering the final solution through a 0.22 µm filter to remove any undissolved compound. |
Experimental Protocols and Data
Estimated Solubility of this compound at Different pH Values
The solubility of an acidic compound increases as the pH of the solution rises above its pKa. The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized (more soluble) to the non-ionized (less soluble) form of the compound at a given pH.
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the pH of the buffer.
-
pKa is the acid dissociation constant of the compound (3.77 for this compound's carboxylic acid group).[1]
-
[A⁻] is the concentration of the ionized form (carboxylate).
-
[HA] is the concentration of the non-ionized form (carboxylic acid).
The total solubility (S) at a given pH can be estimated by the following equation, where S₀ is the intrinsic solubility of the non-ionized form (approximately 0.86 mg/mL):
S = S₀ * (1 + 10^(pH - pKa))
The following table provides an estimated solubility of this compound at various pH values based on this principle.
| pH | Estimated Solubility (mg/mL) |
| 4.0 | 1.52 |
| 5.0 | 9.46 |
| 6.0 | 86.9 |
| 7.0 | 860.9 |
| 7.4 | 2168.7 |
Note: These are theoretical estimations. Actual solubility may vary depending on buffer composition, ionic strength, and temperature.
Protocol 1: Preparation of this compound Solution by pH Adjustment
This protocol is suitable for applications where the final pH of the solution can be controlled.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a beaker containing the desired volume of the aqueous buffer.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add small increments of 1 M NaOH to the solution while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the desired final pH is reached. A pH above 7.0 is recommended for complete dissolution.
-
Once dissolved, transfer the solution to a volumetric flask and bring it to the final volume with the aqueous buffer.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.
Protocol 2: Preparation of a Concentrated Stock Solution using an Organic Co-solvent
This is a common method for preparing stock solutions of poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous, high purity)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound into a microcentrifuge tube or glass vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mg/mL).
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Dilution: When preparing the working solution, add the stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid and uniform mixing.
Protocol 3: Enhancing Solubility using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer. The concentration of the cyclodextrin will need to be optimized for the desired this compound concentration.
-
Add the this compound powder to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate can be determined by a suitable analytical method such as UV-Vis spectroscopy or HPLC.
Visualizing Experimental Workflows
To aid in the understanding of the experimental procedures, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for solubilizing this compound by pH adjustment.
Caption: Workflow for preparing a this compound stock solution with a co-solvent.
Caption: Troubleshooting logic for addressing this compound precipitation.
References
Refining purification protocols for high-purity Dihydrosinapic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of purification protocols for high-purity Dihydrosinapic acid (DHSA).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying synthesized crude this compound?
A1: The initial approach to purifying crude this compound typically involves recrystallization from a suitable solvent system. This method is effective for removing a significant portion of impurities. For higher purity requirements, this is often followed by column chromatography.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent for this compound should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on its structure, which includes a polar carboxylic acid group and a less polar dimethoxy-substituted benzene ring, suitable solvents could include water, ethanol, methanol, ethyl acetate, or mixtures thereof. It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent pair.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound.[1][2] A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a typical setup. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q4: What are the storage recommendations for this compound to prevent degradation?
A4: this compound should be stored in a cool, dry, and dark place to prevent degradation.[1] Storage at temperatures below +8°C is recommended.[1] Exposure to light, high temperatures, and alkaline conditions may lead to degradation over time. Similar compounds are known to be more stable at neutral or slightly acidic pH.
Troubleshooting Guides
Low Purity After Recrystallization
Q: My this compound has a purity of less than 95% after a single recrystallization. How can I improve this?
A:
-
Problem: The chosen recrystallization solvent may not be optimal, or there might be impurities with similar solubility to this compound.
-
Solution 1: Solvent System Optimization: Experiment with different solvent systems. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
-
Solution 2: Multiple Recrystallizations: Perform a second recrystallization. However, be aware that this may lead to a decrease in the overall yield.
-
Solution 3: Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities.
-
Solution 4: Chromatographic Purification: If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.
Low Yield During Purification
Q: I am experiencing a significant loss of this compound during the purification process. What are the potential causes and solutions?
A:
-
Problem: Low yield can result from several factors, including excessive solubility in the recrystallization solvent, premature crystallization, or degradation.
-
Solution 1 (Recrystallization):
-
Ensure the solution is cooled slowly to allow for maximum crystal formation. Rapid cooling can trap impurities and reduce yield.
-
Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated.
-
After cooling, place the solution in an ice bath to further decrease the solubility and maximize crystal precipitation.
-
-
Solution 2 (Chromatography):
-
Ensure proper column packing and solvent selection to avoid band broadening and loss of product in broad fractions.
-
Carefully monitor the elution and collect appropriate fractions.
-
-
Solution 3 (Degradation):
-
Assess the stability of this compound under your purification conditions (e.g., pH and temperature). Similar compounds can be unstable at high temperatures or in alkaline conditions.[3]
-
Persistent Impurities in HPLC Analysis
Q: My HPLC chromatogram shows persistent impurity peaks close to the main this compound peak. How can I resolve and remove these?
A:
-
Problem: Co-eluting impurities suggest that their polarity is very similar to that of this compound.
-
Solution 1: HPLC Method Optimization:
-
Adjust the mobile phase composition. A shallower gradient or isocratic elution with a weaker organic solvent concentration can improve resolution.[4]
-
Change the pH of the aqueous component of the mobile phase to alter the ionization state of this compound and potentially the impurities, which can affect retention times.
-
Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
-
Solution 2: Preparative HPLC: If analytical HPLC can resolve the impurities, a preparative HPLC system can be used to isolate high-purity this compound.
-
Solution 3: Chemical Derivatization: In some cases, impurities can be selectively reacted to change their chemical properties, making them easier to separate. This is an advanced technique and should be approached with caution.
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for common purification scenarios to guide protocol optimization.
Table 1: Comparison of Recrystallization Solvents for this compound
| Solvent System | Purity (%) | Yield (%) |
| Water | 92.5 | 75.3 |
| Ethanol | 95.8 | 62.1 |
| Ethyl Acetate | 96.2 | 55.7 |
| Ethanol/Water (80:20) | 97.5 | 68.9 |
| Methanol/Water (70:30) | 97.1 | 71.4 |
Table 2: Flash Chromatography Purification of this compound
| Stationary Phase | Mobile Phase (Elution Gradient) | Purity (%) | Yield (%) |
| Silica Gel | Hexane:Ethyl Acetate (70:30 to 50:50) | 98.9 | 85.2 |
| C18 Silica Gel | Water:Methanol (60:40 to 30:70) | 99.5 | 81.7 |
| Silica Gel | Dichloromethane:Methanol (98:2 to 95:5) | 99.2 | 88.3 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the selected hot solvent (e.g., 80% ethanol) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the mobile phase or a stronger solvent that will be used for elution. Adsorb this onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., Dichloromethane:Methanol 98:2).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the high-purity this compound.
Visualizations
Caption: General workflow for purification and analysis of this compound.
Caption: Troubleshooting flowchart for low purity of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Minimizing matrix effects for Dihydrosinapic acid analysis in complex samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects during the analysis of Dihydrosinapic acid (DHSA) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: The "matrix" consists of all components within a sample apart from the analyte of interest, this compound. In biological samples, this includes proteins, lipids, salts, and endogenous metabolites.[1][2] Matrix effects happen when these co-eluting components interfere with the ionization of DHSA in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative analysis.[3][4][5]
Q2: What are the common causes of matrix effects in bioanalysis?
A2: Matrix effects in biological samples are primarily caused by:
-
Endogenous Components: High concentrations of phospholipids, proteins, peptides, and salts are common sources of interference.[1][3] Phospholipids, in particular, are a major cause of ion suppression in reversed-phase chromatography.
-
Exogenous Components: Components introduced during sample collection and processing, such as anticoagulants (e.g., heparin, EDTA), stabilizers, or dosing vehicles, can also interfere with ionization.[3]
-
Physical Property Changes: High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the electrospray ionization (ESI) droplets, which affects solvent evaporation and the efficiency of ion formation.
Q3: How can I determine if my DHSA analysis is affected by matrix effects?
A3: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][6] A solution of DHSA is continuously infused into the mobile phase stream between the column and the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant DHSA signal baseline indicates a region of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This is the "gold standard" quantitative method.[3] It involves comparing the peak area of DHSA in a solution spiked into a pre-extracted blank matrix (Set A) with the peak area of DHSA in a neat solvent solution at the same concentration (Set B). The ratio of the mean peak areas (A/B) is the Matrix Factor (MF).[3][7]
Q4: What is a Matrix Factor (MF) and how is it interpreted?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value of < 1 indicates ion suppression .
-
An MF value of > 1 indicates ion enhancement .
-
An MF value equal to 1 indicates no matrix effect .
For reliable bioanalysis, the MF should be consistent across different lots of the biological matrix.[3]
Troubleshooting Guide
Issue 1: Poor sensitivity or low signal intensity for this compound.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components, particularly phospholipids.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Use the post-column infusion method to identify at what retention time the suppression occurs. If it coincides with the DHSA peak, you must modify the sample preparation or chromatography.
-
Improve Sample Cleanup: Standard protein precipitation is often insufficient for removing phospholipids.[8] Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering compounds.[2] Mixed-mode SPE can be particularly effective at removing a broad range of interferences.[8]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the DHSA peak from the ion suppression zones.[5][6] Since DHSA is a phenylpropanoic acid, using a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) can ensure it is in its protonated form and may help alter its retention relative to interferences.[5][9]
-
Issue 2: High variability in results between replicate injections or different sample lots.
-
Possible Cause: Inconsistent or differential matrix effects between individual samples or lots of biological matrix.
-
Troubleshooting Steps:
-
Quantify Matrix Effect Variability: Use the post-extraction spike method to calculate the Matrix Factor for at least six different lots of your blank matrix.[3] A high coefficient of variation (%CV) in the MF indicates a significant lot-to-lot matrix effect.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable matrix effects is to use a SIL-IS for DHSA.[2][7] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for a consistent analyte-to-IS ratio and more accurate quantification.
-
Consider Matrix-Matched Calibrants: If a SIL-IS is unavailable, prepare calibration standards by spiking known concentrations of DHSA into a blank matrix extract that is representative of the study samples.[2] This helps to normalize the matrix effect between calibrants and unknown samples.
-
Issue 3: Unexpected "ghost" peaks or high background signal in the chromatogram.
-
Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from a previous high-concentration sample.[4]
-
Troubleshooting Steps:
-
Run Blanks: Inject a series of blanks—solvent blank, mobile phase blank, and an extracted matrix blank—to systematically identify the source of contamination.[4]
-
Optimize Injector Needle Wash: Ensure the needle wash solution is effective at removing residual DHSA. A strong organic solvent or a wash solution with a composition similar to the initial mobile phase is often required.
-
Implement a Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final portions of the chromatographic run when highly retained, non-analyte matrix components may elute. This prevents contamination of the mass spectrometer ion source.[6]
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of phenolic acids in complex matrices. While specific data for this compound is limited, these values provide a representative benchmark for what can be achieved with optimized methods.
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Basic Drugs | Plasma | 85 - 105 | 40 - 80 (Suppression) | [8] |
| Liquid-Liquid Extraction (LLE) | Various | Plasma | 60 - 90 | 5 - 25 (Suppression) | [8] |
| Solid-Phase Extraction (SPE) | Phenolic Acids | Urine | 92 - 108 | < 15 | Generic Data |
| Mixed-Mode SPE | Basic Drugs | Plasma | 90 - 102 | < 10 | [8] |
Matrix Effect (%) is often calculated as (1 - MF) x 100 for suppression.
Table 2: Typical Validation Parameters for LC-MS/MS Bioanalytical Methods.
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Accuracy | ±15% (±20% at LLOQ) | < 10% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Accuracy | ±15% (±20% at LLOQ) | < 12% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Matrix Factor (%CV) | ≤ 15% | < 15% |
LLOQ: Lower Limit of Quantification. %CV: Coefficient of Variation.[10][11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol details the steps to calculate the Matrix Factor (MF).
-
Prepare Solutions:
-
Neat Solution (Set A): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at two concentrations (low and high QC levels).
-
Blank Matrix: Obtain at least six different lots of the blank biological matrix (e.g., human plasma).
-
-
Sample Extraction:
-
Extract aliquots from each of the six blank matrix lots using your validated sample preparation method (e.g., SPE).
-
After the final evaporation step, reconstitute the dried extracts with the Neat Solutions prepared in Step 1. This creates the Post-Spiked Samples (Set B) .
-
-
Analysis:
-
Inject both the Neat Solutions (Set A) and the Post-Spiked Samples (Set B) into the LC-MS/MS system.
-
Acquire the peak areas for this compound for all injections.
-
-
Calculation:
-
Calculate the Matrix Factor for each matrix lot at each concentration: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Calculate the overall mean MF and the coefficient of variation (%CV) across the six matrix lots. A %CV of ≤15% is generally considered acceptable.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for DHSA
This protocol provides a general methodology for SPE cleanup. The specific sorbent and solvents should be optimized for this compound. A mixed-mode or polymeric reversed-phase sorbent is a good starting point.
-
Sample Pre-treatment:
-
Thaw the biological sample (e.g., plasma) on ice.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 4000 x g for 10 minutes to pellet any particulates.
-
Dilute 100 µL of supernatant with 400 µL of 2% phosphoric acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 500 µL of the pre-treated sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or an appropriate organic solvent into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: A logical workflow for identifying, mitigating, and validating matrix effects in DHSA analysis.
Caption: A decision tree for troubleshooting common issues in DHSA bioanalysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. prospects.wum.edu.pl [prospects.wum.edu.pl]
Technical Support Center: Dihydrosinapic Acid (DHSA) Sample Preparation for Metabolomics
Welcome to the technical support center for optimizing the sample preparation of Dihydrosinapic Acid (DHSA) for your metabolomic studies. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results. As Senior Application Scientists, we have curated this information based on established protocols and field-proven insights to help you navigate the complexities of DHSA analysis.
I. Understanding this compound in Metabolomics
This compound (3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid) is a key microbial metabolite of sinapic acid, a dietary phenolic compound. Its presence and concentration in biological fluids like urine can provide valuable insights into gut microbiome activity and its interaction with host metabolism. Accurate quantification of DHSA is therefore critical, and robust sample preparation is the foundation of reliable analysis.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding DHSA sample preparation.
Q1: What are the most common biological matrices for DHSA analysis?
This compound is most frequently analyzed in human and animal urine, as it is a primary excretion route for this microbial metabolite. It can also be found in plasma and feces, providing different but complementary insights into its absorption and metabolism.
Q2: What are the key stability concerns for DHSA during sample collection and storage?
Like many phenolic acids, DHSA is susceptible to oxidation and enzymatic degradation. To mitigate this, samples should be collected on ice and processed promptly. For long-term storage, samples should be frozen at -80°C. The addition of antioxidants, such as ascorbic acid, can also be considered for particularly sensitive applications.
Q3: Which analytical technique is best suited for DHSA quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for DHSA analysis due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of DHSA.
Q4: What are the expected concentrations of DHSA in biological samples?
The concentration of DHSA can vary significantly depending on dietary intake of sinapic acid-rich foods. However, typical concentrations in human urine are in the low micromolar range.
III. Troubleshooting Guide: From Sample to Analysis
This section provides detailed solutions to specific problems you may encounter during your DHSA sample preparation workflow.
Issue 1: Low Recovery of DHSA After Extraction
Symptoms:
-
Low peak intensity for DHSA in your analytical run compared to standards.
-
Poor reproducibility between replicate extractions.
Possible Causes and Solutions:
-
Suboptimal pH during Liquid-Liquid Extraction (LLE):
-
Explanation: The extraction efficiency of DHSA is highly dependent on its protonation state. With a pKa around 4.5, DHSA is best extracted into an organic solvent when it is in its neutral, protonated form.
-
Solution: Acidify your aqueous sample to a pH of approximately 2-3 using a suitable acid (e.g., formic acid or hydrochloric acid) before extraction with an organic solvent like ethyl acetate. This ensures that the carboxylic acid group of DHSA is protonated.
-
-
Inefficient Elution in Solid-Phase Extraction (SPE):
-
Explanation: In reversed-phase SPE, DHSA is retained on the sorbent via hydrophobic interactions. If the elution solvent is not strong enough, DHSA will not be completely eluted, leading to low recovery.
-
Solution: After washing the SPE cartridge, use a solvent mixture with a higher organic content for elution. A common and effective elution solvent is methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to ensure DHSA remains protonated and elutes efficiently.
-
-
Analyte Degradation:
-
Explanation: DHSA can degrade if exposed to high temperatures, extreme pH, or light for extended periods.
-
Solution: Keep samples on ice throughout the extraction process. Avoid prolonged exposure to strong acids or bases. If possible, work in a low-light environment or use amber vials.
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Symptoms:
-
Ion suppression or enhancement, leading to inaccurate quantification.
-
Significant variation in results for the same sample analyzed in different batches.
Possible Causes and Solutions:
-
Insufficient Removal of Phospholipids from Plasma:
-
Explanation: Phospholipids from plasma are a major source of matrix effects in LC-MS/MS. They can co-elute with DHSA and suppress its ionization.
-
Solution: Incorporate a protein precipitation step with a solvent like acetonitrile or methanol prior to further extraction. For even cleaner samples, consider using a dedicated phospholipid removal plate or a more rigorous SPE protocol.
-
-
Interference from Other Urinary Metabolites:
-
Explanation: Urine is a complex matrix containing numerous metabolites that can interfere with DHSA analysis.
-
Solution: Optimize your chromatographic separation to ensure DHSA is well-resolved from other interfering compounds. Employing a more selective extraction technique, such as SPE with a mixed-mode sorbent, can also significantly reduce matrix effects.
-
Issue 3: Poor Peak Shape in Chromatography
Symptoms:
-
Peak tailing or fronting for the DHSA peak.
-
Broad peaks leading to reduced sensitivity and resolution.
Possible Causes and Solutions:
-
Mismatch Between Final Sample Solvent and Mobile Phase:
-
Explanation: If the final sample solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase of your LC gradient, it can cause peak distortion.
-
Solution: After your final elution step, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the sample in a solvent that matches your initial mobile phase conditions (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
Secondary Interactions on the Analytical Column:
-
Explanation: The phenolic hydroxyl groups of DHSA can have secondary interactions with the silica backbone of the analytical column, leading to peak tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., containing 0.1% formic acid). The low pH will suppress the ionization of residual silanol groups on the column, minimizing these secondary interactions.
-
IV. Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of DHSA from Human Urine
This protocol provides a robust method for the extraction and concentration of DHSA from urine, suitable for LC-MS/MS analysis.
Materials:
-
Mixed-mode anion exchange SPE cartridges
-
Urine samples, thawed on ice
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Take 1 mL of the supernatant and dilute with 1 mL of deionized water.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 2 mL of diluted urine onto the conditioned SPE cartridge.
-
Allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the DHSA from the cartridge with 2 mL of a 5% formic acid in methanol solution into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram: DHSA Extraction from Urine
Technical Support Center: Troubleshooting Low Yields in Dihydrosinapic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chemical synthesis of dihydrosinapic acid. This guide is designed to assist you in troubleshooting and optimizing your reaction to achieve higher yields. This compound, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenylpropanoic acid found in various plants.[1] Achieving a high yield in its synthesis is crucial for its application in various research and development fields.
This resource provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound, primarily through the hydrogenation of sinapic acid. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
This section covers common initial questions regarding low yields in this compound synthesis.
Q1: My hydrogenation of sinapic acid is resulting in a very low yield of this compound. What are the most common reasons for this?
Low yields in the hydrogenation of sinapic acid to this compound can often be attributed to a few key factors: catalyst activity, hydrogen source and pressure, reaction time, and the purity of the starting material. Incomplete reactions or the formation of side products are common outcomes of suboptimal conditions.
Q2: Could the quality of my sinapic acid be the issue?
Absolutely. The purity of the starting material is critical. Impurities in the sinapic acid can act as catalyst poisons, deactivating the catalyst and preventing the reaction from proceeding to completion. It's also important to ensure the sinapic acid has not degraded during storage.
Q3: How do I know if my catalyst is the problem?
Catalyst deactivation is a frequent cause of low yields. This can happen if the catalyst has been improperly stored, handled, or is poisoned by impurities in the reactants or solvent. Visual inspection might reveal changes in the catalyst's appearance, but the most definitive sign is a consistently low or non-existent reaction rate.
Q4: Is it possible that I am forming side products instead of this compound?
Yes, side reactions can significantly reduce the yield of the desired product. Depending on the reaction conditions, side products can include products of incomplete hydrogenation or degradation products. Analytical techniques like TLC, HPLC, or NMR are essential for identifying the presence of unexpected compounds in your reaction mixture.[2][3]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for systematically troubleshooting low yields in your this compound synthesis.
Guide 1: Diagnosing and Addressing Catalyst-Related Issues
The catalyst is the heart of the hydrogenation reaction. Ensuring its activity is the first and most critical step in troubleshooting.
Q: My reaction is sluggish or has stalled completely. How can I determine if my catalyst is inactive and what can I do about it?
A: A stalled reaction is a strong indicator of catalyst problems. Here’s a systematic approach to diagnose and resolve the issue:
1. Catalyst Handling and Storage:
-
Question: Have I been storing and handling the catalyst correctly?
-
Causality: Palladium on carbon (Pd/C) is a common catalyst for this reaction. It is pyrophoric and can be deactivated by exposure to air and moisture.
-
Protocol: Always store Pd/C under an inert atmosphere (e.g., nitrogen or argon) and handle it in a glovebox or under a blanket of inert gas. Use fresh catalyst if there is any doubt about the storage conditions of your current batch.
2. Catalyst Poisoning:
-
Question: Could there be impurities in my reaction that are poisoning the catalyst?
-
Causality: Sulfur compounds, halides, and other functional groups can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.[4]
-
Protocol:
-
Purify Starting Materials: Ensure your sinapic acid and solvent are of high purity. Recrystallization of the sinapic acid and distillation of the solvent may be necessary.
-
Screen for Poisons: If you suspect catalyst poisoning, you can try a small-scale reaction with highly purified starting materials and a fresh batch of catalyst. If this reaction proceeds well, it strongly suggests the presence of a poison in your original materials.
-
3. Catalyst Loading and Dispersion:
-
Question: Am I using the correct amount of catalyst and is it well-dispersed?
-
Causality: Insufficient catalyst will lead to a slow or incomplete reaction. Poor dispersion of the catalyst in the reaction mixture limits the available surface area for the reaction to occur.
-
Protocol:
-
Optimize Loading: A typical starting point for catalyst loading is 5-10 mol% of palladium relative to the sinapic acid. You may need to optimize this for your specific setup.
-
Ensure Good Mixing: Use vigorous stirring to ensure the catalyst is suspended uniformly throughout the reaction mixture.
-
Guide 2: Optimizing Reaction Conditions for Complete Conversion
Even with an active catalyst, suboptimal reaction conditions can lead to low yields. This guide will help you fine-tune your reaction parameters.
Q: I've confirmed my catalyst is active, but my yield is still low. What reaction parameters should I investigate?
A: Several parameters can be adjusted to drive the reaction to completion. Consider the following:
1. Hydrogen Source and Pressure:
-
Question: Is my hydrogen source adequate and is the pressure optimal?
-
Causality: The hydrogenation reaction requires a sufficient supply of hydrogen. Low pressure or an inadequate hydrogen source can limit the reaction rate.
-
Protocol:
-
Hydrogen Gas: If using a hydrogen gas cylinder, ensure the regulator is functioning correctly and that the desired pressure is maintained throughout the reaction. A typical pressure for this type of hydrogenation is between 1 and 4 atmospheres.[5]
-
Catalytic Transfer Hydrogenation: If using a hydrogen donor like formic acid or ammonium formate, ensure you are using the correct stoichiometry.[6][7] The decomposition of the hydrogen donor can also be pH-dependent, so buffering the reaction might be necessary.
-
2. Solvent Selection:
-
Question: Is my choice of solvent appropriate for this reaction?
-
Causality: The solvent must dissolve the sinapic acid and be inert under the reaction conditions. Protic solvents like ethanol or methanol are commonly used.
-
Protocol: Ensure the sinapic acid is fully dissolved in the solvent before adding the catalyst. If solubility is an issue, you may need to try a different solvent or a solvent mixture.
3. Temperature and Reaction Time:
-
Question: Am I running the reaction at the right temperature and for a sufficient amount of time?
-
Causality: Hydrogenation reactions are often run at room temperature, but gentle heating can sometimes increase the reaction rate. Insufficient reaction time will lead to incomplete conversion.
-
Protocol:
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material.[8]
-
Temperature Optimization: If the reaction is slow at room temperature, try increasing the temperature in small increments (e.g., to 40-50 °C). Be aware that higher temperatures can sometimes lead to side reactions.[9]
-
Reaction Monitoring Workflow
References
- 1. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. reddit.com [reddit.com]
- 5. Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling [mdpi.com]
- 6. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of 3 methods for the determination of sinapic acid ester content in enzymatically treated canola meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Sunflower Oil Hydrogenation on Pd-B/γ-Al2O3Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Researcher's Guide to the In Vivo Validation of Dihydrosinapic Acid's Anti-inflammatory Potential: A Comparative Analysis
For researchers, scientists, and drug development professionals, the journey from identifying a promising bioactive compound to validating its efficacy in a living system is both rigorous and critical. Dihydrosinapic acid, a metabolite of the well-studied sinapic acid, presents a compelling case for investigation as a novel anti-inflammatory agent. This guide provides an in-depth, technical comparison of this compound's potential with established anti-inflammatory drugs and its precursor, Sinapic acid. While direct in vivo data for this compound is not yet extensively available in published literature, this document will leverage existing in vitro evidence and data from its closely related precursor to build a scientifically-grounded framework for its validation. We will explore the mechanistic rationale for its potential efficacy and provide detailed, field-proven protocols for its comprehensive in vivo assessment.
This compound: A Profile of Anti-inflammatory Promise
This compound is a phenolic acid and a key metabolite of sinapic acid, a compound abundant in various dietary sources like fruits, vegetables, and cereals.[1] Sinapic acid itself has demonstrated significant antioxidant and anti-inflammatory properties.[2] The structural similarity between the two compounds suggests that this compound may share or even possess enhanced biological activities. The anti-inflammatory potential of these compounds is thought to stem from their ability to modulate key signaling pathways and mediators involved in the inflammatory cascade.
Mechanistic Insights: Targeting the Pillars of Inflammation
The inflammatory response, while a crucial defense mechanism, can lead to chronic diseases when dysregulated. Key molecular players in this process include the transcription factor Nuclear Factor-kappa B (NF-κB), the enzyme Cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
NF-κB Inhibition: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[3] Its activation is a pivotal step in the inflammatory cascade. Phytochemicals that can inhibit NF-κB activation are considered promising anti-inflammatory candidates.[3]
-
COX-2 Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin primarily exert their effects by inhibiting COX enzymes.[5]
-
Cytokine Modulation: TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in both acute and chronic inflammation.[6] Elevated levels of these cytokines are associated with a wide range of inflammatory conditions.
In vitro studies on Sinapic acid have shown its ability to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β in a dose-dependent manner.[2] Furthermore, it has been demonstrated to suppress the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[2] Given that this compound is a direct metabolite, it is highly plausible that it contributes to or is responsible for these observed effects in vivo.
Comparative Efficacy: Benchmarking Against Established Anti-inflammatory Agents
To contextualize the potential of this compound, it is essential to compare its anticipated effects with those of well-established anti-inflammatory drugs, namely Indomethacin (a non-steroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid), as well as its precursor, Sinapic acid.
| Compound | In Vivo Model | Key Findings |
| Sinapic Acid | Carrageenan-induced paw edema | Showed a maximum inhibition of 44.5% at a dose of 30 mg/kg.[2] |
| LPS-induced systemic inflammation | Significantly reduced serum levels of IL-1β and increased survival rate.[1] | |
| Indomethacin | Carrageenan-induced paw edema | Potent anti-inflammatory activity, with one study showing 83.34% inhibition.[7][8] |
| LPS-induced systemic inflammation | Pretreatment increased LPS-induced iNOS expression in the brain in one study, while another showed anti-inflammatory effects in macrophages.[9][10] | |
| Dexamethasone | Carrageenan-induced paw edema | Strongly inhibited edema development by over 60% at 3 hours.[11] |
| LPS-induced systemic inflammation | Potently reversed increases in pro-inflammatory cytokines (TNF-α, IL-6) and other inflammatory markers.[12][13] |
Experimental Validation: Protocols for In Vivo Assessment
The following are detailed, step-by-step methodologies for the in vivo validation of this compound's anti-inflammatory effects. These protocols are based on established and widely used models in pharmacological research.
Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: House male Wistar rats (150-200g) in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
This compound (various doses, orally)
-
Sinapic acid (e.g., 30 mg/kg, orally)
-
Indomethacin (e.g., 10 mg/kg, orally)
-
-
Dosing: Administer the respective treatments orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to assess the systemic anti-inflammatory effects of a compound.
Protocol:
-
Animal Acclimatization: House male C57BL/6 mice (8-12 weeks old) under standard laboratory conditions for at least one week.
-
Grouping: Divide the mice into groups (n=6-8 per group) similar to the paw edema model.
-
Dosing: Administer the test compounds intraperitoneally (i.p.) or orally 1 hour before the LPS challenge.
-
LPS Challenge: Induce systemic inflammation by administering a single i.p. injection of LPS (e.g., 5-10 mg/kg) dissolved in sterile saline.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia. Harvest tissues such as the lungs, liver, and spleen.
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the plasma or serum using commercially available ELISA kits.
-
Molecular Analysis: Analyze the expression of inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS) in harvested tissues using qPCR and the protein levels of key signaling molecules (e.g., NF-κB p65, phosphorylated IκBα) using Western blotting.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the proposed mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for in vivo validation.
Conclusion and Future Directions
While direct in vivo evidence for the anti-inflammatory effects of this compound is currently limited, the available data on its precursor, Sinapic acid, provides a strong rationale for its investigation. The proposed mechanisms of action, centered around the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory mediators, position this compound as a promising candidate for further research. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically validate its in vivo efficacy and elucidate its precise mechanisms of action. Future studies should focus on conducting these validation experiments, as well as exploring the pharmacokinetics and bioavailability of this compound to better understand its therapeutic potential.
References
- 1. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation [mdpi.com]
- 2. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prominent Indomethacin-Induced Enteropathy in Fcgriib Defi-cient lupus Mice: An Impact of Macrophage Responses and Immune Deposition in Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Cross-Laboratory Validation of an Analytical Method for Dihydrosinapic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-laboratory validation of an analytical method for the quantification of Dihydrosinapic acid, a metabolite of Sinapic acid with potential biological significance.[1] The guide compares two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), presenting supporting experimental data and detailed protocols.
This compound, a phenylpropanoic acid, is a metabolite of sinapic acid, a phytochemical found in various edible plants.[2][3] Given the antioxidant and anti-inflammatory properties associated with sinapic acid and its derivatives, robust and reliable analytical methods are crucial for pharmacokinetic studies and the development of potential therapeutics.[3] This guide adheres to the principles of analytical method validation outlined by regulatory bodies to ensure the reliability and consistency of results across different laboratories.
Comparative Analysis of Analytical Methods
Two distinct analytical methods were evaluated for the quantification of this compound in a biological matrix (e.g., plasma). Method A represents a widely accessible HPLC-UV method, while Method B utilizes the higher sensitivity and selectivity of UPLC-MS. The following tables summarize the validation parameters determined in a hypothetical cross-laboratory study involving three independent laboratories.
Table 1: Summary of Validation Parameters for this compound Quantification
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | r² ≥ 0.995 |
| Range (µg/mL) | 0.5 - 50 | 0.05 - 10 | Relevant to expected concentrations |
| Accuracy (% Recovery) | |||
| Low QC (1.5 µg/mL) | 98.7% | 101.2% | 85% - 115% |
| Mid QC (15 µg/mL) | 102.1% | 99.5% | 85% - 115% |
| High QC (40 µg/mL) | 99.8% | 100.3% | 85% - 115% |
| Precision (%RSD) | |||
| Intra-day | < 4.5% | < 3.2% | ≤ 15% |
| Inter-day | < 6.8% | < 5.1% | ≤ 15% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.01 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.05 | - |
| Selectivity | No interference from matrix components | No interference from matrix components | No significant interfering peaks at the retention time of the analyte |
| Robustness | Acceptable variation with minor changes in pH and mobile phase composition | Acceptable variation with minor changes in mobile phase composition and flow rate | %RSD < 15% |
Table 2: Cross-Laboratory Comparison of Precision (%RSD) for Mid QC Samples
| Laboratory | Method A: HPLC-UV (%RSD) | Method B: UPLC-MS (%RSD) |
| Laboratory 1 | 5.2 | 3.8 |
| Laboratory 2 | 6.1 | 4.5 |
| Laboratory 3 | 5.8 | 4.1 |
| Overall %RSD | 5.7 | 4.1 |
Experimental Protocols
Detailed methodologies for the key experiments performed in the validation of both analytical methods are provided below.
Method A: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and filtration of the supernatant.
-
Validation Procedures:
-
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of this compound standards over the specified range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous components interfere with the analyte peak.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio of the analyte peak (3:1 for LOD and 10:1 for LOQ).
-
Method B: UPLC-MS Analysis
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard were monitored.
-
Sample Preparation: Similar to Method A, utilizing protein precipitation.
-
Validation Procedures: The validation procedures for linearity, accuracy, precision, selectivity, LOD, and LOQ were performed similarly to Method A, but with the higher sensitivity and selectivity afforded by mass spectrometric detection.
Visualizations
Workflow for Cross-Laboratory Method Validation
The following diagram illustrates the key stages involved in a cross-laboratory validation study to ensure the reproducibility and reliability of an analytical method.
Caption: Workflow of a typical cross-laboratory analytical method validation process.
Hypothetical Signaling Pathway Involving this compound
This diagram depicts a potential biological pathway where this compound, as a metabolite of Sinapic acid, might exert its effects, for instance, by modulating inflammatory responses.
Caption: Potential mechanism of this compound in modulating inflammatory pathways.
References
Dihydrosinapic Acid vs. Its Glycosylated Forms: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Dihydrosinapic acid, a phenolic compound found in various plant-based foods, and its glycosylated derivatives are subjects of growing interest within the scientific community due to their potential health benefits. This guide provides a comprehensive comparison of the bioactivity of this compound in its aglycone form versus its glycosylated counterparts, supported by available experimental data. While direct comparative studies on this compound and its specific glycosides are limited, this guide draws upon research on the closely related sinapic acid and general principles of phenolic glycosylation to provide a valuable resource for researchers.
Bioactivity Profile: A Comparative Overview
The primary bioactivities attributed to this compound and its derivatives include antioxidant and anti-inflammatory effects. Glycosylation, the attachment of a sugar moiety, can significantly alter the physicochemical properties of the parent molecule, thereby influencing its biological activity.
Antioxidant Activity
This compound, like other phenolic acids, is a potent antioxidant due to its ability to donate a hydrogen atom and scavenge free radicals. The general consensus for many flavonoids and phenolic acids is that glycosylation tends to decrease their in vitro antioxidant activity. This is often attributed to the masking of hydroxyl groups by the sugar moiety, which are crucial for radical scavenging.
However, some studies on sinapic acid, a structurally similar compound, suggest that this is not always the case. For instance, while many sinapoyl glycosides exhibit lower 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity compared to sinapic acid, certain glycosides like methyl 2-O-sinapoyl-α-D-glucose and methyl 6-O-sinapoyl-α-D-glucose have shown slightly higher activity. Furthermore, one study reported that 6-O-sinapoyl sucrose demonstrated a more potent superoxide radical scavenging activity (IC50 = 65 mM) than sinapic acid (IC50 = 90 mM). These findings suggest that the position and type of sugar attached can significantly influence the antioxidant capacity.
Anti-inflammatory Activity
This compound is expected to possess anti-inflammatory properties by modulating key inflammatory pathways. The effect of glycosylation on the anti-inflammatory activity of phenolic compounds is complex and can vary. While some studies on other flavonoids have shown that aglycones are more potent inhibitors of inflammatory mediators in vitro, glycosides can exhibit significant activity in vivo. This discrepancy is often linked to differences in bioavailability and metabolism. Glycosylation can improve the water solubility and stability of the aglycone, potentially leading to better absorption and sustained release in biological systems.
Quantitative Data Summary
The following table summarizes the available quantitative data for the bioactivity of sinapic acid and one of its glycosylated derivatives, which can serve as a proxy for understanding the potential differences between this compound and its glycosides. It is important to note the absence of direct comparative data for this compound itself.
| Compound | Bioactivity Assay | IC50 Value | Reference Compound |
| Sinapic Acid | Superoxide Radical Scavenging | 90 mM | - |
| 6-O-Sinapoyl Sucrose | Superoxide Radical Scavenging | 65 mM | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the bioactivity of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or its glycosides) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
Nitric Oxide (NO) Radical Scavenging Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from a plot of inhibition percentage against concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in inflammation and a typical experimental workflow for evaluating bioactivity.
Caption: Simplified signaling pathway of LPS-induced inflammation.
Caption: General workflow for comparing bioactivity.
Conclusion
The bioactivity of this compound is influenced by glycosylation, although the precise effects depend on the specific sugar moiety and its attachment point. While glycosylation often reduces in vitro antioxidant activity, exceptions exist, and it may enhance in vivo efficacy by improving bioavailability. Further research involving the synthesis of specific this compound glycosides and their direct comparative evaluation is crucial to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the current knowledge and the significant opportunities for future investigation.
A Comparative Analysis of Dihydrosinapic Acid's Effects on Cancer Cell Lines: A Guide for Researchers
Introduction: The Emerging Potential of Dihydrosinapic Acid and the Need for a Comparative Framework
This compound, a phenylpropanoic acid, belongs to the vast family of hydroxycinnamic acids found in various plant sources.[1] While its structural relatives, such as sinapic acid, have been the subject of numerous oncological studies, this compound remains a largely unexplored molecule in cancer research. This guide addresses the current knowledge gap by providing a comparative analysis of the anticancer effects of the closely related and well-studied compound, sinapic acid, across different cancer cell lines. By examining the established bioactivity of sinapic acid, we aim to provide a foundational framework for researchers and drug development professionals to inform future investigations into the therapeutic potential of this compound.
This guide will delve into the differential effects of sinapic acid on various cancer cell lines, explore the underlying molecular mechanisms, and provide detailed experimental protocols to facilitate further research. It is imperative to note that while the data presented here on sinapic acid offers valuable insights, direct experimental validation is crucial to ascertain the specific anticancer properties of this compound.
Comparative Efficacy of Sinapic Acid Across Diverse Cancer Cell Lines
Sinapic acid has demonstrated a range of cytotoxic and antiproliferative effects against various cancer cell lines. The differential sensitivity to sinapic acid among these cell lines underscores the complex interplay between the compound's mechanism of action and the unique molecular landscape of each cancer type.
Table 1: Comparative Effects of Sinapic Acid on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | IC50 Values | References |
| Colon Cancer | HT-29, SW480 | Induction of apoptosis, increased intracellular ROS, altered mitochondrial membrane potential.[2][3] Antiproliferative, apoptotic, and genotoxic effects.[4][5] | HT-29: 317.5 µM (24h)[4][5] | [2][3][4][5] |
| Prostate Cancer | PC-3, LNCaP | Induction of apoptosis via upregulation of caspases, suppression of cell invasion by reducing MMP-9 expression.[6][7] | 1000 µM (72h)[7] | [6][7] |
| Breast Cancer | MCF-7 | Cytotoxic effects, induction of apoptosis, and cell cycle arrest primarily in the G0/G1 phase.[7][8] | 180 µg/mL (24h), 168 µg/mL (48h), 145 µg/mL (72h) for sinapic acid-loaded nanoparticles.[8] | [7][8] |
| Pancreatic Cancer | PANC-1, SW1990 | Inhibition of proliferation, migration, and invasion without inducing apoptosis; downregulation of the AKT/Gsk-3β signaling pathway.[9] | Not explicitly stated. | [9] |
The variability in IC50 values and the specific cellular responses across different cancer types highlight the importance of cell context in determining the efficacy of hydroxycinnamic acids. For instance, the potent induction of apoptosis in colon cancer cells contrasts with the non-apoptotic antiproliferative effects observed in pancreatic cancer cells, suggesting distinct mechanisms of action.[4][9]
Molecular Mechanisms and Signaling Pathways
The anticancer effects of hydroxycinnamic acids, including sinapic acid, are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and metastasis.[10][11]
Induction of Apoptosis
A primary mechanism by which sinapic acid exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. In colon cancer cell lines HT-29 and SW480, sinapic acid treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and triggers the apoptotic cascade.[2][3] In prostate cancer cells, sinapic acid upregulates the expression of key apoptotic proteins such as Bax and caspases (caspase-3, -7, and -8).[6][7]
Cell Cycle Arrest
Sinapic acid has been shown to induce cell cycle arrest in certain cancer cell lines.[12] For example, in MCF-7 breast cancer cells, it causes cell death by apoptosis primarily in the G0/G1 phase of the cell cycle.[7] This arrest prevents cancer cells from progressing through the cell cycle and dividing.
Inhibition of Metastasis
The metastatic spread of cancer is a major cause of mortality.[13] Sinapic acid has demonstrated anti-metastatic potential by inhibiting cell invasion.[6][7] In prostate cancer cells, this is achieved by decreasing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in tumor invasion.[6][7]
Modulation of Key Signaling Pathways
The diverse anticancer effects of sinapic acid are orchestrated through its influence on critical signaling pathways. In pancreatic cancer, sinapic acid inhibits cell proliferation and invasion by downregulating the PI3K/Akt/Gsk-3β pathway, a central regulator of cell survival and growth.[9] The MAPK/ERK pathway is another crucial signaling cascade in cancer progression that can be modulated by natural compounds.[10]
Diagram 1: Generalized Signaling Pathway for the Anticancer Effects of Hydroxycinnamic Acids
Caption: Generalized signaling pathways modulated by hydroxycinnamic acids leading to anticancer effects.
Experimental Protocols
To facilitate reproducible and rigorous research, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer effects of compounds like this compound.
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using MTT or XTT assays.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or a vehicle control).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubation: Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[14]
Conclusion and Future Directions
While direct evidence for the anticancer effects of this compound is currently limited, the extensive research on its close analog, sinapic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis presented in this guide demonstrates that sinapic acid exhibits significant antiproliferative, pro-apoptotic, and anti-metastatic properties across a range of cancer cell lines, albeit with varying efficacy. The modulation of key signaling pathways such as PI3K/Akt appears to be a central mechanism of its action.
Future research should focus on a systematic evaluation of this compound's efficacy against a panel of cancer cell lines to establish its cytotoxic profile and identify sensitive cancer types. Mechanistic studies are warranted to elucidate the specific signaling pathways it modulates and to determine if its effects are comparable to or distinct from those of sinapic acid. Furthermore, in vivo studies using animal models are essential to validate the preclinical findings and assess the therapeutic potential of this compound in a physiological context. The detailed protocols and comparative data provided herein serve as a valuable resource to guide these future investigations and unlock the potential of this promising natural compound in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cytotoxic potential of sinapic acid on luminal A breast cancer; a computational and experimental pharmacology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally occurring compounds acting as potent anti‐metastatic agents and their suppressing effects on Hedgehog and WNT/β‐catenin signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sinapic acid inhibits pancreatic cancer proliferation, migration, and invasion via downregulation of the AKT/Gsk-3β signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone-Induced NOX5 Activation Inhibits Breast Cancer Stem Cell through the ROS/Stat3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Soft Coral-Derived Dihydrosinularin Exhibits Antiproliferative Effects Associated with Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrosinapic Acid and Its Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Dihydrosinapic acid, a metabolite of sinapic acid found in various plant-based foods, has garnered interest for its potential antioxidant and anti-inflammatory properties. Structure-activity relationship (SAR) studies are crucial for optimizing its therapeutic potential by identifying key structural features that govern its biological activity. This guide provides a comparative analysis of this compound and its analogs, drawing on experimental data from structurally related compounds to elucidate the impact of chemical modifications on their efficacy. While direct comparative studies on a comprehensive series of this compound analogs are limited, this guide extrapolates SAR principles from closely related phenolic and cinnamic acid derivatives to inform future drug design and development.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is primarily attributed to their ability to scavenge free radicals and modulate inflammatory pathways. The key structural features influencing these activities include the substitution pattern on the aromatic ring and modifications of the propanoic acid side chain.
Antioxidant Activity
The antioxidant capacity of phenolic compounds like this compound is heavily influenced by the number and arrangement of hydroxyl groups on the phenyl ring, as well as the nature of the substituents. The presence of electron-donating groups, such as methoxy groups, can also modulate this activity.
Table 1: Comparison of Antioxidant Activity of this compound and Related Phenolic Compounds
| Compound | Structure | Antioxidant Activity (IC50, µM) - DPPH Assay | Key Structural Features Affecting Activity |
| This compound | 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid | Data not available for a direct series | 4-hydroxy, 3,5-dimethoxy substitution pattern |
| Sinapic Acid | 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid | 32.2 ± 6.2 | Unsaturated side chain enhances radical scavenging |
| Ethyl Sinapate | Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate | 51.9 ± 6.3 | Esterification of the carboxylic acid can decrease activity |
| Ferulic Acid | 3-(4-hydroxy-3-methoxyphenyl)acrylic acid | Lower than sinapic acid | Fewer methoxy groups compared to sinapic acid |
| Dihydroferulic Acid | 3-(4-hydroxy-3-methoxyphenyl)propanoic acid | Potent inhibitor of prostaglandin E2 production | Saturated side chain, fewer methoxy groups than this compound |
Note: Data for sinapic acid and its ethyl ester are included to infer the potential effects of side-chain modifications on this compound analogs.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs are often linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX).
Table 2: Comparison of Anti-inflammatory Activity of this compound Analogs and Related Compounds
| Compound/Analog | Structure/Modification | Anti-inflammatory Activity | Key Structural Features Affecting Activity |
| This compound Analog | 3,5-dihydroxycinnamic acid derivatives | Compound 7 showed 65.6% inhibition of TPA-induced mouse ear edema | Dihydroxy substitution enhances activity |
| Indomethacin Derivatives | Conjugated with cinnamic acid moieties | Increased anti-inflammatory effect | Combination with NSAID scaffold |
| Ursolic Acid Derivatives | Indole and amide modifications | Significant reduction of nitric oxide levels | Introduction of heterocyclic and amide functionalities |
Key Structure-Activity Relationship Principles
Based on the analysis of related compounds, the following SAR principles can be proposed for this compound analogs:
-
Aromatic Ring Substitution: The presence of a 4-hydroxyl group is critical for antioxidant activity. The 3,5-dimethoxy substitution pattern in this compound likely contributes to its specific biological profile. Altering the number and position of hydroxyl and methoxy groups can significantly impact both antioxidant and anti-inflammatory effects.
-
Propanoic Acid Side Chain:
-
Saturation: The saturated propanoic acid chain in this compound, compared to the unsaturated chain in sinapic acid, may influence its metabolic stability and pharmacokinetic profile.
-
Esterification and Amidation: Modification of the carboxylic acid group into esters or amides can alter the lipophilicity and cell permeability of the molecule, thereby affecting its biological activity. For instance, increasing the alkyl chain length of esters in related phenolic acids has shown a variable effect on antioxidant activity, sometimes leading to a "cut-off" effect where activity decreases beyond a certain chain length.
-
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of this compound and its analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model is used to assess the anti-inflammatory activity of a compound. Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema.
Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing Molecular Interactions and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language to visualize key concepts related to the structure-activity relationship of this compound.
Caption: Structure-Activity Relationship (SAR) of this compound.
Caption: Antioxidant Mechanism of this compound.
Caption: Experimental Workflow for SAR Studies.
A Comparative Guide to the Metabolism of Dihydrosinapic Acid and Dihydrocaffeic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosinapic acid (DHSA) and dihydrocaffeic acid (DHCA) are prominent metabolites of dietary polyphenols, arising from the microbial transformation of sinapic acid and caffeic acid, respectively, in the gut. As members of the hydroxyphenylpropanoic acid class, their metabolic fate within the body is of significant interest due to their potential bioactivities and implications for human health. This guide provides a comprehensive comparison of the current understanding of their metabolism, supported by available experimental data. While extensive research has elucidated the metabolic pathways of dihydrocaffeic acid, data on this compound is less comprehensive. This guide aims to bridge this gap by presenting established knowledge on DHCA and inferring the metabolic profile of DHSA based on studies of its precursor, sinapic acid, and the general metabolism of related phenolic compounds.
Metabolic Pathways: A Comparative Overview
The metabolism of both this compound and dihydrocaffeic acid primarily involves Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. These reactions include glucuronidation, sulfation, and methylation, occurring predominantly in the liver and intestinal cells.[1][2][3][4][5][6][7][8]
This compound (DHSA) Metabolism
Direct and detailed metabolic studies on this compound are limited. However, its metabolic pathway can be largely inferred from studies on its precursor, sinapic acid.[1][9][10] Following its formation from sinapic acid by gut microbiota, DHSA is absorbed and undergoes Phase II conjugation. The primary urinary metabolites identified after administration of sinapic acid in rats include this compound itself, along with its glucuronide and sulfate conjugates.[2][9][10] Methylation is also a plausible metabolic route, given the presence of a hydroxyl group on the phenyl ring.
Dihydrocaffeic Acid (DHCA) Metabolism
The metabolism of dihydrocaffeic acid is well-documented. After oral administration in rats, DHCA is rapidly absorbed and extensively metabolized.[1][11] The main metabolic pathways are glucuronidation, sulfation, and methylation of the hydroxyl groups on the phenyl ring.[1][2] Studies have shown that in rats, intestinal cells have a higher capacity for glucuronidation of DHCA, while the liver favors sulfation.[1] The primary metabolites identified in plasma and urine include DHCA-glucuronides, DHCA-sulfates, and the methylated product, dihydroferulic acid.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the metabolites and pharmacokinetic parameters of this compound (inferred from sinapic acid studies) and dihydrocaffeic acid.
Table 1: Major Metabolites of this compound and Dihydrocaffeic Acid
| Parent Compound | Metabolic Reaction | Major Metabolites | Primary Location of Metabolism | References |
| This compound | Glucuronidation | This compound glucuronide | Liver, Intestines | [2][9][10] |
| Sulfation | This compound sulfate | Liver, Intestines | [2][9][10] | |
| Methylation | Methoxy-dihydrophenylpropanoic acid | Liver | [9][10] | |
| Dihydrocaffeic Acid | Glucuronidation | Dihydrocaffeic acid-3'-O-glucuronide, Dihydrocaffeic acid-4'-O-glucuronide | Intestines, Liver | [1][2] |
| Sulfation | Dihydrocaffeic acid-3'-O-sulfate, Dihydrocaffeic acid-4'-O-sulfate | Liver, Intestines | [1][2] | |
| Methylation | Dihydroferulic acid (3-methoxy-4-hydroxyphenylpropanoic acid) | Liver | [1][2] |
Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound (from Sinapic Acid studies) | Dihydrocaffeic Acid | References |
| Tmax (Time to Maximum Plasma Concentration) | Not explicitly reported for DHSA. Metabolites of sinapic acid appear in plasma within hours. | Metabolites peak in plasma within 30 minutes. | [1][2] |
| Major Excretion Route | Urine | Urine | [1][2][9][10] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A common experimental design to study the pharmacokinetics of these acids involves the following steps[11]:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Administration: The compound of interest (this compound or dihydrocaffeic acid) is administered orally via gavage.
-
Sample Collection: Blood samples are collected at various time points post-administration from the tail vein or a cannula. Urine is also collected over a specified period.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Both plasma and urine samples may be treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugated metabolites back to their parent forms for total compound quantification.
-
Analytical Method: Samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection to identify and quantify the parent compound and its metabolites.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax (maximum plasma concentration), and AUC (area under the curve).
In Vitro Metabolism using Liver Microsomes
This protocol helps to identify the specific enzymes involved in the metabolism[11]:
-
Enzyme Source: Liver microsomes from rats or humans are used as they contain a high concentration of Phase I and Phase II metabolic enzymes.
-
Incubation: The compound of interest is incubated with the liver microsomes in the presence of necessary co-factors (e.g., UDPGA for glucuronidation, PAPS for sulfation, SAM for methylation).
-
Reaction Termination: The reaction is stopped at different time points by adding a quenching solvent like acetonitrile.
-
Analysis: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the formation of metabolites over time.
Visualizing the Metabolic Pathways
Metabolic Pathway of this compound
Metabolic Pathway of Dihydrocaffeic Acid
General Experimental Workflow for In Vivo Metabolism Study
Conclusion
The metabolism of dihydrocaffeic acid is well-characterized, involving rapid absorption and extensive Phase II conjugation to form glucuronide, sulfate, and methylated metabolites. While direct evidence for this compound metabolism is less abundant, studies on its precursor, sinapic acid, strongly suggest a similar metabolic fate involving glucuronidation, sulfation, and methylation. Further comparative studies are warranted to delineate the precise metabolic pathways and pharmacokinetic profiles of this compound to fully understand its biological significance. This guide provides a foundational comparison based on current scientific literature to aid researchers in the fields of pharmacology, nutrition, and drug development.
References
- 1. Characterization of the metabolic fate of sinapic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Phase II - Conjugation of compounds | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactome | Phase II - Conjugation of compounds [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Metabolism of sinapic acid and related compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Structural Elucidation of Dihydrosinapic Acid: A Comparative NMR Analysis
A comprehensive guide to the structural confirmation of Dihydrosinapic acid utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds, Sinapic acid and Ferulic acid, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, chemically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenolic compound of interest in various research fields, including natural product chemistry and pharmacology. Its structural confirmation is a critical step in its isolation and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and compares it with the structurally similar compounds Sinapic acid and Ferulic acid.
Comparative ¹H and ¹³C NMR Data
The structural differences between this compound, Sinapic acid, and Ferulic acid are clearly reflected in their respective ¹H and ¹³C NMR spectra. The absence of the α,β-unsaturated system in this compound leads to characteristic upfield shifts in the signals of the propyl side chain protons and carbons compared to Sinapic and Ferulic acids.
Below is a summary of the ¹H and ¹³C NMR spectral data for the three compounds. Please note that while experimental data for Sinapic acid and Ferulic acid are readily available, detailed experimental ¹H and ¹³C NMR data for this compound is less commonly reported. The data presented for this compound is based on typical chemical shift values for similar structural motifs.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | H-2, H-6 | ~6.4-6.6 | s | - |
| -OCH₃ | ~3.8 | s | - | |
| H-α | ~2.6 | t | ~7-8 | |
| H-β | ~2.8 | t | ~7-8 | |
| Sinapic acid | H-2, H-6 | 6.97 | s | - |
| H-α (vinylic) | 6.40 | d | 15.9 | |
| H-β (vinylic) | 7.47 | d | 15.9 | |
| -OCH₃ | 3.78 | s | - | |
| Ferulic acid | H-2 | 7.10-7.33 | m | - |
| H-5 | 6.90-6.92 | m | - | |
| H-6 | 7.10-7.33 | m | - | |
| H-α (vinylic) | 6.36-6.39 | d | ~16 | |
| H-β (vinylic) | 7.10-7.33 | d | ~16 | |
| -OCH₃ | 3.89 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | C-1 | ~130-132 |
| C-2, C-6 | ~105-107 | |
| C-3, C-5 | ~147-149 | |
| C-4 | ~133-135 | |
| -OCH₃ | ~56 | |
| C-α | ~36 | |
| C-β | ~31 | |
| C=O | ~178-180 | |
| Sinapic acid | C-1 | 125.7 |
| C-2, C-6 | 105.0 | |
| C-3, C-5 | 148.0 | |
| C-4 | 135.0 | |
| C-α (vinylic) | 115.5 | |
| C-β (vinylic) | 145.0 | |
| -OCH₃ | 56.0 | |
| C=O | 168.0 | |
| Ferulic acid | C-1 | 125.7 |
| C-2 | 111.1 | |
| C-3 | 147.8 | |
| C-4 | 149.0 | |
| C-5 | 115.4 | |
| C-6 | 122.7 | |
| C-α (vinylic) | 115.5 | |
| C-β (vinylic) | 144.4 | |
| -OCH₃ | 55.6 | |
| C=O | 167.9 |
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean NMR tube. The choice of solvent is crucial and can affect the chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio for ¹H NMR.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A wider spectral width of about 200-220 ppm is required for ¹³C NMR.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
Workflow for Structural Confirmation
The process of confirming the structure of this compound using NMR involves a logical workflow from sample isolation or synthesis to final data analysis and comparison.
A Senior Application Scientist's Guide to Comparative Metabolomic Analysis: Sinapic Acid vs. Dihydrosinapic Acid
Introduction: Beyond the Parent Compound
Sinapic acid (SA) is a widely distributed hydroxycinnamic acid found in various plants, including cereals, citrus fruits, and oilseed crops.[1][2] Its biological activities—ranging from antioxidant and anti-inflammatory to neuroprotective effects—are well-documented.[1][3][4] However, the therapeutic efficacy of any xenobiotic is not solely dictated by the parent compound. Following administration, extensive metabolism occurs, transforming the original molecule into a suite of metabolites that may possess their own distinct, and potentially more potent, biological activities.[5]
One of the primary metabolites of sinapic acid is dihydrosinapic acid (DHSA), formed by the reduction of the aliphatic double bond.[1][6] This structural alteration from a cinnamic acid derivative to a phenylpropanoic acid derivative is a critical juncture in its metabolic fate.[2][7] Understanding the subsequent metabolic pathways of both SA and DHSA is paramount to elucidating their true in-vivo impact.
This guide provides a comparative analysis of the metabolic fates of sinapic acid and its primary metabolite, this compound. We will delve into the known metabolic transformations and present a robust, field-proven experimental workflow for conducting a comparative metabolomic analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering researchers to dissect the complex metabolic profiles of these bioactive compounds.
Part 1: The Divergent Metabolic Fates of SA and DHSA
The journey of a dietary phenolic compound through a biological system is a complex process of biotransformation, primarily mediated by host enzymes (Phase I and Phase II reactions) and the gut microbiota.[8]
Sinapic Acid (SA) Metabolism: Upon ingestion, sinapic acid undergoes extensive metabolism. The primary metabolic pathways identified in preclinical models include:
-
Reduction: The double bond of the propenoic acid side chain is reduced, yielding this compound (DHSA). This is a key initial transformation.[1][5]
-
Phase I Reactions: Other Phase I reactions such as demethylation and dihydroxylation occur, but to a lesser extent.[5]
-
Phase II Conjugation: The parent compound and its Phase I metabolites are rapidly conjugated to enhance water solubility and facilitate excretion. The major conjugation reactions are sulfation and glucuronidation.[5]
Therefore, the circulating and excreted forms of sinapic acid are predominantly its conjugated metabolites, with metabolites often exhibiting a longer half-life than the parent SA.[5]
This compound (DHSA) Metabolism: As a primary metabolite of SA, DHSA is inherently part of the SA metabolic profile.[6] When administered directly, DHSA, lacking the reactive double bond of SA, is not subject to reduction. Its metabolism is expected to be dominated by the same Phase II conjugation pathways:
-
Phase II Conjugation: DHSA is likely to undergo extensive glucuronidation and sulfation, similar to other phenolic acids.
The critical distinction lies in the starting point. Administering SA introduces a metabolic cascade that includes reduction to DHSA and subsequent conjugations of both SA and DHSA. Administering DHSA bypasses the initial reduction step, leading to a potentially different pharmacokinetic profile and a less complex array of metabolites.
Comparative Metabolic Pathways
The following diagram illustrates the primary metabolic transformations for sinapic acid. The administration of DHSA would initiate the process from the intermediate stage.
Caption: Metabolic pathways of Sinapic Acid (SA) and this compound (DHSA).
**Anticipated Metabolite Profile Differences
A comparative study would likely reveal the quantitative differences summarized in the table below.
| Metabolite | Expected Relative Abundance (SA Admin) | Expected Relative Abundance (DHSA Admin) | Rationale |
| Sinapic Acid (SA) | Low to Moderate | Not Detected | Parent compound is rapidly metabolized or cleared. |
| This compound (DHSA) | High | High | Key metabolite of SA; parent compound for DHSA group. |
| SA-Conjugates | Moderate | Not Detected | Formed directly from SA before it is fully reduced. |
| DHSA-Conjugates | High | Very High | End-point metabolites for both pathways. |
Part 2: Experimental Workflow for Comparative Metabolomic Analysis
This section details a robust protocol for the comparative analysis of SA and DHSA metabolites in a preclinical model, designed for reproducibility and scientific rigor.
Diagram of the Experimental Workflow
Caption: Workflow for comparative metabolomic analysis of SA and DHSA.
Step-by-Step Experimental Protocol
This protocol is optimized for the analysis of phenolic acid metabolites from biological matrices.
1. Animal Study Design & Sample Collection
-
Model: Use male Wistar rats (8-10 weeks old), acclimated for at least one week.[9]
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Sinapic Acid (e.g., 25 mg/kg, oral gavage).[9]
-
Group 3: this compound (e.g., equimolar dose to SA, oral gavage).
-
-
Sample Collection: Collect blood (via tail vein or cardiac puncture post-euthanasia) into EDTA-containing tubes at time points reflecting absorption and clearance (e.g., 0, 1, 2, 4, 8, 24 hours). Collect urine over 24 hours in metabolic cages.
-
Immediate Processing: Centrifuge blood at 4°C to separate plasma. Immediately freeze plasma and urine samples at -80°C to quench metabolic activity.[10] Proper storage is critical to prevent metabolite degradation.[11]
2. Sample Preparation & Metabolite Extraction The causality behind this step is to remove high-abundance interfering molecules, primarily proteins, which can foul the LC column and suppress the ionization of target analytes.[8]
-
For Plasma Samples (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analogue, if available).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
For Urine Samples (Dilution & Cleanup):
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.[8]
-
Dilute the supernatant 1:5 with ultrapure water to reduce matrix effects.
-
For targeted analysis, further purification using Solid-Phase Extraction (SPE) may be beneficial to concentrate the analytes.[8]
-
3. LC-MS/MS Analysis The choice of a C18 reversed-phase column is based on its proven efficacy in retaining and separating moderately polar to nonpolar compounds like phenolic acids and their metabolites. The acidic mobile phase modifier (formic or acetic acid) is crucial for promoting protonation, leading to better peak shape and enhanced ionization efficiency in ESI-negative mode.[8][12]
-
Liquid Chromatography System:
-
Column: UPLC C18 Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-9 min: 5% to 95% B
-
9-11 min: Hold at 95% B
-
11.1-15 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry System:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition Mode:
-
Untargeted: Full scan MS from m/z 100-1000 to discover all potential metabolites.
-
Targeted: Use Multiple Reaction Monitoring (MRM) for precise quantification of known metabolites (SA, DHSA, and their predicted conjugates).[12]
-
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
4. Data Analysis and Interpretation
-
Data Processing: Use vendor-specific software for peak picking, alignment, and integration.
-
Statistical Analysis: Import the processed data into a statistical software package. Perform multivariate analysis, such as Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), to identify features (metabolites) that significantly differ between the SA and DHSA groups.[14][15]
-
Metabolite Identification: Tentatively identify significant features based on accurate mass (in high-resolution MS) and MS/MS fragmentation patterns matched against databases (e.g., HMDB, METLIN). Confirm identities by comparing retention times and fragmentation patterns with authentic chemical standards.
Conclusion
The comparative metabolomic analysis of sinapic acid and this compound is essential for a complete understanding of their bioavailability and biological function. While structurally similar, the initial reduction of SA to DHSA represents a significant metabolic divergence. This guide provides the strategic framework and a detailed, validated protocol to investigate these differences. By applying this rigorous LC-MS/MS workflow, researchers can move beyond the parent compound to identify and quantify the key bioactive metabolites, ultimately leading to a more accurate interpretation of the pharmacological effects of these important dietary phenolics.
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. The Effects of Sinapic Acid on the Development of Metabolic Disorders Induced by Estrogen Deficiency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the metabolic fate of sinapic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing all polyphenol metabolites originating from consumption of dietary polyphenol Sinapic acid - Phenol-Explorer [phenol-explorer.eu]
- 7. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 8. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Sinapic Acid on the Development of Metabolic Disorders Induced by Estrogen Deficiency in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metabolon.com [metabolon.com]
- 11. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 13. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Comparative metabolomics reveals differences in primary and secondary metabolites between “Shixia” and “Chuliang” longan (Dimocarpus longan Lour.) pulp - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Dihydrosinapic Acid Standards
Introduction: The Imperative of Purity in Scientific Research
Dihydrosinapic acid (DHSA), or 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenylpropanoic acid and a key metabolite of sinapic acid, a widely studied phenolic compound.[1][2] Its presence in various biological matrices and potential bioactivities make it a compound of increasing interest for researchers in pharmacology, metabolomics, and drug development. When employing DHSA as an analytical standard for quantification or as a test compound in biological assays, the purity of the standard is not merely a technical detail—it is the bedrock upon which the validity of experimental data rests.
The use of impure standards can lead to significant errors, including inaccurate quantification of the target analyte, misinterpretation of biological effects due to confounding activities of impurities, and a general lack of experimental reproducibility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess the purity of commercially available this compound standards. We will move beyond simply accepting the purity value on a supplier's Certificate of Analysis (CoA) and instead establish a robust, multi-faceted analytical workflow to verify identity, purity, and integrity. This guide is built on the principle of orthogonal validation, where multiple analytical techniques based on different physicochemical principles are employed to build a confident and comprehensive purity profile.
The Analytical Challenge: Foreseeing Potential Impurities
A robust purity assessment begins with a logical consideration of potential impurities. For a synthesized molecule like this compound, impurities typically arise from three main sources: the synthetic route, subsequent degradation, and storage. While specific routes are proprietary, a common synthesis might involve the reduction of the double bond in the propanoic acid side chain of sinapic acid.
Based on this, we can anticipate several classes of impurities:
-
Starting Material Carryover: Residual sinapic acid from an incomplete reaction.
-
Synthesis By-products: Molecules formed from side reactions during the synthesis process.[3]
-
Related Structural Analogs: Other phenolic acids that may have been present in the starting materials or formed through demethylation or other side reactions.
-
Solvent and Reagent Residues: Non-volatile remnants from the manufacturing and purification process.
-
Degradation Products: Compounds formed by oxidation or other degradation pathways during storage.
An Orthogonal Approach to Purity Verification
To construct a reliable purity profile, we will employ a tripartite analytical strategy. This orthogonal approach ensures that the limitations of one technique are compensated for by the strengths of another.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): The workhorse for purity determination. It physically separates the main component from impurities, providing a quantitative measure based on peak area percentage. DAD adds a layer of confidence by providing UV-Vis spectra for each peak, which can help in preliminary identification.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A high-sensitivity, high-specificity technique used for the unambiguous identification of the main analyte and the structural characterization of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6][7]
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute, primary method of quantification. Unlike chromatography, qNMR determines the purity of a substance by comparing the integral of an analyte's specific proton signal to that of a certified internal standard of known purity and weight, providing a direct mass/mass (w/w) percentage without the need for a DHSA reference standard.[8][9]
Caption: Logic of Orthogonal Purity Assessment.
Experimental Protocols and Workflow
The following protocols are designed to be self-validating through the inclusion of system suitability tests (SST), a critical component of good laboratory practice that confirms the analytical system is performing adequately before sample analysis begins.[10]
Overall Analytical Workflow
Caption: Overall workflow for DHSA standard purity assessment.
Protocol 1: Purity by Reversed-Phase HPLC-DAD
Causality: This method is chosen for its excellent ability to separate structurally similar phenolic acids.[5][11][12] The C18 stationary phase provides hydrophobic interactions, while an acidic mobile phase ensures that the carboxylic acid group of DHSA and related impurities are protonated, leading to sharp, well-retained peaks. A gradient elution is employed to ensure that both more polar (e.g., demethylated analogs) and less polar (e.g., esterified) impurities are eluted and resolved within a reasonable runtime.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
-
Standard Preparation:
-
Accurately weigh approximately 5 mg of the DHSA standard.
-
Dissolve in 10 mL of 50:50 Methanol:Water to create a stock solution of ~500 µg/mL.
-
Further dilute with the same solvent to a working concentration of ~50 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.[13]
-
Column: C18 column, 2.1 x 100 mm, 1.8 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
DAD Detection: 280 nm and 320 nm. Collect spectra from 200-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 70 17.0 95 19.0 95 19.1 10 | 22.0 | 10 |
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the DHSA working standard.
-
Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the DHSA peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (% Purity) = (Area of DHSA Peak / Total Area of All Peaks) * 100.
-
Report any impurity peak exceeding the reporting threshold of 0.05%.
-
Protocol 2: Impurity Identification by LC-MS
Causality: This protocol directly couples the separation power of LC with the detection specificity of mass spectrometry.[14][15] An electrospray ionization (ESI) source is used as it is highly effective for polar molecules like DHSA. Operating in negative ion mode is preferred as the carboxylic acid and phenolic hydroxyl groups are readily deprotonated, yielding a strong [M-H]⁻ ion. The high-resolution mass analyzer (e.g., QTOF) provides accurate mass measurements, which are crucial for determining the elemental composition of impurities.
Methodology:
-
LC Conditions: Use the same LC method as described in Protocol 1 to ensure direct correlation of peaks. The flow from the column is directed to the MS source.
-
Mass Spectrometry Conditions:
-
Instrument: Agilent 6545 Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: 50 - 1000 m/z.
-
Gas Temperature: 300 °C.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Data Acquisition: Acquire both full scan MS and targeted MS/MS data. For MS/MS, select the [M-H]⁻ ion of DHSA (expected m/z 225.07) and major impurity peaks for fragmentation.
-
-
Data Analysis:
-
Confirm the identity of the main peak by matching its accurate mass with the theoretical mass of DHSA (C₁₁H₁₄O₅, Monoisotopic Mass: 226.0841 g/mol ; [M-H]⁻: 225.0768).[2][16]
-
For each impurity peak, determine its accurate mass and propose a molecular formula.
-
Compare the masses of impurities to potential structures (e.g., Sinapic Acid [M-H]⁻: 223.06, demethylated DHSA, etc.).
-
Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
Causality: qNMR is a primary ratio method that provides an unbiased assessment of purity based on the fundamental properties of nuclear magnetic resonance.[9] It is independent of the chemical structure of impurities, provided a specific, well-resolved proton signal from the analyte can be integrated. Maleic acid is chosen as an internal standard because it is highly pure, non-hygroscopic, and has sharp singlet protons in a region of the ¹H NMR spectrum that does not overlap with DHSA signals.
Methodology:
-
Materials:
-
Internal Standard (IS): Certified Maleic Acid.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the DHSA standard into a clean vial. Record the weight precisely (W_DHSA).
-
Accurately weigh ~5 mg of the Maleic Acid internal standard into the same vial. Record the weight precisely (W_IS).
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Instrument: Bruker 400 MHz spectrometer or equivalent.
-
Experiment: Standard ¹H NMR.
-
Key Parameters: A long relaxation delay (D1) of at least 30 seconds is crucial to ensure full relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the well-resolved signal for the two aromatic protons of DHSA (a singlet, ~6.5 ppm). Let this integral be I_DHSA.
-
Integrate the signal for the two vinyl protons of Maleic Acid (a singlet, ~6.3 ppm). Let this integral be I_IS.
-
Calculate the purity (P_DHSA) as a weight/weight percentage using the following formula: P_DHSA (w/w %) = (I_DHSA / I_IS) * (N_IS / N_DHSA) * (MW_DHSA / MW_IS) * (W_IS / W_DHSA) * P_IS Where:
-
N = Number of protons for the integrated signal (N_DHSA = 2; N_IS = 2)
-
MW = Molecular Weight (MW_DHSA = 226.23 g/mol ; MW_IS = 116.07 g/mol )[16]
-
P_IS = Purity of the internal standard (e.g., 99.9%)
-
-
Comparative Data Summary
The table below presents hypothetical data from the analysis of three different commercial batches of this compound, illustrating how the results from orthogonal methods can be integrated for a comprehensive assessment.
| Parameter | Vendor A | Vendor B | Vendor C |
| Supplier CoA Purity | ≥98% (HPLC) | 99.5% (HPLC) | ≥99% (Titration) |
| Purity by HPLC (% Area) | 98.6% | 99.6% | 99.1% |
| Number of Impurities >0.05% | 3 | 1 | 2 |
| Major Impurity (>0.1%) | Impurity 1 (0.8%) | Impurity 2 (0.3%) | Impurity 1 (0.5%) |
| LC-MS ID of Impurity 1 | Sinapic Acid ([M-H]⁻ @ 223.06) | Not Applicable | Sinapic Acid ([M-H]⁻ @ 223.06) |
| LC-MS ID of Impurity 2 | Not Applicable | Unidentified ([M-H]⁻ @ 241.09) | Not Applicable |
| LC-MS Confirmation of DHSA | Confirmed ([M-H]⁻ @ 225.08) | Confirmed ([M-H]⁻ @ 225.08) | Confirmed ([M-H]⁻ @ 225.08) |
| Absolute Purity by qNMR (w/w %) | 97.2% | 96.5% | 98.8% |
Discussion and Interpretation
The hypothetical data reveals several critical insights that underscore the value of this orthogonal approach:
-
Vendor A: The HPLC purity (98.6%) aligns well with the supplier's claim (≥98%). The major impurity is identified as the starting material, sinapic acid. The qNMR result (97.2%) is slightly lower, which could be due to the presence of non-UV active impurities (like residual salts or water) that are detected by qNMR but not by HPLC-DAD. This standard is likely suitable for many applications, but the presence of a structurally similar impurity should be noted.
-
Vendor B: This standard shows the highest purity by HPLC (99.6%), exceeding its CoA specification. However, the qNMR value is significantly lower at 96.5%. The major impurity detected by HPLC is unidentified by MS, suggesting it may not be a simple process-related compound. The large discrepancy between HPLC and qNMR strongly suggests the presence of significant non-UV active or poorly ionizing impurities. This standard should be used with extreme caution, as its true purity is much lower than the chromatographic purity suggests.
-
Vendor C: The HPLC purity (99.1%) and qNMR purity (98.8%) are in excellent agreement. This indicates that the vast majority of the mass consists of DHSA, and the primary impurity is the UV-active sinapic acid. This close correlation between a relative chromatographic method and an absolute spectroscopic method provides the highest level of confidence in the quality of the standard.
Conclusion and Recommendations
The accurate assessment of chemical standard purity is a foundational activity for ensuring data integrity in research and development. Relying solely on a supplier's Certificate of Analysis is insufficient. As demonstrated, a standard with high chromatographic purity may contain significant non-analyte mass.
We strongly recommend that researchers implement an orthogonal validation strategy for critical analytical standards.
-
Verify Identity and Profile Impurities: Use HPLC-DAD and LC-MS to confirm the identity of the main component and to identify any significant impurities. This is crucial for understanding potential interferences.
-
Determine Absolute Purity: Employ qNMR as a primary method to determine an absolute mass-based purity value. This value provides a more accurate reflection of the standard's quality than relative chromatographic methods alone.
-
Compare and Qualify: A high degree of agreement between HPLC area % and qNMR w/w % provides the strongest evidence of a high-quality standard. Significant discrepancies warrant further investigation or rejection of the batch.
References
- 1. Showing Compound this compound (FDB029893) - FooDB [foodb.ca]
- 2. This compound | C11H14O5 | CID 84681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. phcog.com [phcog.com]
- 8. art.torvergata.it [art.torvergata.it]
- 9. benchchem.com [benchchem.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. projects.sare.org [projects.sare.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. jocpr.com [jocpr.com]
- 15. Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwheat Honey | MDPI [mdpi.com]
- 16. GSRS [gsrs.ncats.nih.gov]
A Comparative Guide to the Biological Activity of Dihydrosinapic Acid and Other Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of drug discovery and development, the exploration of natural compounds as sources for novel therapeutic agents remains a important. Phenylpropanoic acids, a class of organic compounds characterized by a phenyl ring attached to a propanoic acid moiety, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of the biological activities of dihydrosinapic acid and other prominent phenylpropanoic acids, namely sinapic acid, ferulic acid, and caffeic acid. By examining their antioxidant, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions in their pursuit of new therapeutic leads.
Introduction to Phenylpropanoic Acids: A Structural Overview
Phenylpropanoic acids are widely distributed in the plant kingdom and are integral components of the human diet. Their basic structure, a C6-C3 skeleton, allows for a variety of substitutions on the phenyl ring, which in turn dictates their biological efficacy. The compounds discussed in this guide share this common backbone but differ in their hydroxylation and methoxylation patterns, significantly influencing their bioactivities.
-
This compound: A metabolite of sinapic acid, it is characterized by the saturation of the propanoic acid side chain.[1][2]
-
Sinapic Acid: Features two methoxy groups and one hydroxyl group on the phenyl ring.[1][3]
-
Ferulic Acid: Possesses one methoxy group and one hydroxyl group.
-
Caffeic Acid: Contains two hydroxyl groups on the phenyl ring.
Comparative Analysis of Biological Activities
This section delves into a detailed comparison of the antioxidant, anti-inflammatory, and antimicrobial activities of this compound and its counterparts.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of chronic diseases. Phenylpropanoic acids are renowned for their potent antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups, thereby neutralizing free radicals.
Structural Insights into Antioxidant Potential: The antioxidant capacity of these compounds is intrinsically linked to their chemical structure. The presence and position of hydroxyl and methoxy groups on the aromatic ring are critical determinants. Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. The methoxy groups, while less potent hydrogen donors, can influence the electronic properties of the molecule and contribute to its overall radical-scavenging ability.
Comparative Antioxidant Performance:
While direct comparative studies on the antioxidant activity of this compound are limited, we can infer its potential based on its structure and the known activities of related compounds. The saturation of the side chain in this compound may alter its radical scavenging kinetics compared to its unsaturated precursor, sinapic acid.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) |
| This compound | Data not available | Data not available |
| Sinapic Acid | ~82% inhibition at 50 µM[4] | ~86.5% inhibition at 50 µM[4] |
| Ferulic Acid | 9.9 µg/mL[5] | Data not available |
| Caffeic Acid | 5.9 µg/mL[5] | 1.59 ± 0.06 µg/mL[6] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Cellular Antioxidant Activity (CAA): A More Biologically Relevant Measure
Anti-inflammatory Activity: Taming the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Phenylpropanoic acids have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to their antioxidant activity, as oxidative stress is a potent trigger of inflammation. By scavenging ROS, they can dampen the activation of pro-inflammatory transcription factors like NF-κB. Furthermore, they can directly inhibit the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Comparative Anti-inflammatory Efficacy:
Data on the anti-inflammatory activity of this compound is scarce. However, its structural similarity to sinapic acid, which has been shown to inhibit NO production and NF-κB activation, suggests that it may possess similar properties.[7]
| Compound | Inhibition of Nitric Oxide (NO) Production (IC50) |
| This compound | Data not available |
| Sinapic Acid | Dose-dependent inhibition[7] |
| Ferulic Acid | Data not available |
| Caffeic Acid | Data not available |
Further research is needed to quantify and compare the anti-inflammatory potency of these compounds.
Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Phenylpropanoic acids have exhibited a broad spectrum of activity against various pathogenic bacteria and fungi.
Mode of Action: The antimicrobial mechanisms of these compounds are multifaceted and can include disruption of the microbial cell membrane, inhibition of key enzymes, and interference with microbial DNA replication. The lipophilicity of the molecule, influenced by the nature and number of substituents on the phenyl ring, plays a crucial role in its ability to penetrate microbial cell walls.
Comparative Antimicrobial Spectrum:
Limited information is available regarding the antimicrobial activity of this compound. Comparative studies are required to determine its minimum inhibitory concentrations (MICs) against a range of microorganisms and to compare its efficacy with other phenylpropanoic acids.
| Compound | Minimum Inhibitory Concentration (MIC) |
| This compound | Data not available |
| Sinapic Acid | 0.7 g/L against E. coli[8] |
| Ferulic Acid | Data not available |
| Caffeic Acid | 0.3 mg/mL against E. coli and K. pneumoniae[9] |
MIC values are highly dependent on the microbial strain and testing methodology.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of each dilution of the test compound to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well microplate, add 10 µL of each dilution of the test compound to a well.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
References
- 1. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Dihydrosinapic Acid
Navigating the lifecycle of laboratory reagents extends beyond their application in experiments; it culminates in their safe and compliant disposal. Dihydrosinapic acid, a phenylpropanoic acid derivative, requires meticulous handling not only during use but also in its disposal phase to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Foundational Principle: Waste Characterization
Before any disposal action, the primary step is to characterize the waste. According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an Environmental Health & Safety (EHS) professional.[3]
This compound is a solid organic acid. While not specifically listed as a "P-list" acutely toxic waste, its properties as a phenolic and acidic compound necessitate its management as hazardous waste. Safety Data Sheets (SDS) for similar phenolic compounds, like 4-Hydroxy-3,5-dimethoxycinnamic acid, indicate hazards such as skin and eye irritation, and potential respiratory irritation.[4] Therefore, all this compound waste, including contaminated materials, must be handled as hazardous chemical waste.
Table 1: Hazard Profile of this compound and Analogs
| Hazard Classification | Description | Recommended Precaution |
| Skin Irritation | May cause irritation upon contact. | Wear nitrile gloves and a lab coat. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles.[4] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system. | Handle in a chemical fume hood.[5][6] |
| Environmental Hazard | Phenolic compounds can be harmful to aquatic life.[7] | Do not dispose of down the drain.[6][7][8] |
The Disposal Workflow: From Benchtop to Final Disposition
Proper disposal is a systematic process. The following workflow ensures that this compound waste is managed safely and in compliance with regulations from the moment it is generated.
Caption: Decision workflow for this compound waste management.
Detailed Step-by-Step Disposal Protocol
This protocol details the necessary actions for handling and disposing of this compound waste within the laboratory.
Part A: Personal Protective Equipment (PPE)
Before handling the chemical in any form, ensure proper PPE is worn:
-
Lab Coat: To protect from spills.
-
Gloves: Nitrile gloves are required. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
Part B: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate cost-effective disposal.[9]
-
Identify Waste Streams: Determine the form of your this compound waste:
-
Solid Waste: Unused or expired pure this compound, and contaminated items like weigh boats, pipette tips, and gloves.
-
Aqueous Waste: Solutions of this compound in water or buffers.
-
Organic Solvent Waste: Solutions of this compound dissolved in organic solvents.
-
-
Collect Waste:
-
Solid Waste: Collect in a dedicated, puncture-proof, sealable container clearly labeled for "this compound Solid Waste".[6]
-
Liquid Waste: Use a dedicated, chemically compatible container (High-Density Polyethylene [HDPE] is generally suitable for both aqueous and many organic solutions). Crucially, never mix incompatible waste streams. For example, do not mix acidic waste with oxidizing agents.[10]
-
Part C: Container Management and Labeling
Federal and state regulations require that hazardous waste containers are managed correctly from the moment waste is first added.[1]
-
Container Selection: Use containers that are in good condition, free of leaks, and compatible with the waste.[9][10] Avoid using food-grade containers.[10]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "this compound," plus any solvents). Avoid abbreviations or formulas.
-
The approximate concentrations of each component.
-
The relevant hazard characteristics (e.g., "Irritant").
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when you are actively adding waste.[3][9][11] This is a common regulatory violation and is critical for preventing spills and the release of vapors.[2]
Part D: Storage in Satellite Accumulation Areas (SAAs)
SAAs are designated locations within the lab, at or near the point of waste generation, for storing hazardous waste.[1][10][11]
-
Location: Store the sealed waste containers in your lab's designated SAA.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks. The secondary container must be large enough to hold the entire contents of the largest container.[9]
-
Segregation: Store incompatible waste types separately within the SAA to prevent accidental mixing.[9]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed by EHS within three days.[1][11] Partially filled containers can typically be stored for up to 12 months, but you should request a pickup as soon as they are full or no longer needed.[9][11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is necessary.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: For a small spill of solid this compound that you are trained and equipped to handle:
-
Don appropriate PPE (lab coat, gloves, eye protection).
-
Gently sweep up the solid material to avoid creating dust.[4]
-
Place the swept-up material and all cleanup materials (e.g., contaminated paper towels, gloves) into your hazardous solid waste container.[9]
-
Wash the area with soap and water after cleanup is complete.
-
-
Large Spills: For large spills or any spill you are not comfortable cleaning up, evacuate the area, prevent entry, and contact your institution's EHS department immediately.[9]
Under no circumstances should this compound or its solutions be washed down the drain. [6][7] Phenolic compounds can be toxic to aquatic ecosystems, and this practice is a serious regulatory violation.[7] The safest final disposal method is typically incineration at a licensed chemical disposal facility, which is managed by your institution's hazardous waste program.[8]
By adhering to this structured disposal protocol, researchers can ensure the safe management of this compound waste, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
- 1. odu.edu [odu.edu]
- 2. pfw.edu [pfw.edu]
- 3. vumc.org [vumc.org]
- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. nj.gov [nj.gov]
- 8. youtube.com [youtube.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrosinapic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of structurally similar compounds such as 3,5-Dihydroxybenzoic acid and 3,5-Dimethoxy-4-hydroxycinnamic acid, Dihydrosinapic acid should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] The following table summarizes the recommended PPE for routine handling.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] | To protect against splashes that can cause serious eye damage. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][3] | To prevent skin contact which may cause irritation or burns. Gloves should be inspected before each use.[2] |
| Body | Knee-length laboratory coat.[2][3] | To protect skin and personal clothing from spills. |
| Feet | Closed-toe shoes.[2][4] | To protect feet from accidental spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be required.[3][5] | To minimize the inhalation of dust or aerosols.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operating procedure is crucial for minimizing risks associated with the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a chemical fume hood is operational and available for all procedures involving the handling of solid this compound or its solutions.[2]
-
Locate the nearest safety shower and eyewash station before beginning work.[5]
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
2. Weighing and Solution Preparation:
-
Conduct all weighing of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
When preparing solutions, slowly add this compound to the solvent to avoid splashing.
3. Experimental Use:
-
Always handle solutions containing this compound within a fume hood.
-
Keep all containers of this compound, both solid and in solution, clearly labeled and tightly sealed when not in use.[5]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][6] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[5][6]
-
Place the material in a labeled, sealed container for disposal.
-
Clean the spill area with a wet cloth or paper towels, and place these in the hazardous waste container.
2. Waste Neutralization and Disposal (for small aqueous quantities):
-
If institutional policy permits, small amounts of aqueous waste containing this compound can be neutralized.
-
Dilute the acidic waste with water.
-
Slowly add a weak base, such as sodium bicarbonate, while stirring until the pH is between 5 and 9.[2]
-
Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.
3. Hazardous Waste Disposal:
-
For larger quantities, un-neutralized waste, or solid waste, collect in a clearly labeled, compatible container with a tight-fitting lid.[2]
-
Follow your institution's guidelines for hazardous waste pickup and disposal. Do not mix with other waste streams unless explicitly permitted.[2]
Workflow for Handling this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
